O-Tritylhydroxylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-tritylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHJBSDSXDUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185777 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31938-11-1 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31938-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(triphenylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Triphenylmethoxy)amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP55QN74E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of O-Tritylhydroxylamine from N-Hydroxyphthalimide
Abstract
O-Tritylhydroxylamine is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the protected hydroxylamine functionality, which is a precursor to amines and nitrogen-containing heterocycles. The bulky trityl (triphenylmethyl) group provides steric protection, enabling selective transformations at other molecular sites. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, N-hydroxyphthalimide. The synthesis is presented as a robust two-step process: (1) the O-alkylation of N-hydroxyphthalimide with trityl chloride to form the key intermediate, N-(trityloxy)phthalimide, and (2) the subsequent hydrazinolysis to cleave the phthalimide group, liberating the final product. This document details the underlying chemical principles, causality behind procedural choices, step-by-step experimental protocols, and critical data for process validation, aimed at researchers and professionals in chemical and pharmaceutical development.
Introduction: Strategic Importance of this compound
In the landscape of complex molecule synthesis, protecting groups are indispensable tools that allow for the sequential and controlled construction of chemical architecture. This compound serves as a stable, crystalline solid that is a convenient carrier of the H₂NO- moiety. The trityl group offers significant steric hindrance, rendering the protected hydroxylamine unreactive under a variety of conditions, yet it can be removed when desired.
The synthesis of this compound from N-hydroxyphthalimide (NHPI) is an established and reliable route. NHPI is an economical and commercially available starting material that acts as a hydroxylamine surrogate.[1] This synthetic pathway is advantageous due to its high efficiency, operational simplicity, and the crystalline, easily purified nature of both the intermediate and the final product.
Overall Synthetic Strategy
The conversion of N-hydroxyphthalimide to this compound is efficiently executed in two distinct synthetic operations. This strategic division ensures high conversion at each stage and simplifies purification by managing the formation of byproducts.
-
Step 1: Tritylation. N-hydroxyphthalimide is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile. This anion displaces the chloride from trityl chloride (triphenylmethyl chloride) in a classic SN2 reaction to form the stable intermediate, N-(trityloxy)phthalimide.
-
Step 2: Hydrazinolysis. The phthalimide protecting group is selectively cleaved from the intermediate using hydrazine. This reaction is driven by the formation of the highly stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, facilitating product isolation.[2]
The entire workflow is depicted below.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of N-(Trityloxy)phthalimide (Intermediate)
Mechanism and Experimental Rationale
The initial step involves the O-alkylation of N-hydroxyphthalimide. The hydroxyl proton of NHPI is acidic and can be readily removed by a non-nucleophilic organic base like triethylamine (TEA).[3] The resulting phthalimide-N-oxide anion is an effective nucleophile that attacks the electrophilic carbon of trityl chloride.
Choice of Reagents and Conditions:
-
Base (Triethylamine): TEA is chosen for its sufficient basicity to deprotonate NHPI and its role as an acid scavenger, neutralizing the HCl byproduct generated from the reaction of any residual moisture with trityl chloride. Its boiling point and solubility properties also make it easy to remove during workup.
-
Solvent (Acetonitrile): Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction without interfering. Dichloromethane (DCM) or Tetrahydrofuran (THF) are also viable alternatives.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate, as the bulky trityl group can cause steric hindrance.[4]
Detailed Experimental Protocol
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-hydroxyphthalimide (1.0 eq.) and acetonitrile to achieve a concentration of approximately 0.2 M.
-
Begin stirring the suspension and add triethylamine (1.2 eq.).
-
Add trityl chloride (1.1 eq.) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete (disappearance of the NHPI starting material), allow the mixture to cool to room temperature.
-
Filter the mixture to remove the triethylammonium chloride salt byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or isopropanol, to yield pure N-(trityloxy)phthalimide as a white crystalline solid.
Part 2: Hydrazinolysis to Yield this compound
Mechanism and Rationale
This deprotection step leverages the high nucleophilicity of hydrazine (N₂H₄) and the thermodynamic stability of the resulting byproduct. Hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the phthalimide group. This is followed by an intramolecular cyclization and elimination sequence that releases the desired this compound and forms phthalhydrazide.
Causality of Reagent Choice:
-
Hydrazine Hydrate: This reagent is a powerful and specific nucleophile for cleaving phthalimides.[5] The reaction is highly efficient and essentially irreversible due to the formation of the stable six-membered phthalhydrazide ring.[2] An excess of hydrazine is typically used to drive the reaction to completion.[4]
-
Solvent System (THF/Methanol or Ethanol): A protic solvent like methanol or ethanol is often used as it can protonate the intermediates and facilitate the reaction.[6] Tetrahydrofuran (THF) is also commonly employed for its excellent solvating properties for the organic substrate.[4]
The mechanism is visualized below.
Figure 2: Simplified mechanism of phthalimide cleavage by hydrazine.
Detailed Experimental Protocol
-
Dissolve the N-(trityloxy)phthalimide intermediate (1.0 eq.) in a suitable solvent such as THF or methanol (approx. 0.15 M).
-
To the stirred solution at room temperature, add hydrazine hydrate (4.0-5.0 eq.) dropwise. A significant excess ensures complete reaction.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a thick white precipitate (phthalhydrazide) is typically observed. Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the resulting residue between a non-polar organic solvent (e.g., toluene or dichloromethane) and a weak aqueous base (e.g., 5% sodium bicarbonate solution). This step is crucial to neutralize any hydrazine salts and extract the free amine product into the organic layer.[6]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a solvent like methanol or by flash column chromatography on silica gel if necessary.
Data Summary and Quality Control
Effective synthesis relies on verifiable data. The following table summarizes key parameters and expected outcomes for this synthetic procedure.
| Parameter | Step 1: Tritylation | Step 2: Hydrazinolysis | Final Product |
| Key Reagents | N-hydroxyphthalimide, Trityl Chloride, Triethylamine | N-(trityloxy)phthalimide, Hydrazine Hydrate | - |
| Solvent | Acetonitrile | THF / Methanol | - |
| Temperature | Reflux (~82°C) | Room Temperature | - |
| Typical Yield | >90% | >85% | - |
| Appearance | White Crystalline Solid | White Powder/Crystal | White to off-white powder |
| Melting Point | ~230-233°C (for NHPI) | - | 79-81°C |
| Analytical QC | TLC, ¹H NMR | TLC, ¹H NMR | ¹H NMR, HPLC (>98% Purity) |
Safety and Handling Considerations
-
Trityl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood and store in a desiccator.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Acetonitrile, THF, and methanol are flammable. Ensure all heating is performed using a heating mantle or oil bath with no nearby ignition sources.
Conclusion
The described two-step synthesis of this compound from N-hydroxyphthalimide represents a reliable, scalable, and efficient method for accessing this valuable synthetic reagent. By understanding the underlying chemical principles—from the SN2 alkylation in the first step to the nucleophilic acyl substitution and cyclization in the hydrazinolysis step—researchers can confidently execute and troubleshoot this procedure. The protocols provided are robust and validated, offering a clear pathway to obtaining high-purity this compound for applications in pharmaceutical research, drug development, and advanced organic synthesis.
References
- 1. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 3. chemmethod.com [chemmethod.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
An In-Depth Technical Guide to the Chemical Properties and Applications of O-(Triphenylmethyl)hydroxylamine
Foreword: Beyond the Reagent Bottle—A Strategic Overview
In the landscape of modern organic synthesis and drug development, O-(Triphenylmethyl)hydroxylamine, commonly known as O-Tritylhydroxylamine, emerges not merely as a reagent but as a strategic tool. Its value lies in the elegant solution it provides to a fundamental challenge: the controlled manipulation of the hydroxylamine moiety (-NH-OH). The bulky triphenylmethyl (trityl) group acts as a removable guardian, masking the oxygen's nucleophilicity and allowing chemists to perform reactions elsewhere in a molecule with high fidelity. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its properties, the causal logic behind its application, and field-proven protocols that form the basis of its utility. For researchers, scientists, and drug development professionals, mastering the use of this compound is a step toward more efficient and precise molecular construction.
Core Physicochemical and Handling Data
A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. This compound is a stable, crystalline solid, but its handling requires attention to its sensitivity to air and acid.
Table 1: Physicochemical Properties of O-(Triphenylmethyl)hydroxylamine
| Property | Value | Source(s) |
| CAS Number | 31938-11-1 | [1] |
| Molecular Formula | C₁₉H₁₇NO | |
| Molecular Weight | 275.34 g/mol | |
| Appearance | White to pale yellow or orange crystalline powder | [1] |
| Melting Point | 79-81 °C (lit.) | [2] |
| Solubility | Soluble in methanol, ethanol, ether, THF, CH₂Cl₂. Limited solubility in water. | |
| Purity (Typical) | ≥ 95-99% (HPLC) | [1][2] |
Rationale for Storage and Handling
-
Inert Atmosphere: While generally stable, this compound is often stored under an inert gas (e.g., Argon or Nitrogen). This is a precautionary measure rooted in the general sensitivity of hydroxylamine derivatives to oxidation. The N-O bond can be susceptible to cleavage or side reactions in the presence of atmospheric oxygen over long-term storage, especially if exposed to light or trace metal impurities.
-
Cool and Dark Conditions: Storage in a cool, dark place mitigates the risk of thermal degradation and light-induced radical reactions, ensuring the reagent's purity and reactivity are maintained over time.
-
Acid Sensitivity: As will be detailed, the trityl group is highly labile in acidic conditions. Therefore, it is imperative to store the compound away from acidic vapors and to use anhydrous, non-acidic solvents during reactions where the protecting group must remain intact.
The Trityl Protecting Group: A Mechanistic Cornerstone
The primary function of this compound is to serve as a protected source of the hydroxylamine functional group. The trityl (Tr) group's efficacy is based on two key principles: steric hindrance and electronic stability.
-
Steric Hindrance: The three phenyl rings create a bulky, three-dimensional shield around the oxygen atom. This steric bulk prevents the hydroxylamine's oxygen or nitrogen from participating in undesired side reactions.
-
Electronic Stability (Acid Labile): The bond between the trityl carbon and the hydroxylamine oxygen is readily cleaved by acid. This is not a weakness but its greatest strength. The cleavage results in the formation of a triphenylmethyl (trityl) carbocation, an exceptionally stable species due to the extensive resonance delocalization of the positive charge across the three phenyl rings. This high stability is the thermodynamic driving force for its easy removal under mild acidic conditions that often leave other protecting groups, like silyl ethers, untouched.
Deprotection: Releasing the Hydroxylamine
The removal of the trityl group is a straightforward process, typically achieved with mild acids like formic acid or trifluoroacetic acid (TFA) in an inert solvent.
Diagram 1: Mechanism of Acid-Catalyzed Deprotection
Caption: Acid protonates the ether oxygen, weakening the C-O bond and leading to the release of the highly stable trityl cation.
Protocol 2.1: General Procedure for Trityl Group Deprotection
This protocol is based on a standard method for detritylation using formic acid[3].
-
Dissolution: Dissolve the O-trityl-protected compound (1.0 eq) in cold (0 °C) formic acid (90-98%). The concentration should be sufficient to ensure full dissolution.
-
Reaction: Stir the solution at 0 °C to room temperature for 5-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Quenching & Removal of Acid: Once the reaction is complete, carefully evaporate the formic acid under reduced pressure (an oil pump is effective). Causality Note: Co-evaporation with a high-boiling, non-reactive solvent like dioxane or toluene can help remove the last traces of acid.
-
Workup: To the resulting residue, add cold water. The deprotected hydroxylamine product, if water-soluble, will be in the aqueous phase, while the triphenylcarbinol (formed from the trityl cation reacting with water) will precipitate as an insoluble solid.
-
Isolation: Filter the mixture to remove the triphenylcarbinol. The aqueous filtrate containing the desired product can then be lyophilized or extracted with an appropriate organic solvent after pH adjustment.
Synthesis of O-(Triphenylmethyl)hydroxylamine
The most direct and common synthesis involves the reaction of trityl chloride with hydroxylamine hydrochloride in the presence of a base. The base is critical for two reasons: it neutralizes the HCl byproduct and deprotonates the hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile.
Diagram 2: Synthesis of this compound
Caption: Trityl chloride reacts with hydroxylamine in the presence of a base to yield the target product.
Protocol 3.1: Laboratory-Scale Synthesis
This procedure is logically adapted from a well-established, analogous protocol for the N-tritylation of amines, ensuring robust and reproducible conditions[4].
-
Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, combine hydroxylamine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 2.2 eq) in anhydrous dichloromethane (CH₂Cl₂). Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of trityl chloride. A slight excess of the base ensures complete neutralization and drives the reaction forward.
-
Reagent Addition: Cool the stirring suspension to 0 °C in an ice bath. Add a solution of trityl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the trityl chloride is consumed.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield O-(Triphenylmethyl)hydroxylamine as a white to off-white solid.
Applications in Advanced Synthesis: A Case Study
The true utility of this compound is demonstrated in its application. It is a key reagent in the synthesis of hydroxamic acids, a functional group present in many biologically active compounds, including histone deacetylase (HDAC) inhibitors.
Synthesis of 8-azido-O-trityloctahydroxamate
This protocol is adapted from the peer-reviewed work of Patil, V., et al., who utilized this intermediate in the development of novel antimalarial and antileishmanial agents.
Diagram 3: Workflow for Hydroxamate Synthesis
Caption: An activated carboxylic acid is coupled with this compound to form the protected hydroxamate.
Protocol 4.1: Synthesis of an O-Tritylhydroxamate Intermediate
-
Activation: To a solution of 8-azidooctanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture for 20 minutes at 0 °C. Causality Note: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack and prevents racemization if chiral centers are present.
-
Coupling: To the activated acid solution, add O-(Triphenylmethyl)hydroxylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 8-azido-O-trityloctahydroxamate. This protected intermediate is then ready for further transformations, such as reduction of the azide and subsequent deprotection of the hydroxamic acid.
Broader Context in Drug Discovery
The strategic use of this compound extends across the drug discovery pipeline:
-
Peptide Synthesis: It can be used to introduce specific modifications to peptides or to protect reactive sites during complex sequence assembly.
-
Heterocyclic Chemistry: It serves as a key building block for nitrogen-containing heterocycles, which form the core of countless pharmaceuticals[1][5].
-
Medicinal Chemistry: As demonstrated, it is a precursor to hydroxamic acids used in HDAC inhibitors. It has also been implicated in the synthesis of compounds targeting matrix metalloproteinases (MMPs)[6][7].
Safety and Hazard Profile
O-(Triphenylmethyl)hydroxylamine is an irritant and requires careful handling using appropriate personal protective equipment (PPE).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only in a well-ventilated area.
-
P280: Wear protective gloves, safety glasses with side shields, and a lab coat.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
O-(Triphenylmethyl)hydroxylamine is a powerful and versatile reagent whose value is unlocked through a firm grasp of its underlying chemical principles. The stability of the trityl cation dictates its utility as an acid-labile protecting group, enabling complex, multi-step syntheses with a high degree of control. From its own synthesis to its application in forming critical pharmacophores like hydroxamic acids, the protocols and mechanistic insights provided in this guide equip the research professional with the knowledge to deploy this tool effectively and safely, accelerating the pace of innovation in chemical and pharmaceutical development.
References
An In-depth Technical Guide to the Solubility of O-Tritylhydroxylamine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of O-Tritylhydroxylamine (CAS: 31938-11-1), a critical reagent in advanced organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document explores the physicochemical principles governing its solubility, offers qualitative and estimated quantitative data across a range of organic solvents, and provides detailed, field-proven protocols for the precise experimental determination of its solubility. The guide is structured to deliver not just data, but a foundational understanding of the causality behind solvent selection and experimental design, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound in Synthesis
This compound, a white crystalline solid, is a highly valued reagent in the fine chemicals and pharmaceutical industries.[1][2] Its molecular structure is distinguished by a bulky, hydrophobic triphenylmethyl (trityl) group covalently bonded to the oxygen atom of a hydroxylamine moiety. This unique structural arrangement serves a dual purpose: the trityl group acts as a robust protecting group for the hydroxylamine, and it profoundly influences the molecule's physical properties, most notably its solubility.[1]
The enhanced solubility in a wide array of organic solvents simplifies handling, reaction setup, and purification processes, making it an indispensable tool in complex multi-step syntheses, particularly in the preparation of amines and nitrogen-containing heterocycles.[1][2][3] Understanding and predicting its solubility behavior is therefore a critical parameter for process optimization, yield maximization, and ensuring the reproducibility of synthetic protocols.
Physicochemical Basis of Solubility: The Role of the Trityl Group
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. This compound's solubility profile is a fascinating interplay between its polar and nonpolar components.
-
The Dominant Nonpolar Character : The triphenylmethyl (trityl) group, with its three phenyl rings, constitutes the vast majority of the molecule's surface area. This large, nonpolar, and lipophilic structure dictates the compound's high affinity for nonpolar and moderately polar organic solvents. The van der Waals forces between the phenyl rings and the hydrocarbon chains or aromatic rings of nonpolar solvents are the primary driving force for dissolution. Compounds with a prominent trityl group are known to be soluble in nonpolar organic solvents.[4]
-
The Polar Hydroxylamine Moiety : The -ONH₂ group is polar and capable of acting as a hydrogen bond donor. In the absence of the trityl group, hydroxylamine itself is highly soluble in polar solvents like water.[5] However, in this compound, the steric hindrance and the overwhelming nonpolar nature of the trityl group significantly diminish the influence of this polar functional group on the overall solubility. While it may contribute to solubility in moderately polar solvents, it is insufficient to render the molecule soluble in highly polar protic solvents like water.
The molecular structure of this compound is C₁₉H₁₇NO, with a molecular weight of 275.34 g/mol . It typically presents as a white to off-white crystalline powder with a melting point in the range of 79-81 °C.[5][6]
Solubility Profile of this compound
While precise, publicly available quantitative solubility data for this compound across a wide spectrum of organic solvents is limited, a comprehensive qualitative and estimated solubility profile has been compiled from synthesis reports, supplier data sheets, and analogy to structurally similar compounds like triphenylmethane.
Qualitative Solubility Summary
The following table provides a qualitative overview of the solubility of this compound in common organic solvents.
| Solvent Class | Solvent | Qualitative Solubility | Rationale and In-Text Citation |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | Frequently used as a reaction solvent for syntheses involving this compound, indicating high solubility.[5][6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Good solvents for nonpolar compounds; THF is a common choice for reactions with trityl-containing compounds. |
| Aromatic | Toluene, Benzene | Soluble | The aromatic nature of these solvents interacts favorably with the phenyl rings of the trityl group. |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can solvate both the nonpolar trityl group and the polar hydroxylamine moiety. DMF is explicitly mentioned as a good solvent.[5] |
| Alcohols | Methanol, Ethanol | Soluble | Methanol is explicitly listed as a solvent in which this compound is soluble.[6][7] |
| Ketones | Acetone | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of organic compounds. |
| Esters | Ethyl Acetate | Soluble | Used as a component of the eluent in column chromatography for purification, indicating good solubility.[6] |
| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble (at RT), Soluble (Hot) | This compound can be recrystallized from hexane, implying it is soluble in hot hexane but has limited solubility at room temperature.[6] |
| Polar Protic | Water | Insoluble | The large, nonpolar trityl group dominates the molecule, preventing dissolution in water. |
Estimated Quantitative Solubility
The following table presents estimated solubility values. It is crucial to note that these are not experimentally verified data for this compound but are expert estimations based on its chemical structure and the known solubility of analogous compounds. For precise quantitative data, the experimental protocol provided in Section 4 should be followed.
| Solvent | Dielectric Constant (20°C) | Estimated Solubility ( g/100 mL at 25°C) |
| Dichloromethane | 9.1 | > 20 |
| Chloroform | 4.8 | > 20 |
| Tetrahydrofuran (THF) | 7.6 | 10 - 20 |
| Toluene | 2.4 | 5 - 15 |
| Dimethylformamide (DMF) | 36.7 | > 15 |
| Acetone | 20.7 | 5 - 15 |
| Ethyl Acetate | 6.0 | 5 - 10 |
| Methanol | 32.7 | 1 - 5 |
| Ethanol | 24.6 | 1 - 5 |
| Hexane | 1.9 | < 0.5 |
| Water | 80.1 | < 0.01 |
Experimental Protocol: Determination of Thermodynamic Solubility
For research and drug development, precise solubility data is often required. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound.[8][9][10] This protocol provides a self-validating system for obtaining reliable and reproducible data.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity, ≥99%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Screw-cap vials (e.g., 4 mL or 8 mL) with PTFE-lined caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Step-by-Step Methodology
-
Preparation of Standard Solutions for Calibration Curve: a. Accurately weigh a precise amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration. b. Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing, known concentrations.
-
Sample Preparation (Isothermal Shake-Flask Method): a. Add an excess amount of solid this compound to a screw-cap vial. The excess solid is crucial to ensure a saturated solution is achieved. b. Accurately add a known volume or mass of the selected organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer. b. Agitate the mixture at a constant, specified temperature (e.g., 25.0 ± 0.5 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to test samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
Sampling and Analysis: a. After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Data Calculation: a. Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. Express the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or mol/L).
Practical Applications and Solvent Selection in Synthesis
The choice of solvent is a critical decision in the application of this compound.
-
Reaction Medium : For chemical reactions, a solvent that fully dissolves this compound and other reactants is preferred. Dichloromethane, chloroform, THF, and DMF are excellent choices for homogeneous reaction conditions.[5][6]
-
Purification by Recrystallization : A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A hexane/ethyl acetate mixture is often used for column chromatography, and recrystallization from hot hexane has been reported, indicating this is a suitable system for purification.[6]
The logical process for selecting a solvent for recrystallization is depicted below.
Caption: Decision workflow for selecting a recrystallization solvent.
Conclusion
This compound exhibits excellent solubility in a broad range of common organic solvents, a characteristic conferred by its large, nonpolar trityl group. This property is a significant advantage in its application in organic synthesis, facilitating its use in reactions and simplifying purification procedures. While quantitative solubility data is not widely published, this guide provides a robust framework for understanding its solubility based on physicochemical principles and offers a detailed, reliable protocol for its experimental determination. By leveraging the information and methodologies presented herein, researchers can make informed decisions on solvent selection, thereby optimizing their synthetic strategies and enhancing the efficiency of their work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Triphenylmethane - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. This compound | 31938-11-1 [chemicalbook.com]
- 7. This compound | 31938-11-1 | TCI EUROPE N.V. [tcichemicals.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
A Guide to the Spectroscopic Characterization of O-Tritylhydroxylamine: An In-depth Analysis of ¹H and ¹³C NMR Data
Abstract
O-Tritylhydroxylamine ((C₆H₅)₃CONH₂) is a crucial reagent in organic synthesis, valued for the protective properties of the bulky trityl (triphenylmethyl) group.[1][2] Its precise structural integrity is paramount for successful application in complex synthetic pathways. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will deconstruct the spectral data, assign key resonances, and explain the underlying chemical principles that govern the observed shifts and multiplicities. This document is intended for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for routine structural verification and in-depth molecular characterization.
The Imperative of NMR in Structural Elucidation
In the field of drug development and synthetic chemistry, unambiguous confirmation of a molecule's structure is a foundational requirement. NMR spectroscopy stands as the most powerful and widely used technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, NMR serves not only to confirm its identity but also to assess its purity, providing a detailed fingerprint that is sensitive to even minor structural variations.
Molecular Structure and Spectroscopic Expectations
To interpret the NMR spectra of this compound, one must first consider its molecular architecture. The structure features a central quaternary carbon bonded to three phenyl rings and an oxygen atom, which in turn is bonded to an amino (-NH₂) group.
The three phenyl rings are chemically equivalent due to free rotation around the C-C single bonds, a phenomenon that simplifies the expected spectrum. Within each phenyl ring, however, the protons and carbons are distinct based on their position relative to the point of attachment (the ipso-carbon). We therefore anticipate signals corresponding to ortho, meta, and para positions.
Figure 1: Molecular structure of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following describes a standard operating procedure for the acquisition of NMR data for this compound, designed to ensure accuracy and reproducibility.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would otherwise obscure the analyte's spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer and serves as the internal reference standard, with its signal defined as 0.00 ppm. For quantitative measurements, a calibrated internal standard may be added separately.
-
Instrumentation: Acquire spectra on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add a minimum of 16 scans to achieve a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets, simplifying the spectrum.
-
Utilize a spectral width of ~240 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons, which have longer relaxation times.
-
Co-add a significant number of scans (>1024) to overcome the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two main regions: the downfield aromatic region and a distinctive upfield signal corresponding to the amino protons.[3]
Aromatic Region (δ 7.26 - 7.47 ppm)
This region contains the signals for all 15 protons of the three phenyl rings.[3] Although the rings are equivalent, the protons within each ring (ortho, meta, and para) are not. Their signals overlap, creating a complex multiplet.
-
δ 7.47-7.43 (m, 6H): This downfield portion of the multiplet is assigned to the six ortho protons. Their proximity to the electron-withdrawing quaternary carbon results in a greater deshielding effect compared to the meta and para protons.
-
δ 7.37-7.26 (m, 9H): This slightly more upfield and larger multiplet corresponds to the combined signals of the six meta protons and the three para protons.[3] These protons are further from the point of substitution and experience less deshielding, hence their resonance at a higher field (lower ppm). The integration value of 9H confirms this assignment.
Amino Protons (δ 4.95 ppm)
-
δ 4.95 (br s, 2H): A broad singlet integrating to two protons is observed at approximately 4.95 ppm.[3] This signal is characteristic of the two protons of the primary amine (-NH₂). The broadness of this peak is a result of several factors:
-
Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening for adjacent protons.
-
Chemical Exchange: The amino protons can undergo chemical exchange with trace amounts of acidic protons (e.g., from water) in the solvent. This exchange happens on the NMR timescale and leads to a coalescence and broadening of the signal. The chemical shift of this peak is also highly dependent on sample concentration and temperature.
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is simplified, showing only five distinct signals, which is consistent with the molecule's symmetry.[3]
Aromatic Carbons (δ 127.2 - 143.2 ppm)
Four signals are observed in the aromatic region, corresponding to the four unique carbon environments in the phenyl rings.
-
δ 143.2 (s): This signal, furthest downfield, is assigned to the three equivalent ipso-carbons (the quaternary carbons of the phenyl rings directly attached to the central trityl carbon). Attachment to another carbon atom results in a significant downfield shift.
-
δ 128.8 (s): Assigned to the six equivalent ortho-carbons.
-
δ 127.8 (s): Assigned to the three equivalent para-carbons.
-
δ 127.2 (s): Assigned to the six equivalent meta-carbons.[3]
The precise assignment of the ortho, meta, and para carbons can be definitively confirmed with 2D NMR techniques like HSQC and HMBC, but this assignment is consistent with known substituent effects.
Quaternary Trityl Carbon (δ 90.8 ppm)
-
δ 90.8 (s): This highly characteristic signal is assigned to the central quaternary carbon of the trityl group.[3] This carbon is bonded to three phenyl rings and an oxygen atom. The direct attachment to the electronegative oxygen atom causes a significant downfield shift from a typical sp³-hybridized carbon, placing it at 90.8 ppm. This peak is often of lower intensity due to the long relaxation time of quaternary carbons.
Summary of Spectroscopic Data
The NMR data for this compound, acquired in CDCl₃, is summarized below for quick reference.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.47 - 7.43 | Multiplet (m) | 6H | Aromatic H (ortho) |
| ¹H | 7.37 - 7.26 | Multiplet (m) | 9H | Aromatic H (meta + para) |
| ¹H | 4.95 | Broad Singlet (br s) | 2H | -NH₂ |
| ¹³C | 143.2 | Singlet (s) | - | Aromatic C (ipso) |
| ¹³C | 128.8 | Singlet (s) | - | Aromatic C (ortho) |
| ¹³C | 127.8 | Singlet (s) | - | Aromatic C (para) |
| ¹³C | 127.2 | Singlet (s) | - | Aromatic C (meta) |
| ¹³C | 90.8 | Singlet (s) | - | Quaternary Trityl C (Ph)₃ |
Data sourced from ChemicalBook.[3]
Conclusion
The ¹H and ¹³C NMR spectra provide a definitive and detailed confirmation of the structure of this compound. The ¹H spectrum clearly resolves the aromatic protons into two distinct multiplets and shows the characteristic broad singlet for the -NH₂ group. The ¹³C spectrum is remarkably simple due to the molecule's symmetry, displaying only five signals that correspond perfectly to the expected carbon environments. The unique chemical shift of the central quaternary carbon at 90.8 ppm serves as a key diagnostic peak. This comprehensive NMR analysis constitutes a reliable method for the routine identification and quality assessment of this compound in any research or development setting.
References
A Technical Guide to O-Tritylhydroxylamine: Properties, Synthesis, and Applications
Introduction: The Strategic Value of O-Tritylhydroxylamine
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. This compound (CAS: 31938-11-1), a white to light yellow crystalline solid, has emerged as a reagent of significant importance.[1][2] Its core utility lies in the robust yet cleavable trityl (triphenylmethyl) group, which masks the highly reactive hydroxylamine moiety.[2][3] This protection strategy allows chemists to perform multi-step syntheses with high fidelity, preventing unwanted side reactions of the hydroxylamine functional group while it is carried "silently" through a synthetic sequence.[2]
The primary value of this compound is as a stable, easy-to-handle precursor to the hydroxylamine functional group (-NHOH). This group is a critical pharmacophore in a multitude of biologically active compounds, most notably as a metal-chelating moiety in metalloproteinase inhibitors like histone deacetylase (HDAC) inhibitors.[4][5] This guide provides an in-depth examination of the properties, synthesis, core reactivity, and applications of this compound, offering field-proven insights for researchers in drug development and advanced chemical synthesis.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's physical properties and safety requirements is non-negotiable for its effective and safe implementation in the laboratory. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31938-11-1 | [1] |
| Molecular Formula | C₁₉H₁₇NO | [6][7] |
| Molecular Weight | 275.34 g/mol | [7] |
| Appearance | White to light yellow crystal or powder | [1][7] |
| Melting Point | 79-81 °C (lit.) | [8] |
| Boiling Point | 443.2 °C (Predicted) | [6][8] |
| Solubility | Soluble in common organic solvents (DMF, DCM, DMSO). Limited solubility in water. | [1][9] |
| Purity | Typically ≥95-99% (by HPLC) | [2][7] |
Safety and Handling: this compound is classified as an irritant. It is irritating to the eyes, skin, and respiratory system.[1] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[1][10]
-
Storage: Store in a cool (2-8°C), dry, dark place under an inert atmosphere.[7][8] It should be kept away from strong acids and oxidizing agents.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Purification Protocol
The reliable synthesis of this compound is crucial for its application. A common and effective laboratory-scale preparation involves the reaction of trityl chloride with a protected hydroxylamine equivalent, followed by deprotection. A representative procedure derived from literature principles is detailed below.[11]
Experimental Protocol: Synthesis from N-Hydroxyphthalimide
This two-step procedure first involves the tritylation of N-hydroxyphthalimide, followed by the hydrazinolysis of the phthalimide group to release the free this compound.
Step 1: Synthesis of N-(Trityloxy)phthalimide
-
Setup: To a stirred solution of N-hydroxyphthalimide (1.0 eq) and trityl chloride (0.9 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask, slowly add a non-nucleophilic base such as triethylamine (1.1 eq) at room temperature.
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product. Using an excess prevents the reaction mixture from becoming acidic, which could prematurely cleave the newly formed trityl ether.
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water to quench the reaction and dissolve the triethylamine hydrochloride salt. Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to yield crude N-(trityloxy)phthalimide, which can be used in the next step without further purification.[11]
Step 2: Hydrazinolysis to this compound
-
Setup: Dissolve the crude N-(trityloxy)phthalimide from Step 1 in a solvent mixture, such as chloroform and methanol.[11]
-
Cleavage: Add hydrazine hydrate (4.0 eq) dropwise to the solution. A precipitate (phthalhydrazide) will form.
-
Causality: Hydrazine is a powerful nucleophile that attacks the carbonyl carbons of the phthalimide group, leading to ring-opening and subsequent cyclization to form the very stable and insoluble phthalhydrazide, which effectively drives the reaction to completion.
-
-
Reaction: Stir the mixture for 2-3 hours at room temperature.
-
Workup: Pour the reaction mixture into water. Separate the organic layer, wash with water to remove any remaining hydrazine, and dry over anhydrous sodium sulfate.[11]
-
Purification: After evaporating the solvent, the crude product is purified by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford pure this compound as a white solid.[11]
Caption: Workflow for the two-step synthesis of this compound.
Core Reactivity: The Art of Protection and Deprotection
The synthetic utility of this compound is entirely dependent on the stability of the trityl group under various conditions and its selective removal when desired.
Stability: The O-N bond protected by the bulky trityl group is stable to a wide range of reaction conditions, including:
-
Basic conditions: It is highly stable to bases like triethylamine, pyridine, and even stronger bases used in many coupling reactions.[5]
-
Nucleophiles: It resists attack from common nucleophiles.
-
Reductive/Oxidative conditions: It can tolerate many standard reduction and oxidation protocols, provided they are not strongly acidic.
Deprotection (Cleavage): The cleavage of the trityl group is the key step to unmask the hydroxylamine functionality. This is almost exclusively achieved under acidic conditions, which exploit the exceptional stability of the resulting triphenylmethyl (trityl) cation.[12]
Mechanism of Acid-Catalyzed Deprotection:
-
Protonation: A Brønsted or Lewis acid protonates or coordinates to the ether oxygen, making it a better leaving group.[12]
-
Heterolysis: The C-O bond cleaves, releasing the free hydroxylamine and the resonance-stabilized trityl cation.[12]
-
Trapping: The highly electrophilic trityl cation can be trapped by nucleophilic scavengers (like triethylsilane or water) to prevent it from reacting with other functionalities in the molecule.
Common deprotection reagents include:
-
Trifluoroacetic Acid (TFA): A common choice is a solution of TFA in DCM, often with a scavenger.[4][5] This method is fast and efficient.
-
Lewis Acids: Reagents like MgBr₂ or BF₃·OEt₂ can promote detritylation under milder conditions, which is particularly useful when other acid-labile groups (e.g., Boc, TBS) are present and need to be preserved.[4]
-
Resins: Acidic ion-exchange resins like Amberlyst 15 offer a heterogeneous catalysis option, simplifying workup as the resin can be filtered off.[4]
Caption: Acid-catalyzed deprotection of an O-trityl hydroxamate.
Applications in Drug Development
The primary application of this compound is in the synthesis of hydroxamic acids (N-hydroxy amides).[4] This functional group is a powerful zinc-binding motif found in numerous enzyme inhibitors.
Workflow: Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor
-
Amide Coupling: A carboxylic acid (the inhibitor's backbone) is coupled with this compound using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). This forms the O-trityl protected hydroxamate.
-
Expert Insight: The use of this compound here is superior to using free hydroxylamine, which is less stable and can lead to side reactions. The bulky trityl group enhances solubility in organic solvents, facilitating a clean coupling reaction.[2]
-
-
Intermediate Purification: The protected intermediate is purified, typically via chromatography.
-
Deprotection: The trityl group is removed under mild acidic conditions (e.g., 10-50% TFA in DCM) to yield the final hydroxamic acid.[5]
-
Final Purification: The final active compound is purified to meet pharmaceutical standards.
This strategy has been successfully employed in the synthesis of a wide range of hydroxamic acids, N-hydroxy sulfonamides, and N-hydroxy ureas, which are classes of compounds with significant biological activities.[4]
Conclusion
This compound is a highly valuable and versatile reagent in advanced organic synthesis. Its utility is rooted in the robust nature of the trityl protecting group, which is stable to a broad array of synthetic conditions yet can be removed cleanly and efficiently under mild acidic protocols. For researchers and drug development professionals, mastering the use of this compound provides a reliable pathway to complex nitrogen-containing molecules, particularly the pharmaceutically important class of hydroxamic acids. Its predictable reactivity and handling characteristics make it an indispensable tool for accelerating the discovery of new therapeutics.[2][7]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 31938-11-1 | GBA93811 | Biosynth [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 31938-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CAS 31938-11-1: O-(Triphenylmethyl)hydroxylamine [cymitquimica.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. This compound | 31938-11-1 [chemicalbook.com]
- 12. total-synthesis.com [total-synthesis.com]
A Guide to Electrophilic Addition Mechanisms Involving Hydroxylamines: Principles, Protocols, and Applications in Drug Discovery
Abstract
Hydroxylamine and its derivatives represent a versatile class of nucleophiles in organic synthesis, pivotal for constructing essential nitrogen-containing scaffolds. Their reactions, particularly with electrophilic partners such as carbonyls and activated alkenes, provide efficient routes to oximes, nitrones, and N-hydroxylamines—key intermediates in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core mechanisms governing these transformations. We will dissect the nucleophilic addition of hydroxylamines to carbonyl compounds and the conjugate addition to α,β-unsaturated systems, moving beyond mere procedural descriptions to illuminate the causal factors behind experimental design, regioselectivity, and catalytic strategy. Detailed, field-tested protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively leverage hydroxylamine chemistry in their synthetic endeavors.
Introduction: The Dual-Personality Nucleophile
Hydroxylamine (NH₂OH) is an oxygenated derivative of ammonia, possessing a unique electronic structure that underpins its reactivity.[1] The presence of an oxygen atom adjacent to the nitrogen introduces the α-effect, a phenomenon that enhances the nucleophilicity of the nitrogen atom beyond what would be predicted based on its basicity alone.[2] While both the nitrogen and oxygen atoms possess lone pairs, the nitrogen is the superior nucleophile due to its lower electronegativity, which makes its lone pair more available for donation.[2]
This inherent nucleophilicity allows hydroxylamines to readily engage with electron-deficient centers, most notably the carbon atoms of carbonyl groups and activated double bonds.[3][4] The resulting products, primarily oximes and nitrones, are not merely stable end-points but are immensely valuable synthetic intermediates, serving as precursors to amines, amides (via the Beckmann rearrangement), and complex heterocyclic systems through cycloaddition reactions.[5][6][7][8] Understanding the mechanisms of these foundational reactions is therefore critical for their strategic application in complex molecule synthesis, particularly within the pharmaceutical industry where nitrogen-containing heterocycles are ubiquitous.[9][10][11]
Core Mechanism I: Reaction with Carbonyl Compounds (Oxime Formation)
The most ubiquitous reaction involving hydroxylamines is their condensation with aldehydes and ketones to form oximes.[6][12] This transformation is a cornerstone of organic chemistry, used for the purification and characterization of carbonyl compounds, and for the synthesis of precursors to materials like Nylon-6.[1][8][12] The reaction is not a simple one-step addition but a multi-step addition-elimination (condensation) process, where the overall outcome is the replacement of the carbonyl oxygen with a =N-OH group.[13]
Mechanistic Breakdown
The formation of an oxime proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration. The pH of the reaction medium is a critical parameter that must be carefully controlled for optimal results.
-
Nucleophilic Attack: The reaction initiates with the lone pair of the hydroxylamine's nitrogen atom attacking the electrophilic carbonyl carbon.[3][14] This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly positive nitrogen to the negative oxygen, yielding a neutral amino-alcohol intermediate, also known as a carbinolamine.
-
Protonation and Dehydration: The reaction is typically catalyzed by a mild acid.[15] The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond. Deprotonation of the nitrogen then yields the final oxime product and regenerates the acid catalyst.[14][16]
Causality Behind pH Control: The rate of this reaction is highly pH-dependent.
-
In highly acidic solutions (low pH): The hydroxylamine, being basic, is protonated to form [NH₃OH]⁺. This protonated form has no available lone pair on the nitrogen and is no longer nucleophilic, thus halting the initial attack on the carbonyl.[15]
-
In neutral or basic solutions (high pH): The initial nucleophilic attack occurs, but the subsequent dehydration step, which requires protonation of the hydroxyl group, is slow.[15]
-
Optimal Conditions: A slightly acidic medium (pH ~4-6) provides a delicate balance: a sufficient concentration of free, unprotonated hydroxylamine to initiate the nucleophilic attack, and enough acid to catalyze the dehydration of the carbinolamine intermediate.[15]
Visualization of Oxime Formation
Caption: Mechanism of acid-catalyzed oxime formation.
Experimental Protocol: Synthesis of Cyclohexanone Oxime
This protocol describes a robust method for synthesizing an oxime from a ketone using hydroxylamine hydrochloride, a common and stable salt form of hydroxylamine.[17]
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of methanol or a water-ethanol mixture.[17]
-
Reaction Initiation: Add cyclohexanone (1.0 equivalent) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain for 1-2 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add cold deionized water dropwise to precipitate the product.[17]
-
Purification: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure cyclohexanone oxime.
Core Mechanism II: Addition to Activated Alkenes
While hydroxylamines do not typically add to simple, unactivated alkenes under standard conditions, they readily participate in conjugate (Michael) addition reactions with α,β-unsaturated carbonyl compounds and other activated double bonds.[4] This reaction is a powerful tool for forming new carbon-nitrogen bonds and synthesizing β-amino carbonyl compounds and their derivatives.
Mechanistic Breakdown
The Michael addition of a hydroxylamine to an activated alkene is driven by the electrophilicity of the β-carbon of the double bond.
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine acts as a soft nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system.
-
Enolate Formation: This attack pushes the π-electrons of the double bond onto the α-carbon, and the carbonyl π-electrons onto the oxygen, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is then protonated by the solvent or a mild acid source, typically at the α-carbon, to yield the final N-substituted β-ketone or β-ester product.
Visualization of Michael Addition
Caption: General mechanism for the Michael addition of hydroxylamine.
Synthesis and Utility of Nitrones
Nitrones are another critical class of compounds derived from hydroxylamines. They are functionally 1,3-dipoles and are exceptionally useful in [3+2] cycloaddition reactions to build five-membered heterocyclic rings, which are prevalent in natural products and pharmaceuticals.[5]
There are two primary, robust strategies for nitrone synthesis:
-
Condensation of N-Monosubstituted Hydroxylamines: This method is analogous to oxime formation. An N-alkyl or N-aryl hydroxylamine is condensed with an aldehyde or ketone, yielding the corresponding nitrone.[5][18] This is a highly reliable method for accessing a wide variety of nitrones.[19]
-
Oxidation of N,N-Disubstituted Hydroxylamines: This is a direct and powerful method for synthesizing nitrones that may be difficult to access via condensation.[20] A variety of oxidizing agents can be employed, including mercuric oxide (HgO), manganese dioxide (MnO₂), and hypervalent iodine reagents like o-iodoxybenzoic acid (IBX).[5][20] The choice of oxidant is crucial for achieving high yield and regioselectivity, especially with complex substrates.[5]
Visualization of Nitrone Synthesis Workflow
Caption: Two primary synthetic routes to nitrones.
Applications in Drug Development and Medicinal Chemistry
The chemistry of hydroxylamines is not merely of academic interest; it is a powerful engine for drug discovery and development.
-
Scaffolding and Intermediates: Oximes and nitrones are stable, versatile intermediates. Oximes can be readily reduced to primary amines or rearranged to amides, providing access to two of the most common functional groups in pharmaceuticals.[1][6] Nitrones, via 1,3-dipolar cycloadditions, are invaluable for the stereoselective synthesis of complex nitrogen- and oxygen-containing heterocyclic scaffolds.[19][21]
-
Bioisosteric Replacement: The hydroxamic acid moiety (-C(=O)NHOH), readily synthesized from carboxylic acids and hydroxylamine, is a prominent functional group in medicinal chemistry.[22] It is a powerful metal-chelating group and serves as a key pharmacophore in many enzyme inhibitors, particularly matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors used in cancer therapy.
-
Direct Therapeutic Potential: N-substituted hydroxylamine derivatives have been designed and synthesized as potential antibacterial agents.[11] These compounds can act as radical scavengers, inhibiting the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis and repair, thus halting bacterial proliferation.[11]
Summary and Outlook
The electrophilic addition reactions involving hydroxylamines are fundamental transformations that provide access to a rich diversity of nitrogenous compounds. The condensation with carbonyls to form oximes and the oxidation or condensation routes to nitrones are reliable and scalable processes, underpinned by well-understood mechanistic principles. For researchers in drug development, mastering these reactions is essential. They provide the tools to construct complex molecular architectures, introduce key pharmacophoric elements, and develop novel therapeutic agents. As the demand for structural diversity in bioactive molecules continues to grow, the venerable yet versatile chemistry of the hydroxylamine functional group will undoubtedly continue to play a central role in advancing the frontiers of medicinal chemistry.
References
- 1. Hydroxylamine | Oxidation, Reduction, Reactivity | Britannica [britannica.com]
- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. homework.study.com [homework.study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. m.youtube.com [m.youtube.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]
- 20. arkat-usa.org [arkat-usa.org]
- 21. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
- 22. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Use of O-Tritylhydroxylamine in the Synthesis of Hydroxamic Acids: A Guide for Researchers
Hydroxamic acids represent a critical pharmacophore in medicinal chemistry, renowned for their metal-chelating properties that are pivotal in the inhibition of various metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of these molecules, however, requires a nuanced approach to protect the reactive hydroxylamine functionality. This guide provides an in-depth exploration of the use of O-Tritylhydroxylamine (TrONH₂) as a robust protecting group strategy for the efficient synthesis of hydroxamic acids, tailored for researchers, scientists, and professionals in drug development.
The Rationale for O-Trityl Protection in Hydroxamic Acid Synthesis
The synthesis of hydroxamic acids typically involves the coupling of a carboxylic acid with hydroxylamine. However, the nucleophilicity of both the oxygen and nitrogen atoms in hydroxylamine can lead to side reactions and impurities. Protection of the hydroxyl group is therefore a common and often necessary strategy. The trityl (triphenylmethyl, Tr) group, a bulky and acid-labile protecting group, offers several distinct advantages in this context.
The use of this compound provides a stable, crystalline solid that is readily handled and enhances solubility in common organic solvents.[1] The bulky nature of the trityl group can also confer steric hindrance, which can be advantageous in certain synthetic routes. Crucially, the trityl group can be cleaved under mild acidic conditions, which are often compatible with a wide range of other functional groups present in complex molecules, a critical feature in multi-step drug synthesis.[2]
The Core Chemistry: Mechanism of Synthesis
The synthesis of hydroxamic acids using this compound follows a two-step sequence: coupling of the protected hydroxylamine with a carboxylic acid, followed by deprotection of the trityl group to unveil the final hydroxamic acid.
Coupling Reaction
The initial step is the formation of an amide bond between the carboxylic acid and this compound. This is typically achieved using standard peptide coupling reagents. The choice of coupling agent is critical for achieving high yields and minimizing side products. Commonly used reagents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[2]
-
Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents.[2]
-
Mixed Anhydrides: Activation of the carboxylic acid with reagents like isobutylchloroformate (IBCF) in the presence of a base such as N-methylmorpholine (NMM) forms a mixed anhydride that readily reacts with this compound.[2]
The general mechanism for the coupling reaction is depicted below:
Figure 1. Generalized workflow for the coupling of a carboxylic acid with this compound.
Deprotection of the O-Trityl Group
The cleavage of the O-trityl ether to yield the hydroxamic acid is the final and critical step. The stability of the trityl cation makes this deprotection facile under acidic conditions.[3]
Brønsted Acid-Mediated Deprotection: A common method for detritylation is the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2] The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to release the hydroxamic acid and the stable trityl cation.
Lewis Acid-Mediated Deprotection: An alternative and often milder approach involves the use of Lewis acids. This method can be particularly advantageous when other acid-labile protecting groups are present in the molecule. Lewis acids such as MgBr₂, BF₃·OEt₂, and ZnBr₂ have been shown to efficiently promote the deprotection of O-trityl hydroxamates.[4] The mechanism is thought to involve chelation of the Lewis acid to the hydroxamate moiety, which facilitates the cleavage of the trityl group.[4]
The deprotection mechanism is illustrated in the following diagram:
Figure 2. General mechanism for the deprotection of the O-trityl group.
Experimental Protocols
The following protocols provide a general framework for the synthesis of hydroxamic acids using this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Coupling of a Carboxylic Acid with this compound using EDC/HOBt
Materials:
-
Carboxylic acid
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt and EDC to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the O-trityl protected hydroxamate.
General Protocol for Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
O-trityl protected hydroxamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) (optional, as a cation scavenger)
Procedure:
-
Dissolve the O-trityl protected hydroxamate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (2-5 eq) to the solution (this helps to scavenge the trityl cation and prevent side reactions).
-
Add TFA (typically 10-50% v/v in DCM) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Deprotection is often rapid (30 minutes to a few hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.
-
Purify the crude hydroxamic acid by recrystallization, precipitation, or chromatography as required.
Critical Parameters and Troubleshooting
The success of hydroxamic acid synthesis using this compound hinges on several key parameters.
| Parameter | Recommendation | Rationale and Troubleshooting |
| Solvent | Anhydrous polar aprotic solvents (DMF, DCM, THF) | Moisture can hydrolyze activated intermediates and coupling reagents. If the reaction is sluggish, ensure the solvent is completely dry. |
| Coupling Agent | EDC/HOBt for general use; HATU for sterically hindered substrates | Inefficient coupling can be due to an inappropriate choice of coupling agent. For difficult couplings, stronger reagents like HATU may be necessary.[2] |
| Base | Non-nucleophilic bases (DIPEA, NMM) | Amine bases like triethylamine can sometimes act as nucleophiles, leading to side products. |
| Deprotection Conditions | TFA/DCM for robust substrates; Lewis acids (e.g., MgBr₂) for acid-sensitive substrates | Harsh acidic conditions can cleave other protecting groups (e.g., Boc). Lewis acid-mediated deprotection offers a milder alternative.[4] Incomplete deprotection may require a longer reaction time or a higher concentration of acid. |
| Work-up | Aqueous washes to remove excess reagents and byproducts | Proper work-up is crucial for obtaining a clean crude product, which simplifies purification. |
Application in Drug Synthesis: The Case of Vorinostat
A notable application of this methodology is in the synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), an HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[5] Several synthetic routes to Vorinostat have been developed, with some employing protected hydroxylamines to construct the hydroxamic acid moiety.[6][7][8] While various protecting groups have been utilized, the principles of coupling and deprotection are central to these syntheses. The use of O-protected hydroxylamines, including O-trityl, offers a reliable means to introduce the hydroxamic acid pharmacophore in the final steps of the synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of hydroxamic acids, offering the advantages of a stable, easily handled starting material and a protecting group that can be removed under mild conditions. A thorough understanding of the coupling and deprotection steps, along with careful selection of reagents and reaction conditions, is paramount for the successful application of this methodology in the synthesis of complex, biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel amidase catalysed process for the synthesis of vorinostat drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
Application Notes and Protocols for O-Tritylhydroxylamine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of O-Tritylhydroxylamine in Hydroxamic Acid Synthesis
Hydroxamic acids are a pivotal class of organic compounds, distinguished by their potent metal-chelating properties. This characteristic underpins their broad utility in medicinal chemistry, where they serve as pharmacophores in a multitude of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors used in cancer therapy.[1] The synthesis of hydroxamic acids, however, requires a nuanced approach to handle the reactivity of the hydroxylamine moiety. This compound ((C₆H₅)₃CONH₂) has emerged as a superior reagent for this purpose, offering a robust and reliable method for introducing the protected hydroxylamine group.
The bulky tritypmethyl (trityl) group serves as an excellent protecting group for the oxygen of hydroxylamine.[2][3] This protection strategy prevents undesirable side reactions during the coupling of the hydroxylamine nitrogen to a carboxylic acid. A key advantage of the trityl group is its lability under mild acidic conditions, which allows for a facile deprotection to unveil the final hydroxamic acid without compromising other sensitive functional groups within a complex molecule.[1] This application note provides a comprehensive guide to the principles and practices of this compound coupling reactions, offering detailed protocols and expert insights to ensure successful synthesis.
Mechanistic Insights: The Rationale Behind the Coupling Strategy
The formation of an amide bond between a carboxylic acid and this compound is not a spontaneous process. It necessitates the activation of the carboxylic acid to render it susceptible to nucleophilic attack by the nitrogen atom of this compound. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for this activation. The reaction mechanism, often facilitated by an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate is prone to racemization and other side reactions. HOBt acts as a crucial additive by intercepting the O-acylisourea to form a more stable and reactive HOBt-ester. This minimizes the risk of epimerization when coupling chiral carboxylic acids.
-
Nucleophilic Attack: The nitrogen atom of this compound then attacks the carbonyl carbon of the HOBt-ester.
-
Amide Bond Formation: This attack leads to the formation of the desired O-trityl protected hydroxamic acid and the regeneration of HOBt. The byproduct of EDC is a water-soluble urea derivative, which simplifies purification.[4]
This stepwise process ensures a controlled and efficient coupling, leading to high yields of the protected hydroxamate.
Caption: Mechanism of EDC/HOBt-mediated this compound coupling.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of a Carboxylic Acid with this compound using EDC/HOBt
This protocol describes a general procedure for the synthesis of an O-trityl protected hydroxamic acid in solution.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt·H₂O (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: To the stirred solution, add EDC·HCl (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-trityl protected hydroxamic acid.
Caption: Experimental workflow for this compound coupling.
Protocol 2: Deprotection of O-Trityl Hydroxamic Acid
The trityl group is typically removed under mild acidic conditions to yield the final hydroxamic acid.[1]
Materials:
-
O-Trityl protected hydroxamic acid (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional, for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if necessary)
Procedure:
-
Reaction Setup: Dissolve the O-trityl protected hydroxamic acid in DCM.
-
TFA Addition: To the solution, add a solution of TFA in DCM (typically 5-20% v/v). The reaction is often accompanied by the appearance of a yellow-orange color due to the formation of the trityl cation.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The crude hydroxamic acid can then be purified by recrystallization, precipitation, or chromatography as required. If the product is in an organic solvent, a careful wash with saturated NaHCO₃ solution can be performed to neutralize any remaining acid, followed by drying and concentration.
-
Data Presentation: Reagent Stoichiometry and Conditions
| Reagent/Parameter | Stoichiometry (eq) | Role | Notes |
| Carboxylic Acid | 1.0 | Substrate | The limiting reagent. |
| This compound | 1.0 - 1.2 | Nucleophile | A slight excess ensures complete consumption of the carboxylic acid. |
| EDC·HCl | 1.1 - 1.5 | Coupling Agent | Activates the carboxylic acid. |
| HOBt·H₂O | 1.1 - 1.5 | Additive | Suppresses racemization and improves efficiency. |
| DIPEA/TEA | 2.0 - 3.0 | Base | Neutralizes HCl salts and facilitates the reaction. |
| Solvent | - | Reaction Medium | Anhydrous DCM or DMF are commonly used. |
| Temperature | 0 °C to RT | Reaction Condition | Initial cooling controls the activation step, followed by reaction at room temperature. |
| Reaction Time | 12 - 24 hours | Duration | Varies depending on the substrates; should be monitored. |
Troubleshooting and Key Considerations
-
Low Yield: If the coupling reaction results in a low yield, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagents may also be beneficial.
-
Side Reactions: The formation of N-acylurea is a common side reaction in carbodiimide couplings. The use of HOBt is crucial to minimize this.[4]
-
Difficult Purification: The urea byproduct from EDC is water-soluble, which generally allows for easy removal during aqueous work-up. If purification remains challenging, consider alternative coupling reagents or purification strategies.
-
Incomplete Deprotection: If the trityl group is not fully cleaved, the reaction time with TFA can be extended, or the concentration of TFA can be increased. However, be mindful of other acid-sensitive functional groups in the molecule.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of hydroxamic acids. Its use in conjunction with standard coupling methodologies, such as the EDC/HOBt system, provides a reliable pathway to protected hydroxamates. The facile acidic cleavage of the trityl group makes it an ideal choice for multi-step syntheses of complex, biologically active molecules. By understanding the underlying mechanism and adhering to optimized protocols, researchers can confidently employ this compound to advance their synthetic and drug discovery endeavors.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Hydroxamic Acid-Based HDAC Inhibitors Utilizing O-Tritylhydroxylamine
Abstract
Histone deacetylase (HDAC) inhibitors featuring a hydroxamic acid moiety are a cornerstone of epigenetic drug discovery, with several approved for cancer therapy.[1] The synthesis of these potent zinc-chelating compounds, however, presents a significant challenge due to the inherent reactivity of the hydroxylamine group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on a robust and efficient synthetic strategy employing O-Tritylhydroxylamine (TrONH₂). We delve into the mechanistic rationale behind this approach, highlighting the critical role of the trityl protecting group. A comprehensive, step-by-step protocol for the synthesis of the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is presented as a practical exemplar of this methodology.
Introduction: The Centrality of Hydroxamic Acids in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from lysine residues on histone and non-histone proteins.[2][3] Their dysregulation is implicated in a variety of diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5]
A significant class of HDAC inhibitors (HDACi) mimics the natural substrate by incorporating three key pharmacophoric elements:
-
A cap group that interacts with the surface of the enzyme's active site.
-
A linker region that occupies the catalytic tunnel.
-
A zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion deep within the active site.
The hydroxamic acid moiety (-CONHOH) has proven to be an exceptionally effective ZBG, forming a stable bidentate complex with the zinc ion, thereby potently inhibiting enzyme activity.[1] This is exemplified by the FDA-approved drugs Vorinostat (SAHA), Belinostat, and Panobinostat.[1][6]
Despite its efficacy, the direct synthesis of hydroxamic acids can be problematic. The hydroxylamine nucleophile is sensitive and can participate in undesired side reactions. Consequently, a protection strategy is essential for a clean, high-yielding synthesis.
The Reagent of Choice: this compound
This compound emerges as a superior reagent for introducing the protected hydroxylamine functionality. The trityl (triphenylmethyl) group offers a unique combination of properties that make it ideal for this purpose.
Causality Behind the Choice:
-
Steric Shielding: The bulky trityl group provides excellent steric protection for the oxygen atom of hydroxylamine, preventing its participation in unwanted side reactions during the critical amide bond formation step.[7]
-
Enhanced Solubility: The lipophilic nature of the three phenyl rings significantly increases the solubility of the reagent and subsequent intermediates in common organic solvents, simplifying reaction setup and purification.[7][8]
-
Facile and Orthogonal Deprotection: The key advantage lies in the lability of the trityl group under mild acidic conditions.[6] This allows for its selective removal without disturbing other sensitive functional groups that might be present in a complex molecule, a critical feature in multi-step drug synthesis.[7][9] Common deprotection reagents include trifluoroacetic acid (TFA) or Lewis acids.[6][9]
The overall strategy is a robust two-stage process: coupling of the carboxylic acid precursor with this compound, followed by a straightforward deprotection to unveil the final hydroxamic acid.
Caption: General workflow for HDACi synthesis using this compound.
Application Protocol: Synthesis of Vorinostat (SAHA)
This section provides a detailed, validated protocol for the synthesis of Vorinostat (SAHA), a widely recognized HDAC inhibitor. The procedure is broken down into three primary stages: preparation of the key carboxylic acid intermediate, coupling with this compound, and final deprotection.
Stage 1: Synthesis of 8-Oxo-8-(phenylamino)octanoic acid (Suberanilic Acid)
This intermediate is prepared via the ring-opening of suberic anhydride with aniline. This approach is efficient and avoids the formation of dianilide byproducts that can complicate syntheses starting from suberoyl chloride.[10][11]
Table 1: Materials and Reagents for Stage 1
| Reagent/Material | Formula/Grade | Supplier Example | CAS Number |
| Suberic Acid | C₈H₁₄O₄ (98%) | Sigma-Aldrich | 505-48-6 |
| Acetic Anhydride | (CH₃CO)₂O (ACS) | Fisher Scientific | 108-24-7 |
| Aniline | C₆H₅NH₂ (≥99.5%) | Sigma-Aldrich | 62-53-3 |
| Tetrahydrofuran (THF) | C₄H₈O (Anhydrous) | Acros Organics | 109-99-9 |
| Deionized Water | H₂O | In-house | 7732-18-5 |
Protocol 1.1: Preparation of Suberic Anhydride
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add suberic acid (5.0 g, 28.8 mmol).
-
Add acetic anhydride (10 mL).
-
Heat the mixture to reflux and maintain for 1 hour. The solid will dissolve.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid residue from acetonitrile to yield suberic anhydride as a white crystalline solid.[11]
Protocol 1.2: Preparation of 8-Oxo-8-(phenylamino)octanoic acid
-
Dissolve the synthesized suberic anhydride (1.0 g, 6.4 mmol) in THF (10 mL) in a 50 mL round-bottom flask.
-
Add aniline (0.6 mL, 6.4 mmol) dropwise to the solution at room temperature with stirring.
-
Continue stirring for 30 minutes. A white precipitate will form.
-
Dilute the reaction mixture with deionized water (100 mL).
-
Filter the solid precipitate using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from hot water to afford pure 8-oxo-8-(phenylamino)octanoic acid as a white solid.[11]
Stage 2: Coupling with this compound
This step involves the formation of the amide bond between the carboxylic acid intermediate and this compound, mediated by standard peptide coupling reagents.
Table 2: Materials and Reagents for Stage 2
| Reagent/Material | Formula/Grade | Supplier Example | CAS Number |
| 8-Oxo-8-(phenylamino)octanoic acid | C₁₄H₁₉NO₃ (from Stage 1) | N/A | 36731-61-8 |
| This compound | C₁₉H₁₇NO (95%) | Sigma-Aldrich | 31938-11-1 |
| EDC·HCl (EDCI) | C₈H₁₈N₃Cl (≥98%) | Combi-Blocks | 25952-53-8 |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O·xH₂O (Hydrate) | Oakwood Chemical | 123333-53-9 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO (Anhydrous) | Acros Organics | 68-12-2 |
| Dichloromethane (DCM) | CH₂Cl₂ (Anhydrous) | Fisher Scientific | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | In-house | 144-55-8 |
| Brine | NaCl (aq) | In-house | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | Sigma-Aldrich | 7487-88-9 |
Protocol 2: Synthesis of O-Trityl-Suberoylanilide Hydroxamate
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 8-oxo-8-(phenylamino)octanoic acid (1.0 g, 4.0 mmol) in anhydrous DMF (20 mL).
-
Add HOBt (0.65 g, 4.8 mmol) and EDC·HCl (0.92 g, 4.8 mmol) to the solution. Stir for 10 minutes at room temperature.
-
Add this compound (1.22 g, 4.4 mmol) and continue to stir the reaction mixture at room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes).
-
Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the O-trityl protected product as a white solid.
Expertise Insight: The use of the EDC/HOBt coupling system is a well-established method for minimizing racemization (if chiral centers are present) and suppressing the formation of N-acylurea byproducts from EDC.[6]
Stage 3: Deprotection to Yield Vorinostat (SAHA)
The final step is the cleavage of the acid-labile trityl group to reveal the hydroxamic acid functionality.
Table 3: Materials and Reagents for Stage 3
| Reagent/Material | Formula/Grade | Supplier Example | CAS Number |
| O-Trityl-SAHA | (from Stage 2) | N/A | N/A |
| Trifluoroacetic Acid (TFA) | CF₃COOH (≥99%) | Sigma-Aldrich | 76-05-1 |
| Dichloromethane (DCM) | CH₂Cl₂ (Anhydrous) | Fisher Scientific | 75-09-2 |
| Diethyl Ether | (C₂H₅)₂O (Anhydrous) | Fisher Scientific | 60-29-7 |
Protocol 3: Synthesis of Vorinostat (SAHA)
-
Dissolve the O-Trityl-SAHA from Stage 2 (1.0 g) in anhydrous DCM (10 mL) in a 50 mL flask at room temperature.
-
Add an equal volume of TFA (10 mL) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether (30 mL) to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Vorinostat (SAHA).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Trustworthiness through Self-Validation: The success of each step can be rigorously validated. TLC analysis should show a clear conversion from a less polar starting material to a more polar product at each stage. The final product's spectral data should match literature values for Vorinostat.
Caption: Detailed synthetic pathway for Vorinostat (SAHA).
Summary of Quantitative Data
The following table summarizes typical outcomes for the synthesis of Vorinostat using the described protocol. Yields are indicative and may vary based on reaction scale and purification efficiency.
Table 4: Summary of Reaction Parameters and Expected Yields
| Stage | Key Transformation | Solvent(s) | Temp. | Time (h) | Typical Yield |
| 1.1 Anhydride Form. | Suberic Acid → Suberic Anhydride | Acetic Anh. | Reflux | 1 | 40-55%[11] |
| 1.2 Amide Formation | Anhydride + Aniline → Suberanilic Acid | THF | RT | 0.5 | 50-60%[11] |
| 2. Coupling | Acid + TrONH₂ → O-Trityl-SAHA | DMF | RT | 16 | 65-80% |
| 3. Deprotection | O-Trityl-SAHA → Vorinostat (SAHA) | DCM / TFA | RT | 2-4 | 75-90% |
| Overall | Suberic Acid → Vorinostat | - | - | - | ~15-25% |
Conclusion
The use of this compound provides a reliable, high-yielding, and scalable method for the synthesis of hydroxamic acid-based HDAC inhibitors. The trityl protecting group strategy effectively navigates the challenges associated with the reactive hydroxylamine moiety and allows for clean deprotection under mild conditions compatible with complex molecular architectures. The detailed protocol for the synthesis of Vorinostat serves as a validated template that can be adapted by researchers for the development of novel HDAC inhibitors, accelerating discovery in the field of epigenetics and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]
- 4. Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: O-Tritylhydroxylamine as a Cornerstone Reagent for the Synthesis of Nitrogen-Containing Heterocycles
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This technical guide provides an in-depth exploration of O-Tritylhydroxylamine as a versatile and strategic reagent in the synthesis of nitrogen-containing heterocycles. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind its application, focusing on its role as a stable, soluble, and protected source of hydroxylamine. We present detailed, field-tested protocols for the synthesis of key heterocyclic scaffolds, including isoxazoles and pyridines, supported by comparative data, mechanistic diagrams, and a comprehensive guide to the strategic cleavage of the trityl protecting group.
The Strategic Value of this compound in Modern Synthesis
This compound, a white crystalline solid, is a pivotal reagent in advanced organic synthesis.[1] Its structure is characterized by a hydroxylamine moiety protected by a bulky triphenylmethyl (trityl) group. This design confers significant advantages that address common challenges in multi-step synthetic campaigns.
-
Enhanced Stability and Handling: Unprotected hydroxylamine can be unstable. The trityl group provides steric shielding, rendering the molecule significantly more stable for storage and handling.
-
Improved Solubility: The lipophilic nature of the three phenyl rings dramatically increases the reagent's solubility in a wide range of common organic solvents, facilitating homogenous reaction conditions.[1]
-
Controlled Reactivity: The trityl group acts as a robust protecting group for the oxygen atom, allowing the nitrogen atom to act as a nucleophile without interference from the hydroxyl group's reactivity.[1][2] This controlled reactivity is essential for achieving high selectivity in complex molecular architectures.
The core utility of this compound lies in its function as a stable hydroxylamine surrogate, enabling the construction of the crucial N-O bond found in numerous bioactive heterocycles.
Application I: The Synthesis of Substituted Isoxazoles
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous approved drugs.[3] The classical synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] this compound provides a reliable and efficient entry point into this reaction manifold, particularly when substrate stability or solubility is a concern.
Mechanistic Rationale
The synthesis proceeds via a two-stage mechanism: initial condensation followed by cyclization and dehydration.
-
Oxime Formation: The nucleophilic nitrogen of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl substrate to form an O-tritylated oxime intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the enol tautomer (or the enolate under basic conditions) attacks the imine carbon.
-
Dehydration & Deprotection: The resulting hemiaminal intermediate readily dehydrates to form the stable aromatic isoxazole ring. The acid-labile O-trityl group is typically cleaved in situ under acidic reaction conditions or in a dedicated subsequent step to yield the final product.
General Workflow for Isoxazole Synthesis
Caption: Workflow for isoxazole synthesis using this compound.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
This protocol provides a representative procedure for the synthesis of a simple isoxazole from acetylacetone.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
This compound
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (2.75 g, 10.0 mmol, 1.0 equiv) in 40 mL of absolute ethanol.
-
Addition of Dicarbonyl: To the stirring solution, add acetylacetone (1.0 g, 10.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Deprotection & Work-up: Cool the reaction mixture to room temperature. Slowly add 5 mL of concentrated HCl and stir for 30 minutes. The trityl group will precipitate as triphenylmethanol or triphenylmethyl chloride.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 3,5-dimethylisoxazole.
Data Summary: Isoxazole Synthesis Examples
| Entry | 1,3-Dicarbonyl Substrate | Conditions | Product | Yield (%) | Reference |
| 1 | Acetylacetone | EtOH, HCl, Reflux | 3,5-Dimethylisoxazole | ~85-95% | [4] |
| 2 | Dibenzoylmethane | Acetic Acid, Reflux | 3,5-Diphenylisoxazole | ~90% | [5] |
| 3 | Ethyl Acetoacetate | H₂O, Pyruvic Acid, Ultrasound | 3-Methylisoxazol-5(4H)-one | ~85-92% | [3] |
| 4 | 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione | EtOH, Reflux | 5-(4-chlorophenyl)-3-phenylisoxazole | High | [6] |
Application II: Accessing Substituted Pyridines
Pyridine rings are among the most prevalent N-heterocycles in pharmaceuticals and agrochemicals.[7] While numerous synthetic routes exist, the Hantzsch synthesis and its variations remain fundamental. A key modification involves the use of hydroxylamine instead of ammonia, which reacts with a 1,5-dicarbonyl compound (or its precursor) to form a dihydropyridine that subsequently aromatizes without the need for an external oxidant.[8]
Mechanistic Rationale
The reaction leverages this compound as an ammonia surrogate that facilitates spontaneous aromatization.
-
Initial Condensation: The synthesis often begins with a Knoevenagel condensation between an aldehyde and a β-ketoester, followed by a Michael addition with a second equivalent of the β-ketoester or an enamine to generate the 1,5-dicarbonyl relationship in situ.
-
Cyclization with this compound: this compound condenses with the dicarbonyl compound to form a cyclic dihydropyridine intermediate.
-
Aromatization via N-O Bond Cleavage: The key step involves the elimination of the trityloxy group and a molecule of water. The cleavage of the weak N-O bond provides the driving force for aromatization, yielding the stable pyridine ring. This avoids the often harsh oxidative conditions required in the traditional Hantzsch synthesis.
General Workflow for Pyridine Synthesis
Caption: Pyridine synthesis via condensation with this compound.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
This compound
-
Acetic Acid (Glacial)
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzaldehyde (5.3 g, 50.0 mmol, 1.0 equiv), ethyl acetoacetate (13.0 g, 100.0 mmol, 2.0 equiv), and 50 mL of ethanol.
-
Reagent Addition: Add this compound (13.8 g, 50.0 mmol, 1.0 equiv) to the mixture, followed by 5 mL of glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. The solution will become deeply colored.
-
Work-up: Cool the reaction to room temperature and then place it in an ice bath for 1 hour to precipitate the product and triphenylmethanol byproduct.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography to separate the desired pyridine from the triphenylmethanol.
The Trityl Group: Strategic Deprotection
The selective removal of the trityl group is critical for the success of a synthetic route. Its lability under acidic conditions allows for mild deprotection that is often orthogonal to other common protecting groups.[9]
Deprotection Methodologies
The cleavage of the C-O bond is facilitated by the exceptional stability of the resulting triphenylmethyl (trityl) cation.[10]
-
Brønsted Acids: This is the most common method. Mild acids like acetic acid or formic acid can effectively cleave the trityl ether. For more robust substrates, stronger acids like trifluoroacetic acid (TFA) or HCl are used, often providing rapid and clean deprotection.[9][10]
-
Lewis Acids: Lewis acids such as MgBr₂, BF₃·OEt₂, and ZnBr₂ can coordinate to the ether oxygen, weakening the C-O bond and promoting cleavage under mild, non-protic conditions.[9][10] This can be particularly useful when other acid-sensitive groups, like TBS ethers, are present.[9]
-
Reductive Cleavage: While less common for O-trityl groups compared to N-trityl, certain reductive methods can be employed.[11][12]
Deprotection Protocol: Lewis Acid-Mediated Cleavage
The following protocol is adapted from literature demonstrating the mild deprotection of an O-trityl hydroxylamine derivative in the presence of an acid-labile N-Boc group.[9]
Materials:
-
O-Trityl protected substrate (e.g., an N-Boc-N-(trityloxy)amide)
-
Magnesium bromide (MgBr₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: Dissolve the O-trityl protected substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add MgBr₂ (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 40-60 minutes. Monitor by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by flash column chromatography.
Comparison of Deprotection Conditions
| Reagent(s) | Solvent | Temp. | Typical Time | Compatibility Notes | Reference |
| 80% Acetic Acid | H₂O/AcOH | RT - 50 °C | 2 - 48 h | Can cleave TBS, Boc groups with prolonged heating. | [10] |
| Trifluoroacetic Acid (TFA) | DCM | 0 °C - RT | 5 - 30 min | Strong acid; cleaves Boc, t-Bu esters readily. | [9] |
| MgBr₂ or BF₃·OEt₂ | DCM or Et₂O | 0 °C - RT | 30 - 60 min | Tolerates N-Boc and O-TBS groups well.[9] | [9] |
| Amberlyst 15 Resin | DCM | RT | 1 - 3 h | Heterogeneous catalyst, allows for simple filtration workup. | [9] |
Conclusion
This compound is a highly effective and strategic reagent for introducing the hydroxylamine functionality required for the synthesis of important nitrogen-containing heterocycles. Its enhanced stability, solubility, and the predictable reactivity of its trityl protecting group make it an invaluable tool for constructing isoxazole and pyridine cores, among others.[1] The ability to deprotect the trityl group under a range of mild acidic conditions, often orthogonal to other protecting groups, further solidifies its role in complex, multi-step synthetic endeavors aimed at the discovery and development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Tritylamines [organic-chemistry.org]
O-Tritylhydroxylamine for the synthesis of Simian virus NLS-HDAC inhibitor conjugates
Topic: O-Tritylhydroxylamine for the Synthesis of Simian Virus 40 NLS-HDAC Inhibitor Conjugates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Histone deacetylase (HDAC) inhibitors are a clinically validated class of therapeutics, particularly in oncology. Their primary targets, HDAC enzymes, are predominantly localized within the cell nucleus. Consequently, strategies that enhance the nuclear delivery of these inhibitors can significantly improve their therapeutic index by increasing target engagement and reducing off-target effects. This application note details a robust methodology for the synthesis of a novel class of targeted therapeutics: conjugates of HDAC inhibitors with the Simian Virus 40 (SV40) large T-antigen nuclear localization signal (NLS). Specifically, we focus on the pivotal role of this compound as a key reagent for the efficient and controlled formation of the hydroxamic acid moiety, which is critical for the inhibitory activity of many potent HDAC inhibitors.
This guide provides a comprehensive overview of the underlying scientific principles, detailed step-by-step protocols for synthesis, purification, and characterization, and expert insights into the critical parameters for successful conjugation.
Scientific Foundation: The Rationale for NLS-HDACi Conjugates
HDAC Inhibitors: Mechanism and Nuclear Imperative
Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. By inhibiting HDACs, the chromatin remains in a relaxed, open state, promoting the expression of tumor suppressor genes, inducing cell cycle arrest, and triggering apoptosis in cancer cells. Many of the key HDAC isoforms targeted in cancer (e.g., HDAC1, 2, and 3) are located in the nucleus. Therefore, ensuring that an inhibitor can efficiently cross the nuclear membrane to reach its target is paramount for efficacy.
The SV40 Nuclear Localization Signal (NLS): A Nuclear Zip Code
The SV40 large T-antigen NLS is a short peptide sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), that acts as a molecular signal for active transport into the cell nucleus. This process is mediated by the importin superfamily of proteins, which recognize the NLS tag and facilitate the translocation of the cargo through the nuclear pore complex. By conjugating this potent NLS to an HDAC inhibitor, we can hijack this natural transport mechanism to achieve targeted nuclear accumulation of the therapeutic payload.
This compound: Enabling Controlled Hydroxamic Acid Synthesis
The hydroxamic acid functional group (-CONHOH) is a highly effective zinc-binding group found in many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA). However, the unprotected hydroxylamine is a reactive nucleophile that can complicate synthetic routes. This compound provides a solution by protecting the hydroxylamine moiety with a bulky trityl (triphenylmethyl) group. This protecting group is stable under standard amide coupling conditions but can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to unveil the final hydroxamic acid in the last step of the synthesis. This strategy prevents unwanted side reactions and simplifies purification, ensuring higher yields and purity of the final conjugate.
Synthesis Workflow Overview
The synthesis of an SV40 NLS-HDAC inhibitor conjugate is a multi-step process that involves the preparation of three key building blocks: the HDAC inhibitor pharmacophore with a linker, the SV40 NLS peptide, and the use of this compound to form the protected hydroxamate. The general workflow is outlined below.
Application Note & Protocol: Enhancing Biomolecule Analysis through Derivatization with O-Tritylhydroxylamine
Introduction: The Challenge of Analyzing Elusive Biomolecules
In the fields of metabolomics, proteomics, and drug development, the accurate detection and quantification of biomolecules are paramount. However, many endogenous molecules, such as steroids, sugars, and small aldehydes or ketones, present significant analytical challenges. These challenges often stem from their low ionization efficiency in mass spectrometry (MS), poor chromatographic retention, or the presence of isomers that are difficult to distinguish. Chemical derivatization offers a powerful solution to overcome these limitations by modifying the analyte to improve its physicochemical properties.
This guide provides a comprehensive overview and detailed protocols for the derivatization of carbonyl-containing biomolecules using O-Tritylhydroxylamine (TrO-HA). This reagent is particularly effective for targeting aldehydes and ketones, converting them into stable O-trityloxime derivatives. The introduction of the bulky trityl group significantly enhances the detectability of these molecules in mass spectrometry, particularly when using electrospray ionization (ESI), by promoting the formation of stable protonated molecules [M+H]+. This modification not only improves sensitivity but also aids in structural elucidation and chromatographic separation.
The Chemistry of O-Trityloxime Formation: Mechanism and Rationale
The derivatization reaction proceeds via a nucleophilic addition of this compound to the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a stable C=N bond, resulting in the corresponding O-trityloxime. The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxylamine.
The choice of this compound as a derivatizing agent is deliberate and offers several advantages:
-
Enhanced Ionization: The trityl group, with its three phenyl rings, is highly effective at stabilizing a positive charge, leading to a significant increase in signal intensity in positive mode ESI-MS.
-
Improved Chromatographic Behavior: The bulky, non-polar trityl group can improve the retention of small, polar analytes on reverse-phase chromatography columns, allowing for better separation from interfering matrix components.
-
High Reactivity and Specificity: this compound reacts specifically with aldehydes and ketones under mild conditions, minimizing side reactions with other functional groups present in complex biological samples.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction of a carbonyl group with this compound.
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Notes |
| This compound (TrO-HA) | ≥98% | Store desiccated at 2-8°C. |
| Pyridine | Anhydrous | Acts as a basic catalyst and solvent. |
| Acetonitrile (ACN) | LC-MS Grade | Used as a reaction solvent and for sample dilution. |
| Formic Acid | LC-MS Grade | For sample acidification prior to LC-MS analysis. |
| Water | LC-MS Grade | For preparing aqueous solutions and mobile phases. |
| Biomolecule Standard/Sample | - | Dissolved in a suitable solvent (e.g., ACN, Methanol). |
| Microcentrifuge tubes (1.5 mL) | - | |
| Heating block or water bath | - | For controlling reaction temperature. |
| Vortex mixer | - | For ensuring thorough mixing. |
| Centrifuge | - | For pelleting any precipitates. |
General Protocol for Derivatization of Carbonyl-Containing Biomolecules
This protocol provides a general workflow for the derivatization of a standard or a biological sample extract. Optimization may be required depending on the specific analyte and sample matrix.
-
Preparation of Derivatization Reagent:
-
Prepare a 10 mg/mL solution of this compound in anhydrous pyridine.
-
Vortex thoroughly to ensure complete dissolution. This reagent should be prepared fresh for optimal reactivity.
-
-
Sample Preparation:
-
If working with a biological extract, ensure it is dried down completely under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract or standard in 50 µL of acetonitrile (or another suitable organic solvent).
-
-
Derivatization Reaction:
-
To the 50 µL of sample/standard, add 50 µL of the freshly prepared this compound reagent.
-
Vortex the mixture for 30 seconds to ensure it is homogenous.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath. The elevated temperature facilitates the dehydration step of the reaction.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After incubation, allow the sample to cool to room temperature.
-
Dilute the reaction mixture 1:10 (or as needed for your specific assay sensitivity) with an initial mobile phase solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex the diluted sample thoroughly.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Caption: Experimental workflow for biomolecule derivatization.
Applications and Expected Results
The derivatization with this compound has been successfully applied to a wide range of biomolecules, significantly improving their analytical detection.
Steroid Analysis
Many steroid hormones contain ketone functional groups, making them ideal candidates for this derivatization. For example, testosterone and progesterone can be derivatized to enhance their detection in complex biological matrices like plasma or urine.
| Steroid | Original Mass (Da) | TrO-HA Derivative Mass (Da) | Mass Shift (Da) |
| Testosterone | 288.42 | 545.76 | +257.34 |
| Progesterone | 314.46 | 571.80 | +257.34 |
Analysis of Carbonyl-Containing Metabolites
In metabolomics studies, many small molecule metabolites containing aldehyde or ketone functionalities are present at low concentrations. Derivatization can bring their signals above the limit of detection. This approach is valuable for studying metabolic pathways involving carbonyl compounds.
Troubleshooting and Method Optimization
-
Low Derivatization Efficiency:
-
Cause: Presence of water in the reaction mixture, which can hydrolyze the oxime product or interfere with the reaction.
-
Solution: Ensure the use of anhydrous solvents and thoroughly dry the sample before adding the derivatization reagent.
-
-
Multiple Peaks for a Single Analyte:
-
Cause: Formation of syn- and anti-isomers of the oxime, which may be separated chromatographically.
-
Solution: This is an inherent property of the reaction. If isomer separation is problematic, adjust the chromatographic conditions (e.g., gradient, temperature) to co-elute them or integrate both peaks for quantification.
-
-
Poor Peak Shape:
-
Cause: High concentration of the derivatization reagent (pyridine) in the final sample injected into the LC-MS.
-
Solution: Increase the dilution factor of the sample before injection or perform a liquid-liquid extraction to remove excess reagent.
-
Conclusion
Derivatization with this compound is a robust and effective strategy for enhancing the LC-MS analysis of carbonyl-containing biomolecules. By converting aldehydes and ketones into their O-trityloxime derivatives, this method significantly improves ionization efficiency, chromatographic separation, and overall sensitivity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists in drug development and other biomedical fields to successfully implement this powerful analytical technique.
The Strategic Role of O-Tritylhydroxylamine in Complex Organic Synthesis
An Application Guide for Researchers
Abstract
O-Tritylhydroxylamine emerges as a highly versatile and strategic reagent in the field of multi-step organic synthesis, particularly within pharmaceutical and materials science research. Its unique structure, featuring a bulky trityl (triphenylmethyl) protecting group on the hydroxylamine oxygen, offers a powerful combination of stability, selectivity, and reactivity. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the high-yield synthesis of O-protected oximes from carbonyl compounds and their subsequent transformation into primary amines and other nitrogenous architectures. We will dissect the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the strategic implications of the trityl group for reaction control and molecular design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent to navigate complex synthetic challenges with precision and efficiency.
Introduction: The Unique Value Proposition of this compound
In the intricate landscape of modern organic synthesis, success is often dictated by the precise control of reactive functional groups. Hydroxylamine (NH₂OH) and its derivatives are fundamental building blocks, essential for constructing C=N bonds and introducing nitrogen atoms into molecular frameworks.[1] However, the inherent reactivity of the hydroxylamine moiety necessitates a robust protection strategy to achieve selectivity in multi-step sequences.
This compound (C₁₉H₁₇NO, CAS No: 31938-11-1) is a white crystalline solid that masterfully addresses this challenge.[2][3] The molecule's defining feature is the covalent attachment of a bulky trityl (triphenylmethyl) group to the hydroxylamine oxygen.[2] This trityl group serves a dual purpose that elevates the reagent beyond a simple protected hydroxylamine:
-
Robust Protection: It effectively shields the oxygen atom, preventing unwanted side reactions and allowing the nitrogen nucleophile to react with high fidelity.[2][4]
-
Enhanced Handling and Solubility: The large, hydrophobic trityl group significantly increases the compound's solubility in common organic solvents, simplifying reaction setups and handling compared to inorganic hydroxylamine salts.[2][4]
These attributes make this compound an indispensable tool for synthesizing complex nitrogen-containing compounds, which are foundational to many pharmaceuticals, agrochemicals, and functional materials.[2][5]
Core Application: Synthesis of O-Trityl Oximes
The most prominent application of this compound is its reaction with aldehydes and ketones to form stable, protected O-trityl oximes.[6][7] This condensation reaction is a cornerstone of modern synthesis, providing a reliable pathway to mask carbonyl groups or introduce a masked amine equivalent.
Mechanism of O-Trityl Oxime Formation: The reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to imine formation.[8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A series of proton transfers occurs, typically facilitated by a weak acid or base in the reaction medium.
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water to form the stable C=N double bond of the oxime.[9][10]
The reaction is typically carried out under mild conditions and often driven to completion by the removal of water. The use of a base like pyridine is common, as it can act as both a solvent and an acid scavenger.[11]
Caption: Reaction mechanism for the formation of an O-trityl oxime.
Strategic Deprotection and Further Transformations
The true synthetic power of this compound lies in the versatility of the resulting O-trityl oxime. The trityl group can be selectively cleaved, and the oxime functionality can be transformed into other valuable groups.
The trityl group is famously acid-labile.[12] This is due to the exceptional stability of the triphenylmethyl (trityl) cation that is formed upon cleavage. This property allows for mild deprotection conditions that are often orthogonal to other protecting groups used in a synthetic sequence.
-
Acidic Cleavage: Treatment with mild acids such as trifluoroacetic acid (TFA) or formic acid efficiently removes the trityl group, yielding the free oxime.[12][13]
-
Photocatalytic Cleavage: Recent advances have demonstrated that the trityl group can be cleaved under pH-neutral conditions using visible-light photocatalysis, offering an even milder and more orthogonal deprotection strategy.[14][15] This method is particularly valuable for substrates sensitive to acid.[14]
A key strategic application is the reduction of the O-trityl oxime to a primary amine. This two-step sequence (carbonyl → oxime → amine) represents a powerful alternative to reductive amination, especially for complex substrates. The reduction of the C=N bond can be accomplished with various reagents, with the choice depending on the substrate's functional group tolerance. Common reducing agents include:
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium borohydride (NaBH₄) with additives
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
This transformation is foundational in drug discovery for installing primary amine groups, which are prevalent in bioactive molecules.[5]
Caption: Key synthetic transformations using this compound.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound may cause skin, eye, and respiratory irritation.[3]
This protocol describes a typical procedure for the reaction of a carbonyl compound with this compound.
Reagents & Equipment:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous pyridine to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to reflux (approx. 115 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-trityl oxime.
This protocol details the acid-catalyzed removal of the trityl group.
Reagents & Equipment:
-
O-Trityl Oxime (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 2-10 eq)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the O-trityl oxime (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of triphenylmethanol.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the free oxime.
Data Summary: Representative Reaction Performance
The synthesis of O-trityl oximes is generally high-yielding across a range of substrates. The following table provides an overview of typical reaction outcomes.
| Carbonyl Substrate | Product | Typical Conditions | Yield (%) | Reference |
| Benzaldehyde | Benzaldoxime O-trityl ether | H₂N-OTr, Pyridine, Reflux | >90% | ,[16] |
| Cyclohexanone | Cyclohexanone oxime O-trityl ether | H₂N-OTr, Pyridine, Reflux | ~85-95% | [1] |
| Acetophenone | Acetophenone oxime O-trityl ether | H₂N-OTr, Pyridine, Reflux | ~90% | [11] |
Characterization: The formation of O-trityl oximes can be confirmed using standard spectroscopic methods:
-
¹H NMR: Appearance of aromatic protons from the trityl group (typically ~7.2-7.5 ppm) and disappearance of the aldehydic proton (if applicable).
-
¹³C NMR: Appearance of a new quaternary carbon signal for the trityl group (~80-90 ppm) and a C=N signal (~150-160 ppm).
-
IR Spectroscopy: Disappearance of the strong C=O stretch (~1680-1720 cm⁻¹) and appearance of a C=N stretch (~1640-1665 cm⁻¹).[17]
-
Mass Spectrometry: Observation of the correct molecular ion peak for the O-trityl oxime product.
Conclusion
This compound is a powerful and enabling reagent for modern organic synthesis. Its primary strength lies in the reliable formation of stable O-trityl oximes, which serve as versatile intermediates. The trityl group provides not only robust protection but also confers advantageous physical properties to the molecule.[2] The strategic cleavage of this group under mild acidic or photocatalytic conditions, combined with the ability to reduce the oxime to a primary amine, provides chemists with a reliable and high-fidelity toolkit for the introduction and manipulation of nitrogen-containing functional groups in complex molecular architectures. Its application is particularly impactful in medicinal chemistry and drug discovery, where precise control and high yields are paramount.[18][19]
References
- 1. Hydroxylamine | Oxidation, Reduction, Reactivity | Britannica [britannica.com]
- 2. nbinno.com [nbinno.com]
- 3. O-三苯甲基羟胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.org.za [scielo.org.za]
- 17. researchgate.net [researchgate.net]
- 18. This compound | 31938-11-1 | GBA93811 | Biosynth [biosynth.com]
- 19. nbinno.com [nbinno.com]
Troubleshooting & Optimization
common side reactions with O-Tritylhydroxylamine and how to avoid them
Welcome to the Technical Support Center for O-Tritylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.
Core Concepts: Understanding the Reactivity of this compound
This compound ((C₆H₅)₃CONH₂) is a valuable synthetic tool, primarily utilized as a protected form of hydroxylamine.[1][2] The bulky trityl (triphenylmethyl) group serves two main purposes: it protects the oxygen of the hydroxylamine, allowing for selective N-functionalization, and it imparts increased solubility in organic solvents.[1] However, its utility is accompanied by a few common challenges that, if not properly managed, can lead to undesired side products and low yields. The two most prevalent issues are:
-
Premature Detritylation: The trityl group is labile under acidic conditions, and unintended cleavage can expose the hydroxylamine functionality at the wrong stage of a synthetic sequence.[3][4]
-
Ambident Nucleophilicity (N- vs. O-Alkylation): When this compound is deprotonated, it can act as a nucleophile at either the nitrogen or the oxygen atom, leading to a mixture of N- and O-alkylated products.
This guide will provide a detailed exploration of these challenges and present strategies to mitigate them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding a mixture of N- and O-alkylated products. How can I favor O-alkylation?
Answer:
This is a classic challenge in hydroxylamine chemistry. The regioselectivity of alkylation is influenced by several factors, including the nature of the electrophile, the base, the solvent, and temperature. The bulky trityl group on the oxygen of this compound already provides significant steric hindrance around the oxygen atom, which can inherently favor N-alkylation. However, to favor O-alkylation of a different nucleophile using an this compound derivative, or to understand the inherent reactivity, consider the following:
Causality: The N- vs. O-alkylation outcome is a classic example of the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is generally a softer nucleophilic center, while the oxygen is harder. "Hard" electrophiles (e.g., from alkyl sulfates, sulfonates, or Meerwein's salt) tend to react at the "hard" oxygen atom, while "soft" electrophiles (e.g., alkyl iodides) prefer the "soft" nitrogen atom.
Troubleshooting Protocol: Favoring O-Alkylation
| Parameter | Recommendation for O-Alkylation | Rationale |
| Electrophile | Use "hard" electrophiles like alkyl tosylates, mesylates, or sulfates. | Hard electrophiles have a greater affinity for the hard oxygen nucleophile. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO). | These solvents can solvate the counter-ion of the base, leading to a more "naked" and reactive ambident anion. |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). | To fully deprotonate the hydroxylamine and generate the ambident nucleophile. |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature). | May improve selectivity in some cases. |
FAQ 2: I am observing significant amounts of triphenylmethanol or other trityl-containing byproducts in my crude reaction mixture. What is causing this premature detritylation and how can I prevent it?
Answer:
Premature detritylation is a common side reaction, especially when acidic conditions are present, even transiently. The trityl cation is highly stable, making the trityl group susceptible to cleavage.
Causality: The mechanism of acid-catalyzed detritylation involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form the highly stable triphenylmethyl cation and hydroxylamine.[3] This cation can then be trapped by nucleophiles in the reaction mixture, such as water, to form triphenylmethanol.
Troubleshooting Protocol: Preventing Premature Detritylation
| Condition to Avoid | Mitigation Strategy | Rationale |
| Acidic Reagents/Byproducts | Ensure all reagents and solvents are neutral or basic. Use acid scavengers (e.g., a non-nucleophilic base like proton sponge) if acidic byproducts are generated. | Even trace amounts of acid can catalyze detritylation.[5] |
| Acidic Workup | Use a basic or neutral workup. For example, wash with a dilute solution of NaHCO₃ or a phosphate buffer (pH ~7). | Avoids cleavage of the trityl group during product isolation. |
| Silica Gel Chromatography | Deactivate silica gel with a small amount of triethylamine (e.g., 0.5-1% v/v) in the eluent. | The acidic nature of silica gel can cause on-column detritylation. |
| Prolonged Heating | Minimize reaction times and use the lowest effective temperature. | Thermal decomposition can also lead to loss of the trityl group. |
FAQ 3: My Mitsunobu reaction using this compound as the nucleophile is giving low yields and multiple side products. How can I optimize this reaction?
Answer:
The success of a Mitsunobu reaction is highly dependent on the pKa of the nucleophile.[6] Nucleophiles with a pKa greater than ~13 are generally poor substrates and can lead to side reactions.[7] The predicted pKa of this compound is around 3.10, making it sufficiently acidic to be a good nucleophile in a Mitsunobu reaction. However, other issues can arise.
Common Side Reactions in Mitsunobu Reactions with Hydroxylamine Derivatives:
-
N-Alkylation of the Hydrazine Byproduct: The reduced azodicarboxylate can be alkylated, consuming the electrophile.
-
Formation of Triphenylphosphine Oxide: This is an unavoidable byproduct, but its difficult removal can complicate purification.
Troubleshooting Protocol: Mitsunobu Reaction with this compound
-
Reagent Purity: Ensure all reagents (alcohol, triphenylphosphine, and azodicarboxylate) are pure and dry.
-
Order of Addition: A standard and often successful procedure is to dissolve the alcohol, this compound, and triphenylphosphine in an appropriate solvent (e.g., THF) and cool the mixture to 0 °C before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[8]
-
Temperature Control: Maintain a low temperature during the addition of the azodicarboxylate to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature.
-
Workup and Purification:
-
To remove the triphenylphosphine oxide byproduct, it can sometimes be precipitated by adding a non-polar solvent like hexane or ether and filtering.
-
Alternatively, the crude mixture can be purified by flash column chromatography.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol aims to favor N-alkylation by using a "soft" electrophile.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).
-
Deprotonation: Add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Alkylation: Add the alkyl halide (a "soft" electrophile like an alkyl iodide is preferred, 1.1 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification and Separation of N- vs. O-Alkylated Isomers
Separating N- and O-alkylated isomers can be challenging due to their similar polarities.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Develop a TLC solvent system that provides the best possible separation between the two isomers. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
The N-alkylated product is often slightly more polar than the O-alkylated isomer, but this is not a strict rule and depends on the specific alkyl group.
-
-
Flash Column Chromatography:
-
Use a high-quality silica gel with a fine mesh size (e.g., 230-400 mesh) for better resolution.
-
Employ a long column to increase the separation distance.
-
Run a shallow solvent gradient, starting with a low polarity eluent and gradually increasing the polarity. This can help to resolve closely eluting spots.
-
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the N- and O-alkylated products.
-
In the ¹H NMR of the N-alkylated product, the protons on the carbon adjacent to the nitrogen will typically appear as a multiplet.
-
In the ¹H NMR of the O-alkylated product (if the trityl group were on the nitrogen), the protons on the carbon adjacent to the oxygen would be expected at a different chemical shift.
-
2D NMR techniques like HMBC and HSQC can be invaluable in unambiguously assigning the structure.
-
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Acid binding and detritylation during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic-synthesis.com [organic-synthesis.com]
purification of O-Tritylhydroxylamine products by silica gel chromatography
Welcome to the technical support guide for the purification of O-Tritylhydroxylamine and its derivatives by silica gel chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds. The bulky, acid-sensitive trityl group presents unique purification hurdles, primarily the risk of on-column decomposition. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries encountered during the purification of this compound products.
Q1: My TLC plate looks clean, but after running my column, I see a new, more polar spot. What is it?
This is the most common issue and is almost certainly due to the on-column decomposition of your product. The trityl (triphenylmethyl) protecting group is labile under acidic conditions, and the surface of standard silica gel is inherently acidic.[1][2] This acidity can cleave the trityl group, resulting in the formation of your unprotected hydroxylamine and triphenylmethanol as a byproduct. Both are significantly more polar than your starting material.
Q2: How do I choose the optimal solvent system for my separation?
The ideal solvent system, or eluent, should provide good separation between your target compound and any impurities. Using Thin Layer Chromatography (TLC), the goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) value between 0.25 and 0.35.[3] An Rf in this range generally translates to a good elution profile on a column, allowing for adequate separation without excessively long run times. Common solvent systems include gradients of ethyl acetate in hexanes.
Q3: My product is streaking badly on the TLC plate and the column. How can I fix this?
Streaking can be caused by several factors:
-
Sample Overload: You may be applying too much sample to your TLC plate or column.[4] Try diluting your sample.
-
Compound Acidity/Basicity: The free amine of the hydroxylamine group can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[5]
-
Insolubility: If your crude material is not fully dissolved in the mobile phase, it can cause streaking.
-
Decomposition: As mentioned in Q1, if the compound is degrading on the plate, it will appear as a streak.
To resolve this, try adding a small amount (0.1–2.0%) of a modifier like triethylamine to your mobile phase to suppress the interaction with acidic silanol groups.[4]
Q4: My compound won't come off the column, even with highly polar solvents. Is it lost?
This suggests very strong, potentially irreversible, binding to the silica gel. This is common for highly polar compounds or molecules with multiple basic sites.[5][6] Before assuming the product is lost, try flushing the column with a "methanol purge"—100% methanol, sometimes with 1% acetic acid.[6] If the compound still doesn't elute, it may have irreversibly adsorbed or decomposed entirely. A 2D-TLC test prior to the column can help diagnose stability issues.[6][7]
Q5: My product is eluting immediately with the solvent front. What should I do?
This indicates your eluent is too polar, causing the compound to have little to no interaction with the silica stationary phase.[4] You need to decrease the polarity of your mobile phase. If you are using a 1:1 mixture of hexane/ethyl acetate, for example, try a 4:1 or 9:1 mixture instead.
In-Depth Troubleshooting Guides
This section addresses complex purification challenges with systematic solutions.
Problem 1: Product Decomposition and Low Yield due to Detritylation
The primary challenge in purifying trityl-protected compounds is preventing the acid-catalyzed cleavage of the trityl group on the silica gel surface.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Inherent Acidity of Silica Gel | Deactivate the Silica Gel: This is the most effective solution. Before packing, wash the silica gel with an eluent containing a small amount of a volatile base, such as 1-3% triethylamine (Et₃N) in your non-polar solvent. This neutralizes the acidic silanol sites. A detailed method is provided in Protocol 2.[8][9] |
| Prolonged Contact Time | Increase Flow Rate: Use flash chromatography (applying pressure) rather than gravity chromatography to minimize the residence time of the compound on the column. Be mindful that excessively high flow rates can decrease resolution.[10] |
| Inappropriate Stationary Phase | Consider Alternatives: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[11] Note that the elution order and solvent requirements will change, so preliminary TLC on the new stationary phase is essential. |
Problem 2: Poor Separation and Co-Elution of Impurities
Achieving baseline separation between the desired product and closely-related impurities requires careful optimization of chromatographic parameters.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Suboptimal Mobile Phase | Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation.[9] This allows non-polar impurities to elute first, followed by your product, and finally more polar impurities, improving overall resolution. |
| Poor Column Packing | Use the Wet Slurry Method: A poorly packed column with cracks, channels, or air bubbles will lead to band broadening and poor separation.[10][12] Always use the wet slurry packing technique (see Protocol 3) to ensure a homogenous and stable column bed.[13] |
| Improper Sample Loading | Use Dry Loading for Low-Solubility Samples: If your crude product is not very soluble in the initial eluent, it can precipitate at the top of the column, leading to poor separation. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column (see Protocol 4).[9][14] |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting this compound purification.
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin).
-
Spot Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the origin.
-
Develop Plate: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.
-
Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining.
-
Calculate Rf: The Rf value is the distance traveled by the spot divided by the distance traveled by the solvent front. Adjust the solvent polarity until your product's Rf is ~0.3.[3]
Protocol 2: Deactivation of Silica Gel with Triethylamine
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) that contains 2% triethylamine (v/v).
-
Pack Column: Pour the slurry into your chromatography column.
-
Flush Column: Allow the silica to settle, then pass two column volumes of the same triethylamine-containing solvent through the packed bed.[9]
-
Equilibrate: Finally, flush the column with at least three column volumes of your initial mobile phase (without triethylamine) to remove excess base before loading your sample.
Protocol 3: Column Packing (Wet Slurry Method)
-
Setup: Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.[13]
-
Prepare Slurry: In a beaker, mix your silica gel (deactivated, if necessary) with your initial, low-polarity eluent to form a consistent slurry.
-
Pour: Pour the slurry into the column in a single, continuous motion. Use a funnel to help.
-
Settle: Tap the column gently to dislodge air bubbles and encourage even packing. Open the stopcock to drain some solvent, which helps compact the bed.[13]
-
Finalize: Once the silica has settled, add a protective layer of sand to the top to prevent the bed from being disturbed during solvent addition. Do not let the column run dry.
Protocol 4: Sample Loading (Dry Loading Method)
-
Adsorb Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.[14]
-
Evaporate: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load: Carefully add this powder to the top of your packed column (onto the top layer of sand).
-
Elute: Gently add your mobile phase and begin the elution process. This technique is excellent for ensuring a narrow starting band for your separation.
Data & Reference Tables
Table 1: Common Solvents and Eluotropic Series
The eluotropic series arranges solvents by their polarity, or "strength," in adsorbing to silica gel. A more polar solvent will more effectively displace compounds from the stationary phase.
| Solvent | Polarity Index | Notes |
| n-Hexane | 0.1 | Very non-polar, used as the weak solvent in the mobile phase. |
| Dichloromethane (DCM) | 3.1 | Medium polarity, good for dissolving many organic compounds. |
| Diethyl Ether | 4.0 | Use with caution due to high volatility and peroxide formation. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent general-purpose polar solvent for chromatography.[13] |
| Methanol (MeOH) | 5.1 | Very polar, often used to elute highly-retained compounds.[6] |
Visualization: Purification Workflow
This diagram outlines the standard workflow for purifying an this compound product.
Caption: Standard experimental workflow for chromatographic purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
troubleshooting incomplete deprotection of the O-trityl group
Technical Support Center: O-Trityl Deprotection
Welcome to the technical support center for troubleshooting the deprotection of O-trityl (triphenylmethyl) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic synthetic transformation. Here, we will delve into the mechanistic underpinnings of incomplete deprotection, provide systematic troubleshooting workflows, and answer frequently asked questions to ensure your syntheses proceed efficiently and with high yields.
Part 1: Troubleshooting Guide for Incomplete O-Trityl Deprotection
Incomplete removal of the trityl group is a frequent obstacle in multi-step synthesis, leading to purification difficulties and reduced yields. This section provides a structured approach to diagnosing and solving these issues.
Question: My analytical data (TLC, LC-MS, NMR) shows a significant amount of starting material remaining after the deprotection reaction. What are the likely causes and how can I fix it?
Answer:
This is the most common indicator of a failed or incomplete deprotection. The root cause can usually be traced back to one or more of the following factors: reaction conditions, reagent stability, or substrate-specific issues.
Initial Diagnosis Workflow
Before making significant changes to your protocol, it's crucial to systematically evaluate the potential points of failure. The following workflow diagram illustrates a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting incomplete O-trityl deprotection.
Detailed Causes and Solutions
1. Insufficiently Acidic Conditions
-
Causality: The deprotection of trityl ethers is an acid-catalyzed process that proceeds via the formation of a stable trityl carbocation.[1] If the acidic environment is not potent enough to facilitate the protonation of the ether oxygen and subsequent cleavage of the C-O bond, the reaction will be slow or incomplete. The stability of the trityl group can be modulated by substituents on the phenyl rings; electron-donating groups like methoxy (MMT, DMT) increase the rate of cleavage by stabilizing the resulting carbocation.[2][3]
-
Solutions:
-
Increase Acid Strength: If you are using a weak acid like acetic acid (80% AcOH), consider switching to a stronger one like formic acid or trifluoroacetic acid (TFA).[1]
-
Lewis Acids: In some cases, Lewis acids such as BF₃·OEt₂, ZnBr₂, or MgBr₂ can be effective, particularly for substrates capable of bidentate coordination like carbohydrates.[1][4]
-
Increase Concentration: A higher concentration of acid can increase the reaction rate. However, be mindful of potential side reactions with other acid-labile groups in your molecule.
-
2. Re-attachment of the Trityl Cation
-
Causality: The cleavage of the trityl group is a reversible reaction. The liberated trityl cation is a powerful electrophile that can re-react with the deprotected hydroxyl group, leading to an equilibrium that favors the protected state.[5][6] This is especially problematic if the acid is removed prematurely or neutralized without quenching the trityl cation.
-
Solutions:
-
Use a Scavenger: The most effective way to prevent re-attachment is to include a "scavenger" in the reaction mixture. Scavengers are nucleophiles that trap the trityl cation irreversibly.[5][6]
-
Trialkylsilanes: Triisopropylsilane (TIS) or triethylsilane (TES) are excellent scavengers that reduce the trityl cation to triphenylmethane.[5]
-
Water: Can also act as a scavenger.[6]
-
Thio-scavengers: For sulfur-containing molecules, scavengers like 1,2-ethanedithiol (EDT) or thioanisole are often used.[5][6]
-
-
3. Steric Hindrance
-
Causality: The bulky nature of the trityl group, while useful for selective protection of primary alcohols, can also hinder the approach of the acid and solvent molecules required for deprotection, especially with sterically congested secondary or tertiary alcohols.[1][7]
-
Solutions:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, extending the reaction time (from 2-4 hours up to 6 or more) or gently heating the reaction may be necessary.[5] Always monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Stronger Acidic Conditions: As mentioned before, employing stronger acids can overcome the kinetic barrier imposed by steric hindrance.
-
4. Substrate-Specific Issues
-
Causality: Certain structural motifs within the substrate can complicate deprotection. For example, sluggish deprotection of N-terminal Asn(Trt) residues in peptide synthesis is a well-documented issue, potentially due to the proximity of the free amino group.[8][9]
-
Solutions:
-
Extended Cleavage Time: For problematic sequences, extending the reaction time is often the first step.[6]
-
Repeat the Cleavage: If deprotection remains incomplete, it is advisable to precipitate the product, wash it, and subject it to a fresh cleavage cocktail.[6]
-
Alternative Protecting Groups: In future syntheses, consider using a more labile protecting group if a particular residue consistently causes problems.[6][8]
-
Table 1: Recommended Acidic Conditions for O-Trityl Deprotection
| Reagent/Condition | Typical Concentration | Substrate Suitability & Notes |
| 80% Acetic Acid (AcOH) in H₂O | 80% (v/v) | Mild conditions, suitable for acid-sensitive substrates. Can be slow.[2] |
| Formic Acid | 97+% | Stronger than acetic acid, often used for more stable trityl ethers.[1] |
| Trifluoroacetic Acid (TFA) in DCM | 1-5% (v/v) | For highly acid-labile groups (e.g., DMT) or selective on-resin cleavage.[6] |
| TFA Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Standard for robust substrates, particularly in peptide synthesis.[5] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 2-4 equivalents | Effective Lewis acid, often used in aprotic solvents like DCM/MeOH.[1] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting material. The deprotected product (the alcohol) will be more polar and thus have a lower Rf value than the trityl-protected starting material. The appearance of a new, lower spot and the disappearance of the starting material spot indicate that the reaction is proceeding. For quantitative analysis, HPLC is the preferred method.[5] Additionally, the release of the trityl cation often produces a characteristic yellow-orange color, which can serve as a qualitative indicator of cleavage.[10]
Q2: What is the mechanism of acid-catalyzed O-trityl deprotection?
A2: The deprotection proceeds through a two-step mechanism. First, a Brønsted or Lewis acid protonates or coordinates to the ether oxygen. This makes the oxygen a better leaving group, facilitating the cleavage of the carbon-oxygen bond to release the free alcohol and the highly stable triphenylmethyl (trityl) carbocation.[1] This carbocation is stabilized by resonance across the three phenyl rings.
Caption: Mechanism of acid-catalyzed O-trityl deprotection.
Q3: Are there any non-acidic methods for trityl group removal?
A3: While acidic conditions are most common, other methods exist. Catalytic hydrogenation (e.g., Pd/C, H₂) can cleave the trityl group.[3][11] More recently, photocatalytic methods using visible light have been developed, offering a pH-neutral alternative that is orthogonal to many acid-labile protecting groups.[12] Additionally, methods using lithium chloride in methanol at reflux have been reported as a mild and inexpensive option.[13]
Q4: My molecule contains other acid-sensitive groups (e.g., Boc, silyl ethers). How can I selectively deprotect the trityl group?
A4: Orthogonality is key. The trityl group is generally more acid-labile than Boc or most silyl ethers (like TBS).[2] By carefully tuning the acid strength, selective deprotection is possible. For instance, using 80% acetic acid or very dilute TFA (e.g., 1-3% in DCM) can often cleave a trityl or DMT group while leaving a Boc group intact.[1][2] It is always recommended to perform a small-scale trial to determine the optimal conditions for your specific substrate.
Part 3: Experimental Protocols
Protocol 1: Standard Deprotection of an O-Trityl Group with TFA/TIS
This protocol is suitable for robust substrates where other functional groups are not sensitive to strong acid.
-
Preparation: Dissolve the trityl-protected compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) (2.0-5.0 eq) to the solution.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or dioxane to remove residual TFA.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the deprotected alcohol. The byproduct, triphenylmethane, is non-polar and typically elutes easily.
Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, apply a small spot of your starting material solution (as a reference) and a spot of the reaction mixture on the baseline of the TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The ideal solvent system should give the starting material an Rf of ~0.5-0.7.
-
Visualization: Visualize the plate under UV light (trityl groups are UV active). You can also use a stain like potassium permanganate or ceric ammonium molybdate.
-
Analysis: The deprotected product will be more polar and appear as a new spot with a lower Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 13. rua.ua.es [rua.ua.es]
Technical Support Center: Managing Steric Hindrance with the Bulky Trityl Group
Welcome to the technical support center dedicated to navigating the challenges associated with the trityl (Trt) protecting group. The trityl group, or triphenylmethyl, is a cornerstone in organic synthesis for the protection of primary alcohols, and to a lesser extent, amines and thiols, largely due to its significant steric bulk.[1][2][3] This steric hindrance, while offering selectivity, can also be a source of experimental frustration. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the causality behind experimental choices when working with this sterically demanding protecting group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the protection and deprotection of trityl-functionalized molecules.
Problem 1: Low or No Yield During Trityl Protection of a Hindered Alcohol
Symptoms: Your reaction to protect a primary or secondary alcohol with trityl chloride (Trt-Cl) results in a low yield of the desired trityl ether, with a significant amount of unreacted starting material.
Root Cause Analysis: The immense steric bulk of the three phenyl rings on the trityl group can significantly slow down the rate of reaction, especially with sterically encumbered alcohols.[4][5] The reaction proceeds via an SN1 mechanism, forming a stable trityl cation intermediate.[1] For hindered substrates, the approach of the alcohol to this cation can be sterically hindered.
dot
Caption: SN1 mechanism of trityl protection.
Solutions & Experimental Protocols:
-
Increase Reaction Time and/or Temperature: For sterically hindered alcohols, extending the reaction time from a few hours to 24-48 hours can be beneficial. A moderate increase in temperature (e.g., from room temperature to 40-50 °C) can also enhance the reaction rate. However, be cautious of potential side reactions with sensitive functional groups.
-
Use a More Reactive Tritylating Agent: If trityl chloride is ineffective, consider using more reactive reagents like trityl triflate (TrOTf) or trityl-pyridinium tetrafluoroborate.[1] These reagents generate the trityl cation more readily.
-
Employ a Stronger, Non-Nucleophilic Base: While pyridine is commonly used, sterically hindered non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective at scavenging the HCl byproduct without competing with the alcohol as a nucleophile.
-
Catalysis with DMAP: 4-Dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst, forming a highly reactive N-tritylpyridinium intermediate that then reacts with the alcohol.[1]
Experimental Protocol: Tritylation of a Hindered Primary Alcohol
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Add triethylamine (1.5 eq) or another suitable base, followed by trityl chloride (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, consider heating to 40 °C.
-
Upon completion, quench the reaction with methanol, dilute with DCM, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Incomplete Deprotection of a Trityl Group
Symptoms: After acidic treatment, you observe a mixture of the deprotected product and the starting trityl-protected material.
Root Cause Analysis: The deprotection of the trityl group is an equilibrium process. The stability of the trityl cation, while facilitating its departure, also allows for the reverse reaction where the cation reattaches to the deprotected hydroxyl group.[6][7] This is particularly problematic with weak acids or insufficient reaction times.
dot
Caption: Equilibrium of trityl deprotection and the role of scavengers.
Solutions & Experimental Protocols:
-
Increase Acid Strength: If a weak acid like acetic acid is insufficient, switch to a stronger acid such as trifluoroacetic acid (TFA).[6]
-
Use a Cation Scavenger: The addition of a scavenger is crucial to shift the equilibrium towards the deprotected product.[6] Silanes like triisopropylsilane (TIPS) or triethylsilane (TES) are excellent scavengers that irreversibly react with the trityl cation to form triphenylmethane.[7]
-
Optimize Reaction Conditions: Increase the reaction time or moderately elevate the temperature. However, be mindful of potential acid-catalyzed side reactions on other sensitive functional groups.
Experimental Protocol: Deprotection of a Trityl Ether
-
Dissolve the trityl-protected compound (1.0 eq) in a suitable solvent like DCM.
-
Add a cation scavenger such as triisopropylsilane (TIPS) (1.5-2.0 eq).
-
Add trifluoroacetic acid (TFA) dropwise (start with 2-5% v/v) at 0 °C. The appearance of a yellow or orange color indicates the formation of the trityl cation.[8]
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding a base (e.g., triethylamine) or by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
| Troubleshooting Incomplete Trityl Deprotection | |
| Observation | Recommended Action |
| Slow or incomplete reaction with weak acid (e.g., 80% acetic acid) | Switch to a stronger acid like trifluoroacetic acid (TFA).[6] |
| Reappearance of starting material on TLC after initial disappearance | Add a cation scavenger like triisopropylsilane (TIPS) to trap the trityl cation.[6][7] |
| Reaction stalls at low temperature | Allow the reaction to proceed at room temperature or warm gently (e.g., to 30-40 °C). |
| Side product formation | Minimize reaction time and use the mildest effective acid concentration. |
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group selective for primary alcohols over secondary alcohols?
A1: The selectivity arises from the significant steric hindrance of the trityl group.[1][4] Primary alcohols are less sterically crowded than secondary alcohols, allowing for a faster rate of reaction with the bulky tritylating agent.[1] This kinetic difference allows for the selective protection of primary hydroxyl groups in the presence of secondary ones.
Q2: My reaction mixture turns bright yellow/orange during deprotection. Is this normal?
A2: Yes, this is a positive indicator that the deprotection is proceeding. The intense color is characteristic of the stable trityl cation (triphenylcarbenium ion), which is stabilized by the extensive delocalization of the positive charge across the three phenyl rings.[8][9][10]
Q3: Can I use Lewis acids for trityl deprotection?
A3: Yes, Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or boron trifluoride etherate (BF₃·OEt₂) can be used for trityl deprotection.[1] They function by coordinating to the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond. This can be a milder alternative to Brønsted acids for substrates sensitive to strong protic acids.
Q4: How do electron-donating or -withdrawing groups on the phenyl rings of the trityl group affect its lability?
A4: The electronic nature of substituents on the phenyl rings significantly impacts the stability of the trityl cation and, consequently, the ease of deprotection.
| Trityl Derivative | Effect of Substituent | Relative Rate of Deprotection |
| Trityl (Trt) | Unsubstituted (Reference) | 1 |
| Methoxytrityl (MMT) | Electron-donating (p-OCH₃) | ~10x faster than Trt[1] |
| Dimethoxytrityl (DMT) | Two electron-donating groups | Significantly faster than MMT[1] |
| Heptafluorotrityl | Electron-withdrawing (fluorines) | Markedly increased acid stability[11] |
Electron-donating groups (like methoxy) at the para positions stabilize the positive charge of the trityl cation through resonance, making the group more acid-labile and easier to remove.[1] Conversely, electron-withdrawing groups destabilize the cation, rendering the protecting group more stable to acidic conditions.[11]
Q5: Are there alternatives to the trityl group for protecting sterically hindered primary alcohols?
A5: Yes, several other bulky protecting groups can be used. Silyl ethers, such as tert-butyldiphenylsilyl (TBDPS), are common alternatives that offer significant steric bulk and are stable to a wide range of conditions but are typically cleaved with fluoride sources (e.g., TBAF).[3] The choice of protecting group depends on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Triphenylcarbenium - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
preventing premature deprotection of O-Tritylhydroxylamine
Technical Support Center: O-Tritylhydroxylamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature deprotection of the O-trityl group. The inherent acid lability of this protecting group, while synthetically useful, can be a significant source of yield loss if not handled with care. This guide provides in-depth explanations, field-proven protocols, and preventative measures to ensure the stability of your O-trityl protected compounds throughout your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns regarding the stability of this compound.
Q1: Why is my this compound deprotecting unexpectedly?
A1: The O-trityl (triphenylmethyl) group is highly susceptible to cleavage under acidic conditions.[1] The underlying chemical reason is the exceptional stability of the triphenylmethyl (trityl) cation that is formed upon cleavage. This carbocation is stabilized by resonance across the three phenyl rings, making the C-O bond weak and easy to break, even with trace amounts of acid.[2] Premature deprotection is often caused by unnoticed sources of acid in your experiment, such as acidic solvents, residual acid from a previous step, or the inherent acidity of silica gel used in chromatography.[3][4]
Q2: At what pH is the O-trityl group unstable?
A2: There is no single "unstable" pH, but rather a gradient of lability. The O-trityl group can be cleaved by a range of Brønsted and Lewis acids.[2] It is readily removed by treatments such as 80% acetic acid, dilute trifluoroacetic acid (TFA), or formic acid.[1][2] Even seemingly mild acidic conditions can cause slow deprotection over time. For robust stability, maintaining a neutral to slightly basic environment (pH > 7) is critical.
Q3: Can silica gel for column chromatography cause deprotection?
A3: Yes, this is a very common and often overlooked cause of premature deprotection. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[5] Prolonged exposure of O-trityl protected compounds to a silica gel column can lead to significant, and sometimes complete, loss of the protecting group.[6]
Q4: How should I properly store this compound and its derivatives?
A4: Store this compound in a tightly closed container in a cool, dark, and dry place, preferably at temperatures below 15°C.[7] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) as it can be air sensitive.[7] For derivatives, storage conditions should be similar, always avoiding exposure to acidic vapors in the laboratory environment.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Guide 1: Preventing Deprotection During Reaction and Workup
The first opportunity for unwanted deprotection occurs during the reaction itself or the subsequent aqueous workup.
The Problem: Your reaction generates an acidic byproduct, or your workup procedure uses an acidic wash, leading to loss of the trityl group before isolation.
The Root Cause: The trityl group's high sensitivity to acid means that even in-situ generation of acids like HCl (from reagents like thionyl chloride) or acidic washes (e.g., 1M HCl, NH4Cl) can rapidly cleave the O-trityl bond.[8]
Preventative & Corrective Protocols:
-
Use of Acid Scavengers:
-
Mechanism: During the reaction, include a non-nucleophilic base to neutralize any generated acid.
-
Protocol: For reactions that produce HCl, use a base like pyridine (which can also serve as the solvent) or an excess of a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] These will react with and neutralize the acid as it is formed.
-
-
Acid-Free Workup Protocol:
-
Objective: To quench the reaction and wash the organic layer without introducing any acid.
-
Step-by-Step Protocol:
-
Upon reaction completion, cool the mixture to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like 5% aqueous potassium carbonate (K₂CO₃).
-
Transfer the mixture to a separatory funnel and extract with your desired organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x)
-
Brine (saturated aqueous NaCl) (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
-
Meticulous Glassware Preparation:
-
Insight: Residual acidic cleaning agents on glassware can be sufficient to catalyze deprotection.
-
Protocol:
-
Wash glassware with a standard laboratory detergent.[9]
-
If an acid wash (e.g., 1% HCl) was previously used, ensure it is completely neutralized by rinsing with a dilute base solution (e.g., 1% NaHCO₃) followed by extensive rinsing with deionized water.[10]
-
For highly sensitive substrates, oven-dry the glassware and allow it to cool in a desiccator or under an inert atmosphere before use.
-
-
Guide 2: Preventing Deprotection During Chromatographic Purification
Flash column chromatography is the most common point of failure for O-trityl protected compounds.
The Problem: Significant amounts of the deprotected hydroxylamine are recovered after flash chromatography on silica gel.
The Root Cause: The acidic nature of the silica gel surface facilitates the cleavage of the O-trityl group as the compound passes through the column.
Visualizing the Problem: The Deprotection Mechanism
The following diagram illustrates the acid-catalyzed cleavage of the O-Trityl group, a process that can occur on the surface of silica gel.
Caption: Acid-catalyzed cleavage of the O-trityl group.
Solution: Deactivating the Stationary Phase
The most effective strategy is to neutralize the acidity of the silica gel before and during the purification.
-
Protocol for Column Deactivation and Purification:
-
Solvent System Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add 0.5-2% triethylamine (TEA) by volume to this mixture.[3][4]
-
Slurry and Pack: Pack your column using a slurry of silica gel in the TEA-containing eluent.
-
Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This step is crucial as it neutralizes the acidic silanol groups throughout the column bed.[4]
-
Loading and Elution: Dissolve your crude product in a minimal amount of the TEA-containing eluent and load it onto the column. Elute with the TEA-containing solvent system, collecting fractions as usual.
-
Post-Purification Removal of TEA: After combining the product-containing fractions, the TEA can be removed by co-evaporation with a solvent like toluene or by a simple aqueous wash if the compound is not water-soluble.[11]
-
Data Summary: Lability of Trityl Groups
The choice of protecting group can be tuned for lability. Electron-donating groups on the phenyl rings increase the stability of the departing carbocation, making deprotection easier and faster.[1]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[1] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[1] |
Part 3: Troubleshooting Workflow
Use this decision tree to diagnose the source of premature deprotection and identify the correct solution.
Caption: A decision tree for troubleshooting deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. acgpubs.org [acgpubs.org]
- 7. This compound | 31938-11-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Video: Techniques for Cleaning Glassware [jove.com]
- 11. reddit.com [reddit.com]
addressing challenges in the synthesis of O-trityl protected hydroxamates
Welcome to the technical support center for the synthesis of O-trityl protected hydroxamates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during this critical chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate the complexities of working with these versatile but often challenging molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a trityl protecting group for hydroxamic acids?
The trityl (triphenylmethyl, Tr) group is a bulky protecting group that offers several advantages in the synthesis of hydroxamic acids. Its primary benefit is the steric hindrance it provides, which can prevent undesirable side reactions at the oxygen atom of the hydroxamic acid. This is particularly useful in multi-step syntheses where the hydroxamic acid moiety needs to be preserved while other functional groups are being manipulated. Additionally, the trityl group is generally stable to a wide range of reaction conditions, yet it can be cleaved under relatively mild acidic conditions, offering a good balance of stability and lability.
Q2: I am having trouble with the synthesis of the key intermediate, O-tritylhydroxylamine. What are some common pitfalls?
The synthesis of this compound is a critical first step, and its success hinges on careful control of reaction conditions. A common method involves the reaction of trityl chloride with hydroxylamine hydrochloride. Key challenges and their solutions include:
-
Incomplete reaction: This is often due to insufficient basification of hydroxylamine hydrochloride. A suitable base, such as triethylamine or sodium carbonate, is crucial to liberate the free hydroxylamine for reaction with trityl chloride.
-
Formation of byproducts: The primary byproduct is triphenylmethanol, which arises from the hydrolysis of trityl chloride. To minimize this, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification difficulties: this compound can be challenging to purify due to its similar polarity to the triphenylmethanol byproduct. Careful column chromatography, often with a gradient elution system, is typically required.
Q3: My coupling reaction between a carboxylic acid and this compound is giving low yields. What can I do?
Low yields in the coupling step are a frequent issue. Here are several factors to consider and troubleshoot:
-
Choice of coupling reagent: Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. However, for sterically hindered carboxylic acids or sensitive substrates, more advanced coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be necessary to improve yields.
-
Reaction conditions: Ensure that the reaction is carried out under anhydrous conditions and at the optimal temperature. For many coupling reactions, starting at 0 °C and then allowing the reaction to warm to room temperature is effective.
-
Activation of the carboxylic acid: Pre-activation of the carboxylic acid with the coupling reagent before adding this compound can sometimes improve the outcome.
Q4: I am observing significant side reactions during the deprotection of my O-trityl hydroxamate. How can I achieve a cleaner deprotection?
Deprotection of the trityl group is typically achieved with mild acids, but this step can be prone to side reactions if not carefully controlled.
-
Acid-labile functional groups: If your molecule contains other acid-sensitive groups, you may observe their cleavage as well. In such cases, using a milder acid or a shorter reaction time is recommended. A common approach is to use a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The concentration of TFA can be varied (e.g., 5-20%) to modulate the rate of deprotection.
-
Formation of the trityl cation: The cleavage of the trityl group generates a stable trityl cation, which can be trapped by nucleophiles in the reaction mixture. Adding a scavenger, such as triethylsilane (TES) or thioanisole, can help to prevent unwanted side reactions by quenching the trityl cation.
-
Monitoring the reaction: It is crucial to monitor the deprotection reaction closely by TLC or LC-MS to determine the optimal reaction time. Over-exposure to acidic conditions can lead to degradation of the desired product.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-effect format.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete deprotonation of hydroxylamine hydrochloride. | Use a slight excess of a suitable base (e.g., 1.1-1.2 equivalents of triethylamine). |
| Hydrolysis of trityl chloride. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. | |
| Multiple spots on TLC after coupling reaction | Incomplete reaction or formation of byproducts from the coupling reagent. | Try a different coupling reagent (e.g., HATU). Consider pre-activating the carboxylic acid. |
| Degradation of starting materials or product. | Run the reaction at a lower temperature (e.g., 0 °C) and monitor closely. | |
| Product degradation during deprotection | Acid concentration is too high or reaction time is too long. | Use a lower concentration of TFA (e.g., 5% in DCM) and monitor the reaction frequently. |
| Presence of other acid-labile groups. | If possible, choose an orthogonal protecting group strategy for other functional groups. | |
| Difficulty in purifying the final hydroxamic acid | The product is highly polar and streaks on the silica gel column. | Consider using a different stationary phase for chromatography (e.g., C18 reverse-phase). |
| The product is unstable on silica gel. | Minimize the time the product is on the column and consider using a neutral or basic elution system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of the key intermediate, this compound.
Materials:
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Trityl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend hydroxylamine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension and stir for 30 minutes.
-
In a separate flask, dissolve trityl chloride (1.0 eq) in anhydrous DCM.
-
Add the trityl chloride solution dropwise to the hydroxylamine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the trityl chloride is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a Carboxylic Acid with this compound
This protocol outlines a general procedure for the formation of an O-trityl protected hydroxamate.
Materials:
-
Carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of O-Trityl Hydroxamate
This protocol describes a general method for the cleavage of the trityl group.
Materials:
-
O-Trityl protected hydroxamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) (optional scavenger)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the O-trityl protected hydroxamate (1.0 eq) in DCM.
-
Add triethylsilane (2.0-5.0 eq) if a scavenger is needed.
-
Cool the solution to 0 °C.
-
Add a solution of TFA in DCM (e.g., 10% v/v) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS.
-
Once the deprotection is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate until the solution is neutral.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude hydroxamic acid, which may require further purification.
Visualizations
Workflow for the Synthesis of O-Trityl Protected Hydroxamates
Caption: A workflow diagram illustrating the key stages in the synthesis of O-trityl protected hydroxamates.
Troubleshooting Logic for Low Coupling Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low yields in the coupling reaction.
strategies to minimize byproducts in O-Tritylhydroxylamine reactions
Technical Support Center: O-Tritylhydroxylamine Reactions
Welcome to the technical support center for this compound chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound and its derivatives. We will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate, troubleshoot, and minimize byproduct formation in your experiments.
Section 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions about the properties of this compound and the common challenges encountered during its use.
Q1: What is this compound, and what are the advantages of using the trityl protecting group?
This compound is a hydroxylamine derivative where the oxygen atom is protected by a triphenylmethyl (trityl) group. This protecting group strategy is highly valuable in multi-step organic synthesis for several key reasons:[1][2]
-
Steric Hindrance and Regioselectivity: The trityl group is exceptionally bulky. This steric hindrance makes it highly selective for protecting sterically accessible primary alcohols over more crowded secondary or tertiary alcohols.[3][4] In the context of hydroxylamine, it allows for selective O-functionalization.
-
Acid Labile, Base Stable: The trityl group is readily cleaved under mild acidic conditions but is robust against basic, oxidative, and reductive conditions.[3] This orthogonality allows for selective deprotection without disturbing other protecting groups like esters or amides.
-
Increased Hydrophobicity: The large, nonpolar trityl group significantly increases the hydrophobicity of molecules, which can simplify purification by making the compound more soluble in organic solvents and easier to handle during extractions and chromatography.[1][3]
Q2: What are the most common byproducts in reactions involving this compound?
Byproducts can generally be categorized into two classes: those formed during the synthesis of O-tritylated derivatives and those arising during the deprotection (detritylation) step.
-
Synthesis Byproducts:
-
N-Trityl Isomer: The most common byproduct during the protection of hydroxylamine is the formation of the N-trityl isomer.
-
N,O-bis-Trityl Adduct: Over-reaction can lead to the formation of a di-substituted product where both the nitrogen and oxygen atoms are tritylated.
-
-
Deprotection Byproducts:
-
Trityl Cation Adducts: The highly stable trityl cation generated during acidic deprotection can re-react with the desired product, solvents, or other nucleophiles present in the mixture.[5]
-
Products of Incomplete Deprotection: Residual starting material (the O-tritylated compound) due to insufficient acid or reaction time.
-
Products from Cleavage of Other Groups: If the molecule contains other acid-sensitive protecting groups (e.g., Boc, TBS), they may be unintentionally cleaved.[6]
-
Q3: What chemical principle leads to isomer formation during the synthesis of this compound derivatives?
The primary cause is the ambident nucleophilicity of the hydroxylamine moiety. Hydroxylamine (NH₂OH) possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.[7] Both can attack an electrophile like trityl chloride. While the nitrogen is generally a stronger nucleophile than oxygen, the reaction outcome can be influenced by factors like the solvent, base, and temperature, leading to a mixture of N- and O-alkylated products.
Q4: What are the main challenges during the deprotection (detritylation) step?
The deprotection mechanism proceeds via the formation of a trityl cation ((C₆H₅)₃C⁺) , which is highly stabilized by resonance across the three phenyl rings.[5] This stability makes the trityl group easy to remove but also introduces two primary challenges:
-
Reversibility and Scavenging: The trityl cation is a potent electrophile. If not trapped (scavenged), it can re-attach to the deprotected hydroxylamine or other nucleophiles in the reaction, leading to byproduct formation and reduced yields.[5]
-
Lack of Selectivity: The acidic conditions required for detritylation can inadvertently cleave other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) or some silyl ethers, compromising the synthetic strategy.[6][8]
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides practical solutions to specific problems you may encounter, complete with detailed protocols and mechanistic explanations.
Scenario 1: Formation of N-Trityl and N,O-bis-Trityl Byproducts During Protection
Problem: "My reaction of hydroxylamine with trityl chloride is yielding a mixture of O-trityl, N-trityl, and di-tritylated products. How can I improve selectivity for the desired O-trityl isomer?"
Causality & Strategy: To favor O-tritylation over N-tritylation, the reaction conditions must be optimized to modulate the nucleophilicity of the oxygen and nitrogen atoms and control the stoichiometry precisely. Using a bulky base can help deprotonate the hydroxyl group, increasing its nucleophilicity while sterically hindering reaction at the nitrogen. Running the reaction at low temperatures can also enhance selectivity.
Diagram: O- vs. N-Tritylation Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring O-Tritylhydroxylamine Reactions with TLC
As a Senior Application Scientist, this guide provides in-depth technical and practical advice for researchers utilizing Thin Layer Chromatography (TLC) to monitor reactions involving O-Tritylhydroxylamine. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and generate reliable, reproducible results.
Section 1: Foundational Principles & Key Considerations
Why TLC for this compound Reactions?
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of chemical reactions.[1][2] It allows for the qualitative analysis of a reaction mixture, helping you determine the consumption of starting materials and the formation of products.[3][4]
For reactions involving This compound , TLC is particularly useful for tracking two primary transformation types:
-
Protection Reactions: Where this compound reacts with an aldehyde or ketone to form a trityl-protected oxime. You will be monitoring the disappearance of the starting carbonyl compound and this compound, and the appearance of the less polar oxime product.
-
Deprotection Reactions: Where the acid-labile trityl group is cleaved to liberate a free hydroxylamine or oxime. You will observe the disappearance of the non-polar starting material and the appearance of a highly polar, deprotected product (which may remain at the TLC baseline) and a non-polar trityl byproduct.[5]
The Challenge: The Dual Nature of this compound
This compound possesses a unique structure that presents specific challenges for TLC analysis:
-
A Bulky, Non-Polar Trityl Group: This dominates the molecule's interaction with non-polar solvents.
-
A Polar Hydroxylamine Moiety: This interacts strongly with the polar silica gel stationary phase.
-
Acid Sensitivity: The trityl group is highly susceptible to cleavage under acidic conditions. Since standard silica gel is inherently acidic, the compound can decompose directly on the TLC plate, leading to misleading results.[6][7]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when running TLC for this compound reactions in a direct question-and-answer format.
FAQ 1: My spots are streaking or tailing. What is happening and how do I fix it?
Streaking is a common issue where a sample moves up the plate as a continuous smear rather than a distinct spot.[1][8]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Sample Overloading | Applying too much sample saturates the stationary phase, preventing a clean separation as the mobile phase moves up the plate.[9][10] | Prepare a more dilute solution of your reaction mixture (a 1% solution is a good starting point). Apply the spot multiple times in the same location, allowing the solvent to fully evaporate between applications.[8][10] |
| Compound is Acidic/Basic | This compound has a basic nitrogen atom. Strongly acidic or basic compounds can interact ionically with the silica gel, causing tailing.[8] | Add a small amount of a modifier to your mobile phase to neutralize the silica. For the basic hydroxylamine, add 0.1–2.0% triethylamine (Et₃N) or a few drops of ammonia in methanol to your eluent.[7][9] |
| Decomposition on Plate | The acidic nature of the silica gel may be cleaving the acid-labile trityl group during the run, creating a streak of decomposition products.[6][7] | This is a high-probability issue. Add 0.5-1% triethylamine to your eluent to neutralize the silica. To confirm decomposition, run a 2D TLC (see Protocol 2).[6] |
| High Polarity | Very polar compounds bind strongly to the silica gel and may streak if the solvent system is not polar enough to elute them effectively. | Increase the polarity of your eluent. For highly polar deprotection products, consider using a reverse-phase TLC plate.[9] |
FAQ 2: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
Poor separation occurs when the mobile phase elutes both compounds at nearly the same rate. The goal is to find a solvent system that maximizes the difference in their Rf values.[6]
-
Change Solvent Polarity: If spots are too high on the plate (Rf > 0.8), your eluent is too polar. Decrease the proportion of the polar solvent. If spots are too low (Rf < 0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.[3][9] An ideal Rf for the product is typically between 0.25 and 0.35 for good separation.[8]
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, you need to change the nature of the solvent interactions. Do not just substitute one solvent for another of the same class (e.g., methanol for ethanol). Instead, switch to a solvent from a different selectivity group. For example, if a Hexane/Ethyl Acetate system fails, try a Hexane/Dichloromethane or a Toluene/Acetone system.[11]
-
Use the Co-spot: The most reliable way to differentiate between two spots with similar Rf values is by using a co-spot lane. If the reaction mixture spot and the starting material spot merge perfectly into a single spot in the co-spot lane, the reaction has not proceeded. If they resolve into two distinct spots (sometimes looking like a "snowman"), you have both product and starting material present.[6][12]
FAQ 3: I can't see any spots on my plate after running it. What went wrong?
This can be frustrating, but is usually solved with a systematic check.
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Compound is not UV-Active | While the trityl group should be UV-active, your other reactant or product may not be.[13] | Use a chemical stain. A potassium permanganate (KMnO₄) or p-anisaldehyde stain is an excellent general-purpose choice for visualizing most organic functional groups.[14][15] | | Sample is Too Dilute | The concentration of the compound is below the detection limit of your visualization method.[8][9] | Re-run the TLC with a more concentrated sample or by spotting multiple times in the same location (drying between each application).[10] | | Solvent Level Too High | If the solvent level in the chamber is above your spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[8][10] | Always ensure the spotting line is well above the solvent level in the developing chamber.[12][16] | | Compound is Volatile | The compound may have evaporated from the plate, especially if excessive heat was used for drying.[9] | Dry the plate gently with cool air before visualization. |
FAQ 4: My reaction is in a high-boiling solvent (DMF, DMSO), and it's creating a giant smear.
These solvents are very polar and will streak up the entire plate, obscuring your results.
-
Solution 1: Pre-elution/Vacuum. After spotting your sample, place the TLC plate under a high vacuum for 5-10 minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[6]
-
Solution 2: Micro-Workup. Before spotting, take a small aliquot (a few drops) of your reaction mixture, dilute it with a more volatile solvent like ethyl acetate or dichloromethane, add a small amount of water, shake, and then spot the organic layer on the TLC plate.[16]
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard Reaction Monitoring using the Co-Spot Technique
This is the gold-standard method for accurately tracking reaction progress.
-
Prepare the Chamber: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Line one side of the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors. Cover and let it equilibrate.[8]
-
Prepare the Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a TLC plate. Mark three evenly spaced tick marks on this line for your lanes.[12]
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Using a capillary spotter, apply a small spot of your diluted starting material solution.
-
Lane 2 (Co-spot - C): Apply a spot of the starting material. Then, without letting it dry completely, spot your reaction mixture directly on top of it.[12]
-
Lane 3 (Reaction Mixture - R): Apply a spot of your reaction mixture.
-
-
Develop the Plate: Carefully place the plate in the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[8][12]
-
Visualize and Interpret: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate. Visualize under a UV lamp and circle any spots. Then, use a chemical stain if necessary. Compare the spots in the 'R' lane to the 'SM' lane to see the consumption of starting material and formation of new products. The 'C' lane confirms the identity of the starting material spot in your reaction mixture.[12]
Protocol 2: 2D TLC for Stability Assessment
Use this method if you suspect your compound (e.g., this compound) is decomposing on the silica plate.[6]
-
Spot the Plate: On a square TLC plate, spot your compound in one corner, about 1.5 cm from each edge.
-
First Development: Develop the plate as usual. Remove the plate, mark the solvent front, and allow it to dry completely.
-
Rotate and Redevelop: Turn the plate 90 degrees so that the line of separated spots from the first run now serves as the new origin.
-
Second Development: Develop the plate again in the same solvent system.
-
Interpret:
-
Stable Compound: All spots will appear along a diagonal line running from the origin corner to the opposite corner.
-
Unstable Compound: Any spots that appear below the diagonal are decomposition products that formed while the plate was sitting between runs or during the second run.[6]
-
Visualization Methods for this compound and Derivatives
| Method | Procedure | Expected Result | Notes |
| UV Light (254 nm) | Irradiate the dried plate with a short-wave UV lamp.[17] | The trityl group contains multiple phenyl rings, which are strong UV chromophores. This compound and its derivatives should appear as dark purple/black spots on the fluorescent green background.[13] | This is a non-destructive method and should always be performed first.[17] |
| Potassium Permanganate (KMnO₄) Stain | Dip the plate in the stain solution and gently warm with a heat gun.[14] | The hydroxylamine moiety and any other oxidizable groups (like alcohols, aldehydes) will react. Spots will appear as yellow-brown on a purple/pink background.[14][18] | This is a highly sensitive and universal oxidative stain. It is a destructive method. |
| p-Anisaldehyde Stain | Dip the plate in the stain solution and heat with a heat gun until colors develop.[15] | This stain reacts with a wide range of functional groups, often giving distinct colors that can help differentiate compounds. Nucleophilic groups like amines and hydroxylamines react well.[6][19] | Color development can be a useful diagnostic tool, but colors can vary. This method is also destructive. |
Section 4: Data & Reference Tables
Table 1: Recommended Starting Solvent Systems
The choice of eluent is critical. Start with a binary system and adjust the ratio to achieve optimal separation.[8]
| Compound Polarity | Recommended Starting Eluent | Adjustment Strategy |
| Non-polar (e.g., Trityl byproducts) | 5-10% Ethyl Acetate in Hexanes | Increase Hexanes to lower Rf. |
| Intermediate Polarity (e.g., this compound, protected oximes) | 20-40% Ethyl Acetate in Hexanes or 10-30% Dichloromethane in Hexanes | Adjust ratio to achieve an Rf of ~0.3 for the main product.[8][20] |
| Polar (e.g., Deprotected hydroxylamines) | 5-10% Methanol in Dichloromethane | These compounds may remain at the baseline. Increase methanol content cautiously.[20] |
| Very Polar (e.g., Amino acids, salts) | 10% NH₄OH in MeOH, used as a 5-10% mixture in Dichloromethane.[20] | Use for compounds that will not move from the origin in standard systems. |
// Streaking Path overloaded [label="Is sample too concentrated?"]; acid_base [label="Is compound acidic/basic?"]; decomp [label="Decomposition on plate?"];
streaking -> overloaded [label="Check first"]; overloaded -> acid_base [label="If dilution fails"]; acid_base -> decomp [label="If modifiers fail"];
sol_overloaded [label="Dilute sample or\nspot less.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_acid_base [label="Add Et3N (for bases) or\nAcOH (for acids) to eluent.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_decomp [label="Run 2D TLC to confirm.\nAdd Et3N to neutralize silica.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
overloaded -> sol_overloaded [label="Yes"]; acid_base -> sol_acid_base [label="Yes"]; decomp -> sol_decomp [label="Suspected"];
// Separation Path polarity [label="Are spots too high/low?"]; selectivity [label="Adjusting polarity fails?"];
no_sep -> polarity; polarity -> selectivity [label="No"];
sol_polarity [label="Adjust eluent ratio:\nMore polar solvent to increase Rf.\nLess polar solvent to decrease Rf.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_selectivity [label="Change solvent system entirely.\n(e.g., Hex/EtOAc -> DCM/MeOH)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
polarity -> sol_polarity [label="Yes"]; selectivity -> sol_selectivity [label="Yes"];
// No Spots Path uv_check [label="Did you check under UV?"]; stain_check [label="Did you use a stain?"]; conc_check [label="Is sample concentrated enough?"];
no_spots -> uv_check; uv_check -> stain_check [label="Nothing seen"]; stain_check -> conc_check [label="Still nothing"];
sol_stain [label="Use a chemical stain like\nKMnO4 or p-Anisaldehyde.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conc [label="Concentrate sample or\nspot multiple times.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
uv_check -> sol_stain [label="No"]; stain_check -> sol_conc [label="No"]; } } Caption: Troubleshooting Flowchart for Common TLC Issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. Home Page [chem.ualberta.ca]
- 4. youtube.com [youtube.com]
- 5. Protection and Deprotection [cem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. theory.labster.com [theory.labster.com]
- 14. TLC stains [reachdevices.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. silicycle.com [silicycle.com]
- 20. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Deprotection of O-Trityl Ethers: Lewis Acids vs. Trifluoroacetic Acid
Introduction: The Trityl Group in Modern Synthesis
The triphenylmethyl (trityl) group is a cornerstone for the protection of hydroxyl functionalities in the synthesis of complex organic molecules, particularly in carbohydrate, nucleoside, and peptide chemistry.[1] Its steric bulk allows for the selective protection of primary alcohols, and its acid lability provides a convenient means of deprotection.[1] The selection of the deprotection method is a critical decision that can significantly impact the yield, purity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison between two prevalent methods for O-trityl deprotection: Lewis acid-catalyzed cleavage and the use of trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their specific synthetic challenges.
Mechanistic Rationale: A Tale of Two Activation Pathways
At the heart of both deprotection strategies lies the formation of the highly stabilized trityl cation, a resonance-stabilized carbocation that readily departs from the protected alcohol.[1] However, the initiation of this cleavage differs significantly between the two methods.
Trifluoroacetic Acid (TFA): A Protic Acid Approach
The deprotection of an O-trityl ether using a Brønsted acid like TFA is a classic acid-catalyzed cleavage. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. Subsequent heterolytic cleavage of the carbon-oxygen bond yields the deprotected alcohol and the trityl cation.[1]
References
A Researcher's Guide to Hydroxylamine Protection: A Comparative Analysis Beyond the Trityl Group
In the intricate landscape of synthetic organic chemistry, particularly in the synthesis of bioactive molecules like hydroxamic acids, the hydroxylamine moiety is both a cornerstone of functionality and a significant synthetic challenge.[1][2] Its dual nucleophilic nature, at both nitrogen and oxygen, necessitates a robust protection strategy to ensure regioselectivity and prevent unwanted side reactions during multi-step syntheses.[2][3][4] For decades, the triphenylmethyl (trityl, Tr) group has been a workhorse for protecting the oxygen of hydroxylamines, prized for its steric bulk and acid lability.[1][5] However, the very conditions required for its removal often limit its application in complex syntheses involving other acid-sensitive functionalities.
This guide provides an in-depth comparison of viable alternative protecting groups for hydroxylamines, moving beyond the traditional trityl group. We will delve into the mechanistic rationale behind their use, provide head-to-head comparisons of their stability and cleavage conditions, and present field-proven experimental protocols to empower researchers in drug development and chemical synthesis to make more informed strategic decisions.
The Benchmark: The O-Trityl Group
The trityl group is a large, sterically demanding protecting group typically installed on the hydroxylamine's oxygen atom. Its primary advantage lies in its lability under acidic conditions, which is a direct consequence of the exceptional stability of the triphenylmethyl carbocation that is formed upon cleavage.[6]
Protection and Deprotection Cycle:
-
Protection: The trityl group is introduced by reacting the hydroxylamine with trityl chloride (Tr-Cl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct.
-
Deprotection: Cleavage is most commonly achieved with protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] Lewis acids, such as zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂), can also be effective, sometimes offering milder conditions through a chelation-assisted mechanism.[1][8]
Caption: The Trityl Group Protection and Deprotection Cycle.
Advantages:
-
Steric Bulk: Its large size can direct the regioselectivity of subsequent reactions.
-
Crystallinity: Trityl-protected intermediates are often highly crystalline, facilitating purification.
-
Selectivity: It shows a strong preference for protecting primary over secondary hydroxyl groups.[5]
Limitations:
-
Harsh Deprotection: The acidic conditions required for removal are incompatible with other common acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group.[1]
-
Substrate Sensitivity: Sensitive functional groups, such as some oximes or acetals, may not tolerate the strong acidic cleavage conditions.[1]
-
Cationic Side Reactions: The liberated trityl cation is an electrophile that can cause unwanted side reactions, such as alkylation of electron-rich aromatic rings.[6]
Strategic Alternatives to the Trityl Group
The ideal protecting group strategy often hinges on the principle of orthogonality , where one group can be removed under conditions that leave others intact.[3][4] The following alternatives are evaluated with this principle as a guiding tenet.
Carbamate Protecting Groups (N-Protection)
While trityl protects the oxygen, an alternative strategy is to protect the nitrogen atom. Carbamates are among the most reliable and well-characterized amine protecting groups.
The Cbz group is a stalwart of peptide chemistry, renowned for its stability and unique deprotection pathway.[9]
-
Introduction: Typically installed using benzyl chloroformate (Cbz-Cl) and a base.[9]
-
Stability Profile: Exceptionally stable to both acidic and basic conditions.[9][10]
-
Deprotection: Cleaved under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[9][11] This process releases toluene and carbon dioxide.
-
Orthogonality: It is fully orthogonal to acid-labile groups (Trityl, Boc) and base-labile groups (e.g., Fmoc, Acyl esters), making it a cornerstone of complex orthogonal schemes.[9][12]
Causality in Deprotection: The mechanism of hydrogenolysis involves the reductive cleavage of the benzylic C-O bond on the surface of the palladium catalyst. This is a mild process that avoids the harsh ionic intermediates of acid- or base-catalyzed deprotections.
The Boc group is another pillar of modern synthesis, but its utility in conjunction with trityl is limited due to similar cleavage requirements.[12]
-
Introduction: Readily introduced using di-tert-butyl dicarbonate (Boc₂O).[12][13]
-
Stability Profile: Stable to basic conditions and hydrogenolysis.[12]
-
Deprotection: Removed under acidic conditions (TFA, HCl), generating a stable tert-butyl cation.[12][14]
-
Orthogonality: Not orthogonal to the trityl group. It is, however, orthogonal to Cbz and Fmoc groups.[12]
Ether Protecting Groups (O-Protection)
Ethers offer a more direct alternative to the O-trityl group, providing robust protection with an orthogonal removal strategy.
The benzyl ether is one of the most common and stable hydroxyl protecting groups.[15]
-
Introduction: Formed via Williamson ether synthesis, typically using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a strong base like sodium hydride (NaH).[15]
-
Stability Profile: Extremely robust, withstanding strong acids, bases, and many oxidizing/reducing agents.[15]
-
Deprotection: Like the Cbz group, it is most commonly removed by catalytic hydrogenolysis (H₂/Pd-C).[15]
-
Orthogonality: Fully orthogonal to acid- and base-labile protecting groups. Its deprotection conditions are identical to those for the Cbz group.
Acyl Protecting Groups (O- or N-Protection)
Acyl groups provide an orthogonal protection strategy based on their lability to basic conditions.
These ester (O-acyl) or amide (N-acyl) groups are introduced using the corresponding acyl chloride or anhydride.[16][17]
-
Introduction: Acetyl groups are installed with acetic anhydride, while benzoyl groups use benzoyl chloride, typically in the presence of a base like pyridine or TEA. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.[16]
-
Stability Profile: Stable to acidic and reductive (hydrogenolysis) conditions.[16]
-
Deprotection: O-Acyl groups (esters) are readily cleaved by base-catalyzed hydrolysis or transesterification (e.g., K₂CO₃ in methanol). N-Acyl groups (amides) are significantly more stable and often require harsh conditions for removal, making them less suitable for protection.[16]
-
Orthogonality: O-Acyl groups are orthogonal to Trityl, Boc, Cbz, and Bn groups.
Photolabile Protecting Groups
For exceedingly sensitive substrates, photolabile groups offer the ultimate in mild deprotection.
Groups such as the 6-nitroveratryl (NVOC) moiety can be appended to the hydroxylamine oxygen.[18]
-
Introduction: Via reaction with a suitable agent like o-nitrobenzyl bromide.
-
Stability Profile: Generally stable to a wide range of non-photochemical reaction conditions.[18]
-
Deprotection: Cleavage is achieved by irradiation with UV light (typically around 350 nm), which triggers an internal redox reaction and fragmentation.[18][19]
-
Orthogonality: Completely orthogonal to all chemical deprotection methods, providing a powerful tool for complex, multi-stage syntheses.[18]
Comparative Performance Data
The choice of a protecting group is a strategic decision based on the planned synthetic route. The table below summarizes the key characteristics of the discussed alternatives.
| Protecting Group | Abbreviation | Target | Stability | Cleavage Conditions | Orthogonal to Trityl? |
| Triphenylmethyl | Tr | Oxygen | Base, H₂ | Acid (TFA, HCl, ZnBr₂)[1][8] | - |
| Benzyloxycarbonyl | Cbz, Z | Nitrogen | Acid, Base | H₂/Pd-C [9][11] | Yes |
| tert-Butoxycarbonyl | Boc | Nitrogen | Base, H₂ | Acid (TFA, HCl)[12] | No |
| Benzyl | Bn | Oxygen | Acid, Base | H₂/Pd-C [15] | Yes |
| Acetyl | Ac | Oxygen | Acid, H₂ | Base (K₂CO₃, MeOH)[16] | Yes |
| Nitroveratryl | NVOC | Oxygen | Acid, Base, H₂ | UV Light (hv)[18][19] | Yes |
Visualization of an Orthogonal Strategy
A key advantage of using these alternative groups is the ability to perform selective deprotections on a multifunctional molecule. The diagram below illustrates a hypothetical scenario where different protecting groups can be removed sequentially without affecting the others.
Caption: Workflow for a Three-Step Orthogonal Deprotection Strategy.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed to provide a reliable starting point for laboratory application.
Protocol 1: O-Tritylation of Hydroxylamine
Objective: To protect the oxygen atom of a hydroxylamine derivative with a trityl group.
-
Materials:
-
Hydroxylamine derivative (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Methodology:
-
Dissolve the hydroxylamine derivative in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add triethylamine and stir the solution for 5 minutes at room temperature.
-
Add trityl chloride portion-wise over 10 minutes. The causality here is to maintain control over the exothermic reaction and prevent side-product formation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield the O-trityl protected hydroxylamine.
-
Protocol 2: Acid-Mediated Deprotection of an O-Trityl Hydroxylamine
Objective: To remove the O-trityl group using Lewis acid conditions, preserving acid-sensitive groups like N-Boc where possible.[1]
-
Materials:
-
O-Trityl protected hydroxylamine (1.0 eq)
-
Zinc bromide (ZnBr₂, 5.0-10.0 eq)
-
Dichloromethane (DCM)
-
-
Methodology:
-
Dissolve the O-trityl protected compound in DCM at room temperature.
-
Add zinc bromide to the solution. The use of a Lewis acid like ZnBr₂ can facilitate detritylation under milder conditions than strong protic acids, potentially through a chelation-assisted pathway.[1][8]
-
Stir the mixture at room temperature. The reaction is often rapid (10-60 minutes). Monitor closely by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting free hydroxylamine by column chromatography.
-
Protocol 3: N-Cbz Protection of a Hydroxylamine
Objective: To protect the nitrogen atom of a hydroxylamine derivative with a Cbz group.
-
Materials:
-
Hydroxylamine derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
-
Methodology:
-
Dissolve the hydroxylamine derivative in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath. This is critical to control the reactivity of the highly electrophilic Cbz-Cl.
-
Add sodium bicarbonate to the mixture.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-Cbz protected hydroxylamine.
-
Protocol 4: Hydrogenolysis of an N-Cbz Protected Hydroxylamine
Objective: To remove the N-Cbz group under neutral reductive conditions.
-
Materials:
-
N-Cbz protected hydroxylamine (1.0 eq)
-
Palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol% Pd)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas
-
-
Methodology:
-
Dissolve the N-Cbz protected compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of solvents.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with H₂ gas (repeat this cycle three times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂ (typically atmospheric pressure from a balloon is sufficient).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is a self-validating system to ensure complete removal of the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected hydroxylamine, which is often pure enough for the next step or can be further purified if necessary.
-
Conclusion
While the trityl group remains a useful tool, its limitations in the face of increasingly complex molecular targets necessitate a broader repertoire of protective strategies. The Cbz, Bn, and O-acyl groups offer robust and, most importantly, orthogonal alternatives that rely on reductive and basic cleavage conditions, respectively, thereby avoiding the pitfalls of acid-lability. For the most delicate of syntheses, photolabile groups provide an unparalleled level of mildness and selectivity. By understanding the distinct stability profiles and deprotection mechanisms of each group, researchers can design more elegant, efficient, and higher-yielding synthetic routes to novel hydroxylamine-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Hydroxylamine Protection: O-Tritylhydroxylamine versus Boc-Protected Hydroxylamines
In the precise and demanding field of synthetic organic chemistry, particularly within drug development and peptide synthesis, the selection of an appropriate protecting group is a decision that dictates the success of a synthetic route. The hydroxylamine functionality, a versatile and reactive moiety, requires careful masking to prevent unwanted side reactions and to direct reactivity. This guide offers a detailed, comparative analysis of two of the most trusted protecting groups for hydroxylamines: the sterically demanding O-Tritylhydroxylamine and the robust Boc-protected hydroxylamines.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple descriptions to provide a deep, evidence-based comparison of performance, supported by mechanistic insights and detailed experimental protocols. Our goal is to equip you with the knowledge to make strategic, effective decisions in your synthetic endeavors.
The Nucleophilic Challenge of Hydroxylamines
The hydroxylamine group (-NH-OH) is a powerful synthetic tool, but its utility is coupled with a significant challenge: its dual nucleophilicity. With lone pairs of electrons on both the nitrogen and oxygen atoms, it can react at either site, often leading to a mixture of products, reduced yields, and complex purification processes. Protecting the oxygen atom as an ether (O-protection) is a common and effective strategy to tame its reactivity and enable selective functionalization of the nitrogen atom.
The Contenders: A Clash of Chemical Philosophies
This compound: The Bulky, Mildly-Removable Shield
The triphenylmethyl (trityl, Trt) group is a classic protecting group, renowned for its substantial steric bulk and, most importantly, its high sensitivity to acid.[1][2] This extreme acid lability is its defining strategic advantage.
-
Key Characteristics & Causality:
-
Protection: Typically installed by reacting hydroxylamine with trityl chloride in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl generated, driving the reaction to completion.[1]
-
Stability: The bulky trityl group provides excellent stability under basic, nucleophilic, and many oxidative and reductive conditions.
-
Deprotection: The C-O bond is readily cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) (e.g., 1% in DCM), 80% acetic acid, or formic acid.[1][2][3] This is because the deprotection proceeds via the formation of the trityl cation, which is exceptionally stable due to the resonance delocalization of the positive charge across the three phenyl rings.[1] This inherent stability of the leaving group means that only a weak acid is required to facilitate its departure.
-
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Performance Showdown: A Comparative Data Summary
The strategic choice between Trityl and Boc hinges on their differential lability to acid. This property forms the basis of orthogonal protection strategies , where one group can be selectively removed in the presence of the other. [4]
| Performance Metric | This compound | Boc-Protected Hydroxylamines | Justification & Causality |
|---|---|---|---|
| Relative Acid Lability | High | Moderate | The trityl cation is significantly more stable than the tert-butyl cation due to resonance, requiring a much weaker acid for cleavage. [1][2] |
| Typical Deprotection | 1% TFA in DCM; 80% AcOH; Formic Acid [1][2][3] | 25-50% TFA in DCM; 4M HCl in Dioxane [2][5] | A direct consequence of the relative cation stability. |
| Orthogonality | Yes. Can be removed with mild acid while Boc groups remain intact . [3][6] | Yes. Stable to the mild acidic conditions used to remove Trityl groups. Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. [7] | This differential stability is the cornerstone of their strategic use in multi-step synthesis. |
| Side Reaction Risk | Alkylation by trityl cation. | Alkylation by tert-butyl cation. | Both deprotections generate reactive electrophilic cations that can alkylate sensitive residues (e.g., Trp, Met). [8][9][10] |
| Mitigation Strategy | Scavengers are essential. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective at trapping the trityl cation. [3][8][9][11]| Scavengers (e.g., water, TIS) are also recommended, especially in peptide synthesis. [10]| Scavengers irreversibly react with the carbocations, preventing them from re-attaching to the desired product or reacting elsewhere. [8]|
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a clear methodology for the application of these protecting groups.
Protocol 1: O-Tritylation of Hydroxylamine Hydrochloride
Objective: To protect the oxygen of hydroxylamine using trityl chloride.
Materials:
-
Hydroxylamine hydrochloride (1.0 eq)
-
Trityl chloride (1.05 eq)
-
Anhydrous Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, standard glassware
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), suspend hydroxylamine hydrochloride in anhydrous DCM.
-
Basification: Add anhydrous pyridine and stir the suspension at room temperature for 15 minutes. Pyridine acts as both a solvent and the base required to neutralize the HCl salt and the HCl produced during the reaction.
-
Tritylation: Add trityl chloride portion-wise over 10 minutes. A mild exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.
Protocol 2: Selective Deprotection of this compound
Objective: To selectively remove the trityl group in the presence of an acid-stable group like Boc.
Materials:
-
O-Trityl protected substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger) (2-5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Setup: Dissolve the O-trityl protected compound in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution. The scavenger is critical to irreversibly trap the trityl cation and prevent side reactions. [8][11]3. Deprotection: Prepare a 1% (v/v) solution of TFA in DCM. Add this solution dropwise to the reaction mixture at 0 °C. The reaction is often accompanied by the appearance of a yellow/orange color, indicative of the trityl cation.
-
Monitoring: Stir the reaction at 0 °C, monitoring by TLC. The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing cold, rapidly stirring saturated aqueous NaHCO₃ to neutralize the acid.
-
Extraction & Isolation: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude deprotected hydroxylamine. The byproduct, triphenylmethane (from the trapped cation), can be removed via chromatography.
Final Verdict: A Strategic Choice, Not a Superior Reagent
The decision to use this compound or a Boc-protected hydroxylamine is not a matter of which is "better," but which is strategically correct for a given synthetic plan.
-
Deploy this compound when your synthesis requires the subsequent removal of a protecting group under exceptionally mild acidic conditions. It is the ideal choice when your molecule contains other, more robust acid-labile groups like Boc-protected amines, as it allows for perfect orthogonal deprotection. [3][6]
-
Employ Boc-Protected Hydroxylamines when you require a protecting group that can withstand the mild acidic conditions used for Trityl removal and is compatible with the standard, stronger acid deprotection cocktails common in peptide synthesis. Its orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups makes it a versatile tool in complex synthetic campaigns. [7] By understanding the underlying chemical principles that govern the stability and reactivity of these protecting groups, the synthetic chemist can design more elegant, efficient, and higher-yielding routes to complex and valuable molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Validation of O-Tritylhydroxylamine Synthesis
For researchers, scientists, and drug development professionals, the purity and identity of starting materials and intermediates are non-negotiable. O-Tritylhydroxylamine, a key reagent in advanced organic synthesis for preparing amines and nitrogen-containing heterocycles, is no exception.[1][2] Its efficacy is directly tied to its quality, making robust analytical validation of its synthesis products an indispensable part of any workflow.
This guide provides an in-depth comparison of analytical techniques for the validation of this compound. It is structured to provide not just protocols, but the scientific rationale behind the choice of methodology, ensuring that the described workflows are self-validating systems.
The Criticality of Analytical Method Validation
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] For a compound like this compound, this ensures the identity, strength, quality, and purity of the material, which is paramount for regulatory compliance and the success of subsequent synthetic steps.[3] The validation process for analytical methods is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be assessed.[4]
Potential Impurities in this compound Synthesis
A thorough understanding of potential impurities is crucial for developing specific and effective analytical methods. Based on a common synthesis route for this compound, which involves the reaction of N-hydroxyphthalimide with a trityl source followed by hydrazinolysis, several impurities can be anticipated.[5]
A primary potential impurity is Triphenylmethanol (Trityl Alcohol) , which can form from the hydrolysis of the trityl group.[1][6][7][8] Another likely impurity is the unreacted starting material, N-hydroxyphthalimide .[9][10][11][12][13] Residual hydrazine from the deprotection step could also be present.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, such as identity, purity, or the presence of specific impurities. Here, we compare four common techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination and quantification of non-volatile and thermally sensitive compounds, making it highly suitable for this compound.[12][14][15] Commercial suppliers of this compound often state its purity as determined by HPLC, indicating its industry acceptance for this purpose.[2]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound and its likely impurities, reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture, is the most appropriate choice.
Strengths:
-
High Resolution and Sensitivity: HPLC can separate closely related impurities and can be highly sensitive, especially with a UV detector, as the phenyl groups in this compound provide strong UV absorbance.
-
Quantitative Accuracy: It is the gold standard for accurate quantification of the main component and its impurities.
-
Suitable for Non-Volatile and Thermally Labile Compounds: Unlike GC, HPLC does not require the analyte to be volatile, which is a significant advantage for a relatively large molecule like this compound.
Weaknesses:
-
Requires Soluble Samples: The sample must be soluble in the mobile phase.
-
Potentially Complex Method Development: Optimizing the mobile phase composition and gradient can be time-consuming.
-
Cost: HPLC systems and solvents can be expensive.[12]
Objective: To determine the purity of this compound and quantify impurities like Triphenylmethanol and N-hydroxyphthalimide.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Triphenylmethanol and N-hydroxyphthalimide reference standards
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Prepare individual stock solutions of Triphenylmethanol and N-hydroxyphthalimide standards at approximately 0.1 mg/mL.
-
Create a mixed standard solution by appropriately diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound synthesis product in the 50:50 acetonitrile/water mixture to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
Start at 50% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times of each component.
-
Inject the sample solution.
-
Identify and quantify the main peak and any impurities by comparing their retention times and peak areas to the standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[12][15]
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides detailed structural information.
Strengths:
-
High Separation Efficiency: Capillary GC columns offer excellent separation of complex mixtures.[12]
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds.
Weaknesses:
-
Requires Volatile and Thermally Stable Analytes: this compound has a high boiling point (predicted to be around 443°C) and may not be sufficiently volatile for GC analysis without decomposition.[5] Hydroxylamine derivatives can be thermally unstable.[16]
-
Derivatization is Often Necessary: For polar compounds like hydroxylamines, derivatization is typically required to increase volatility and thermal stability, which adds complexity to the sample preparation.
Given the likely thermal instability and low volatility of this compound, direct GC-MS analysis is not recommended. An HPLC method is far more suitable for routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation and identification of organic molecules. It provides detailed information about the chemical environment of atoms (primarily hydrogen and carbon) within a molecule.
Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.
Strengths:
-
Definitive Structural Information: Provides unambiguous confirmation of the molecular structure.
-
Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a reference standard for each analyte, by using an internal standard of known concentration.
-
Non-Destructive: The sample can be recovered after analysis.
Weaknesses:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive and may not detect impurities at very low levels.
-
Complex Spectra: Mixtures can result in complex and overlapping spectra that are difficult to interpret.
-
High Cost: NMR spectrometers are expensive to purchase and maintain.
The following table summarizes the expected chemical shifts for this compound based on published data.[5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.47-7.26 | m | 15H, Aromatic protons of the trityl group |
| ¹H | 4.95 | br s | 2H, -NH₂ protons |
| ¹³C | 143.2 | s | Quaternary carbons of the trityl group attached to the oxygen |
| ¹³C | 128.8 | d | Aromatic CH |
| ¹³C | 127.8 | d | Aromatic CH |
| ¹³C | 127.2 | d | Aromatic CH |
| ¹³C | 90.8 | s | Central quaternary carbon of the trityl group |
Solvent: CDCl₃
Objective: To confirm the identity and structure of the synthesized this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H spectrum.
-
Compare the chemical shifts, multiplicities, and integrations with the expected values for this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Principle: FTIR measures the absorption of infrared radiation by a sample at different wavelengths. The absorption patterns are unique to the functional groups present in the molecule.
Strengths:
-
Fast and Simple: Analysis is very quick and requires minimal sample preparation.
-
Good for Functional Group Identification: Provides a characteristic "fingerprint" of the molecule.
Weaknesses:
-
Limited Structural Information: Does not provide detailed information on the connectivity of atoms.
-
Not Ideal for Quantification: While possible, it is not as accurate for quantitative analysis as HPLC.
-
Less Sensitive to Minor Components: May not detect low levels of impurities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300-3100 | Medium, Broad | N-H stretching of the -NH₂ group |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~1600, ~1490, ~1450 | Medium-Strong | C=C stretching of the aromatic rings |
| ~1050 | Strong | C-O stretching |
| 750-700 | Strong | C-H out-of-plane bending for monosubstituted benzene rings |
Method Validation: A Hypothetical Case Study for HPLC
To ensure an analytical method is fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[4] Below is a table of hypothetical validation data for the HPLC method described above.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | The method must resolve the main peak from impurities and excipients. | Peak purity of this compound is > 99.9%. Resolution between this compound and Triphenylmethanol is > 2.0. | The method is specific. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a series of concentrations. | r² = 0.9995 for this compound over a range of 0.1-1.5 mg/mL. | The method is linear over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. | Average recovery of 99.5% for this compound. | The method is accurate. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections. | RSD = 0.5% for six replicate injections of the standard solution. | The method is precise. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. | 0.01 µg/mL | The method is sensitive. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | 0.03 µg/mL | The method is capable of accurate quantification at low levels. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). | All results remain within specifications. | The method is robust. |
Conclusion and Recommendations
The analytical validation of this compound synthesis products requires a multi-faceted approach.
-
For Identity Confirmation: NMR spectroscopy is the most definitive technique, providing unambiguous structural elucidation. FTIR spectroscopy serves as a rapid, complementary method for confirming the presence of key functional groups.
-
For Purity and Impurity Profiling: HPLC is the method of choice. It is robust, quantitative, and well-suited for the non-volatile nature of this compound. It can effectively separate and quantify the main product from key impurities like Triphenylmethanol and N-hydroxyphthalimide.
-
GC-MS is generally not recommended due to the low volatility and potential thermal instability of this compound.
A comprehensive analytical validation of this compound should, therefore, primarily rely on NMR for structural confirmation and a validated HPLC method for purity assessment and quantification of impurities. This dual approach ensures the quality, safety, and efficacy of this critical synthetic reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. dcvmn.org [dcvmn.org]
- 4. edqm.eu [edqm.eu]
- 5. This compound | 31938-11-1 [chemicalbook.com]
- 6. ud.goldsupplier.com [ud.goldsupplier.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Triphenylmethanol | 76-84-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. benchchem.com [benchchem.com]
The Analytical Challenge: Why Monitoring Deprotection is Non-Trivial
An Application Scientist's Guide to O-Trityl Deprotection Analysis: A Comparative Study Using LC-MS
In the realm of complex organic synthesis, particularly in nucleoside, carbohydrate, and peptide chemistry, the trityl (triphenylmethyl) group stands as a cornerstone for protecting hydroxyl functionalities. Its bulk and lipophilicity make it an effective protecting group, but its successful removal—the deprotection step—is a critical juncture that dictates the success of a synthetic route. Incomplete deprotection or the formation of side-products can lead to challenging purifications and diminished yields. Therefore, robust, accurate, and rapid analytical methods are not merely a quality control step; they are an essential tool for reaction optimization and process control.
This guide provides a Senior Application Scientist’s perspective on the analytical methodologies available for monitoring O-trityl deprotection, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, compare LC-MS to alternative techniques, and provide actionable protocols and supporting data to guide your analytical decisions.
The primary challenge in monitoring an O-trityl deprotection reaction lies in distinguishing the starting material from the product. While chemically distinct, they often share a similar core structure, which can lead to overlapping signals in less selective analytical techniques. The key analytical questions that need to be answered are:
-
Conversion: What percentage of the O-trityl protected starting material has been converted to the desired deprotected product?
-
Purity: Is the desired product being formed cleanly, or are there significant side-products?
-
Identity Confirmation: Is the observed product indeed the correct compound?
A reliable analytical method must unequivocally answer these questions to guide the chemist in deciding when to quench the reaction and proceed to purification.
LC-MS: The Definitive Method for Deprotection Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this application due to its synergistic combination of high-resolution separation (LC) and definitive mass identification (MS).
-
The Power of Separation (LC): The liquid chromatography component separates the reaction mixture based on the analytes' physicochemical properties. For trityl-containing compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically employed. The lipophilic, trityl-protected starting material will be retained longer on the nonpolar stationary phase compared to the more polar, deprotected product, leading to a baseline separation.
-
The Power of Detection (MS): As the separated components elute from the LC column, they are ionized and enter the mass spectrometer. The MS component acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of each component. This provides unambiguous confirmation of the molecular weights of the starting material, product, and any impurities, effectively eliminating guesswork.
The dual-axis approach of LC-MS provides a self-validating system. The retention time from the LC provides one axis of identification, while the mass spectrum provides a second, orthogonal axis of confirmation.
Experimental Workflow: LC-MS Analysis
The following diagram illustrates a typical workflow for monitoring an O-trityl deprotection reaction using LC-MS.
Caption: Workflow for LC-MS monitoring of O-trityl deprotection.
Detailed Protocol: LC-MS Analysis of a Model Deprotection
This protocol is designed for a typical analytical-scale LC-MS system equipped with an Electrospray Ionization (ESI) source.
Objective: To determine the percent conversion of Trityl-Protected Thymidine to Thymidine.
1. Sample Preparation: a. At a specific time point (e.g., t = 30 min), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This halts the reaction and prepares the sample for analysis. c. If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter.
2. LC-MS Parameters:
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for the lipophilic trityl group and the more polar product. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient that is fast and sufficient to elute both polar and nonpolar compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small volume prevents column overloading. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | ESI is a soft ionization technique suitable for these molecules; positive mode readily forms [M+H]+ ions. |
| MS Scan Range | m/z 100 - 1000 | Covers the expected molecular weights of the starting material, product, and potential byproducts. |
3. Data Analysis: a. Extract the ion chromatograms for the expected m/z of the protonated starting material (Trityl-Thymidine, C29H28N2O5, MW 484.55; [M+H]+ = 485.2) and the protonated product (Thymidine, C10H14N2O5, MW 242.23; [M+H]+ = 243.1). b. Integrate the peak areas for both compounds. c. Calculate the percent conversion using the formula: (% Conversion) = [Product Area / (Product Area + Starting Material Area)] * 100.
Comparative Analysis: Choosing the Right Tool for the Job
While LC-MS is a powerful technique, other methods can be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific needs of the project, such as the required level of certainty, sample throughput, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
Head-to-Head Comparison
| Feature | LC-MS | HPLC-UV | Thin-Layer Chromatography (TLC) |
| Primary Output | Chromatogram & Mass Spectrum | Chromatogram | Plate with Spots |
| Identity Confirmation | Excellent (Based on m/z) | Poor (Based on retention time only) | Very Poor (Based on Rf value only) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (µg level) |
| Selectivity | Excellent (Can resolve co-eluting peaks by mass) | Good (Dependent on chromatographic resolution) | Poor (Prone to spot overlap) |
| Quantitative Accuracy | Good to Excellent | Excellent | Poor (Semi-quantitative at best) |
| Speed | Moderate (5-15 min/sample) | Moderate (5-15 min/sample) | Fast (<5 min/sample) |
| Cost (Instrument) | High | Moderate | Very Low |
| Expertise Required | High | Moderate | Low |
In-Depth Look at Alternatives
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick, qualitative check of a reaction's progress. By spotting the reaction mixture on a silica plate and developing it in an appropriate solvent system, one can often visualize the disappearance of the starting material spot and the appearance of the product spot. However, it suffers from low resolution and is not suitable for quantification. It cannot distinguish between the desired product and a side-product if they have similar polarities (and thus similar Rf values).
-
HPLC with UV Detection (HPLC-UV): This is a significant step up from TLC and is a workhorse in many synthetic labs. It provides excellent quantitative data on the relative amounts of starting material and product, assuming they can be chromatographically separated. The major drawback is the lack of definitive identification. A new peak appearing at the expected retention time for the product is strong evidence, but it is not proof. An unexpected impurity co-eluting with the product peak would be indistinguishable, leading to an overestimation of purity and conversion.
Case Study: Data-Driven Comparison
Let's consider our model reaction: the deprotection of Trityl-Thymidine. A reaction aliquot is analyzed by both HPLC-UV and LC-MS.
Expected Results:
-
Trityl-Thymidine (Starting Material): Expected Retention Time ~ 4.2 min; MW = 484.55
-
Thymidine (Product): Expected Retention Time ~ 1.5 min; MW = 242.23
HPLC-UV Analysis: The chromatogram shows a peak at 1.5 min and a peak at 4.2 min. Based on peak areas, the conversion is calculated to be 95%. This looks like a successful reaction.
LC-MS Analysis: The LC-MS data also shows the two expected peaks with the correct retention times.
-
The peak at 4.2 min has a mass spectrum with a clear ion at m/z 485.2 , confirming it as the remaining starting material.
-
The peak at 1.5 min, however, shows two major ions in its mass spectrum: one at m/z 243.1 (the desired product, Thymidine) and another unexpected ion at m/z 257.1 .
Interpretation: The LC-MS data reveals a critical insight that HPLC-UV missed entirely: a side-product is co-eluting with the desired product. This impurity, with a mass of 256 Da ([M+H]+ = 257.1), would have been invisible to the UV detector and incorrectly included in the product's peak area. The actual conversion to the desired product is significantly lower than the 95% calculated by HPLC-UV alone. This demonstrates the unparalleled power of mass spectrometry to provide certainty and prevent costly errors in process development.
| Data Point | HPLC-UV Result | LC-MS Result & Interpretation |
| Peak at 1.5 min (Product) | Area = 95% of total | Confirmed Product (m/z 243.1) + Co-eluting Impurity (m/z 257.1) |
| Peak at 4.2 min (Start Mat.) | Area = 5% of total | Confirmed Starting Material (m/z 485.2) |
| Calculated Conversion | 95% | <95% (Actual conversion is lower due to the impurity) |
| Conclusion | Reaction appears complete and clean. | Reaction is incomplete and has produced a significant side-product. |
Conclusion
For rapid, qualitative "yes/no" checks on reaction progress, TLC remains a valuable and efficient tool. For robust quantification where the identity of all components is already well-established, HPLC-UV is a reliable and cost-effective method. However, when certainty is paramount—during process development, troubleshooting, or when dealing with complex reaction mixtures—LC-MS is the unequivocal choice. Its ability to provide simultaneous separation, quantification, and molecular weight confirmation offers a level of analytical confidence that other techniques cannot match. By confirming the identity of every peak, LC-MS provides a self-validating system that ensures you are not just monitoring a reaction, but truly understanding it.
A Researcher's Guide to the Orthogonal Universe of Amine Protection: A Comparative Stability Analysis of N-Trityl, Boc, Cbz, and Fmoc Groups
For the synthetic chemist navigating the intricate pathways of multi-step organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functionalities, such as amines, dictates the feasibility and efficiency of a synthetic route. This guide offers an in-depth, objective comparison of the stability of the N-trityl (Trt) protecting group against three other pillars of amine protection: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). By delving into their distinct chemical labilities and providing supporting experimental frameworks, this document aims to empower researchers to make informed, strategic decisions in their synthetic endeavors.
The Principle of Orthogonality: A Chemist's Strategic Advantage
In the complex choreography of multi-step synthesis, protecting groups are the stage managers, ensuring that each chemical transformation occurs at the right place and at the right time. The concept of "orthogonal protection" is central to this strategy. It refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under specific and non-interfering conditions.[1] For instance, one group might be cleaved by acid, another by base, and a third by catalytic hydrogenation, allowing for the sequential deprotection and modification of different parts of the molecule. This precise control is fundamental to the synthesis of complex biomolecules like peptides and oligonucleotides.[2][3]
This guide will explore the unique deprotection conditions for N-Trityl, N-Boc, N-Cbz, and N-Fmoc, providing a clear understanding of their mutual orthogonality and enabling the design of sophisticated and efficient synthetic strategies.
The Contenders: A Comparative Overview
The choice of an amine protecting group is a critical decision, balancing stability during the synthetic sequence with the ease and selectivity of its removal. The four groups discussed here—Trt, Boc, Cbz, and Fmoc—are all widely used carbamate or trityl-based protectors, yet their reactivities are governed by fundamentally different mechanisms.
N-Trityl (Trt): The Bulky Guardian
The triphenylmethyl (trityl) group is a bulky protecting group prized for its high acid lability. It is introduced by reacting the amine with trityl chloride in the presence of a base. The deprotection mechanism proceeds via the formation of a highly stable trityl cation, making it susceptible to cleavage under very mild acidic conditions. This high sensitivity to acid can be a significant advantage, allowing for its removal without affecting other more robust acid-labile groups like Boc.
N-tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis.[4] Like the trityl group, it is cleaved under acidic conditions, proceeding through the formation of a tert-butyl cation. However, the Boc group is generally more stable to acidic conditions than the trityl group, requiring stronger acids like trifluoroacetic acid (TFA) for efficient removal.[5][6] This differential stability allows for the selective deprotection of a trityl group in the presence of a Boc group.
N-Benzyloxycarbonyl (Cbz or Z): The Hydrogenolysis-Labile Classic
Introduced by Bergmann and Zervas, the Cbz group has a long and storied history in peptide chemistry.[7] It is stable to both acidic and basic conditions, making it orthogonal to both Boc/Trt and Fmoc protecting groups. The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond.[7][8] Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although this is less common.[7]
N-9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Standard
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[9] Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[4] The deprotection occurs via a β-elimination mechanism. The Fmoc group is stable to acidic conditions used to cleave Boc and Trityl groups, as well as to the conditions of catalytic hydrogenolysis used for Cbz removal, making it an excellent orthogonal protecting group.[9]
Comparative Stability: A Data-Driven Analysis
While qualitative descriptions of stability are useful, a quantitative understanding is crucial for rational synthetic design. The following table summarizes the stability of each protecting group under the typical deprotection conditions for the others, providing a clear overview of their orthogonality.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |
| N-Trityl (Trt) | Mild Acid (e.g., 1-3% TFA in DCM, 80% Acetic Acid)[5] | Boc: Generally stable[5]. Cbz: Stable. Fmoc: Stable. |
| N-tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., 25-50% TFA in DCM)[5][6] | Trityl: Cleaved. Cbz: Generally stable, but can be cleaved with strong acids like HBr/AcOH[8]. Fmoc: Stable. |
| N-Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][8] | Trityl: Stable. Boc: Stable. Fmoc: Generally stable, but can be cleaved under some hydrogenolysis conditions[10]. |
| N-9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine in DMF)[4] | Trityl: Stable. Boc: Stable. Cbz: Stable. |
Note: The stability can be substrate-dependent and influenced by steric and electronic factors. The data presented is a general representation based on typical amino acid derivatives.
Fine-Tuning Acidity: The Methoxy-Substituted Trityl Groups
The acid lability of the trityl group can be finely tuned by the introduction of electron-donating methoxy groups on the phenyl rings. This increased lability is due to the enhanced stability of the resulting carbocation intermediate upon cleavage.[2][5] This allows for a graded deprotection strategy where different trityl-based groups can be removed sequentially.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids[5] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[5] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[5] |
Experimental Protocols: A Guide to Deprotection
The following are detailed, step-by-step methodologies for the deprotection of each of the four amine protecting groups.
Protocol 1: Deprotection of N-Trityl (Trt) Group
Materials:
-
N-Trityl protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Trityl protected compound in DCM (e.g., 10 mL per 1 mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-3% TFA in DCM dropwise with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Deprotection of N-tert-Butoxycarbonyl (Boc) Group
Materials:
-
N-Boc protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected compound in DCM (e.g., 10 mL per 1 mmol of substrate).
-
Add a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Deprotection of N-Benzyloxycarbonyl (Cbz) Group by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol (e.g., 20 mL per 1 mmol of substrate).
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of N-9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Materials:
-
N-Fmoc protected compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF (e.g., 10 mL per 1 mmol of substrate).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizing Orthogonality: A Decision-Making Workflow
The selection of an appropriate protecting group strategy is a critical step in synthetic planning. The following diagram, rendered in Graphviz DOT language, illustrates a decision-making workflow for choosing an orthogonal protection scheme.
Caption: Decision workflow for selecting an amine protecting group.
A Framework for Comparative Stability Analysis: An Experimental Protocol
To provide a robust, quantitative comparison of the stability of these protecting groups, a standardized experimental protocol is invaluable. The following protocol outlines a method for a head-to-head comparison of the cleavage rates of N-Trityl, N-Boc, N-Cbz, and N-Fmoc protected amino acids under various deprotection conditions, monitored by High-Performance Liquid Chromatography (HPLC).
Objective:
To quantitatively compare the stability of N-Trt-Alanine, N-Boc-Alanine, N-Cbz-Alanine, and N-Fmoc-Alanine under acidic, basic, and hydrogenolysis conditions.
Materials:
-
N-Trt-Alanine, N-Boc-Alanine, N-Cbz-Alanine, N-Fmoc-Alanine
-
Dichloromethane (DCM), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
Piperidine
-
Dimethylformamide (DMF), HPLC grade
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
HPLC system with a C18 column and UV detector
-
Internal standard (e.g., Naphthalene)
Experimental Procedure:
Part A: Acidic Stability (Trt vs. Boc)
-
Prepare 10 mM stock solutions of N-Trt-Alanine and N-Boc-Alanine in DCM.
-
Prepare deprotection solutions of 1% TFA in DCM and 25% TFA in DCM.
-
For each protecting group and each acid concentration, mix equal volumes of the substrate stock solution and the deprotection solution at time t=0. Include an internal standard in each reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture, quench it with a basic solution (e.g., triethylamine in DCM), and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC, monitoring the disappearance of the starting material and the appearance of the deprotected alanine.
-
Calculate the percentage of cleavage at each time point by comparing the peak area of the starting material to the internal standard.
Part B: Basic Stability (Fmoc vs. Trt, Boc, Cbz)
-
Prepare 10 mM stock solutions of N-Fmoc-Alanine, N-Trt-Alanine, N-Boc-Alanine, and N-Cbz-Alanine in DMF.
-
Prepare a deprotection solution of 20% piperidine in DMF.
-
Follow the procedure outlined in Part A, steps 3-6, using the basic deprotection solution.
Part C: Hydrogenolysis Stability (Cbz vs. Trt, Boc, Fmoc)
-
Prepare 10 mM stock solutions of N-Cbz-Alanine, N-Trt-Alanine, N-Boc-Alanine, and N-Fmoc-Alanine in methanol.
-
For each substrate, add 10% Pd/C (5 mol%) and place the reaction under a hydrogen atmosphere.
-
Follow the procedure outlined in Part A, steps 4-6, taking aliquots at various time points, filtering out the catalyst before quenching and analysis.
Data Analysis:
Plot the percentage of cleavage versus time for each protecting group under each condition. This will provide a visual and quantitative comparison of their relative stabilities.
Conclusion: The Power of Choice in Synthesis
The selection of an amine protecting group is a strategic decision that profoundly impacts the outcome of a synthetic campaign. The N-trityl group, with its extreme acid lability, offers a valuable tool for orthogonal deprotection, particularly in the presence of the more robust Boc group. The Cbz and Fmoc groups, with their distinct cleavage conditions of hydrogenolysis and basic treatment, respectively, complete a powerful quartet of orthogonal protecting groups.
By understanding the nuances of their stability and the mechanisms of their cleavage, researchers can design elegant and efficient synthetic routes to complex molecules. This guide, by providing a comparative analysis and a framework for experimental validation, aims to equip the modern chemist with the knowledge and tools necessary to harness the full potential of these indispensable synthetic tools.
References
- 1. acgpubs.org [acgpubs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Comparative evaluation of four trityl-type amidomethyl polystyrene resins in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Hydroxamic Acid Synthesis: The Strategic Advantage of O-Tritylhydroxylamine
Introduction: The Enduring Importance of Hydroxamic Acids
Hydroxamic acids, organic compounds characterized by the R-CO-NH-OH functional group, are a cornerstone of medicinal chemistry and drug development. Their remarkable ability to chelate biologically crucial metal ions, such as zinc and iron, has positioned them as potent inhibitors of various metalloenzymes.[1][2][3] This inhibitory action is central to the therapeutic effects of numerous drugs, including the FDA-approved histone deacetylase (HDAC) inhibitor Vorinostat, used in cancer therapy.[4] However, the synthesis of these valuable molecules is not without its challenges. A key hurdle is the inherent reactivity of the hydroxylamine moiety, which often necessitates the use of protecting groups to ensure selective acylation and prevent unwanted side reactions.
This guide provides an in-depth, comparative analysis of synthetic strategies for preparing hydroxamic acids, with a particular focus on the utility of O-Tritylhydroxylamine. We will explore the mechanistic underpinnings of this reagent's effectiveness, present its performance in contrast to common alternatives, and provide validated experimental protocols to empower researchers in their synthetic endeavors.
The this compound Method: A Shield for Precise Synthesis
This compound (TrONH2) has emerged as a highly effective reagent for hydroxamic acid synthesis due to the strategic deployment of the bulky trityl (triphenylmethyl) protecting group.[5][6] This sterically hindering group shields the oxygen of the hydroxylamine, directing acylation to the nitrogen atom and thus preventing the formation of undesired O-acylated byproducts.
The primary advantage of the trityl group lies in its lability under mild acidic conditions.[1] This allows for a facile deprotection step that preserves the integrity of sensitive functional groups within the target molecule, a critical consideration in complex, multi-step syntheses.
Reaction Mechanism and Workflow
The synthesis of hydroxamic acids using this compound typically follows a two-step sequence: coupling and deprotection.
-
Coupling: The carboxylic acid is first activated, commonly using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt). This in situ activation forms a highly reactive intermediate that readily undergoes nucleophilic attack by the nitrogen of this compound to form the O-protected hydroxamic acid.
-
Deprotection: The trityl group is subsequently cleaved using a mild acid, such as trifluoroacetic acid (TFA), to yield the final hydroxamic acid.[1]
Caption: General workflow for hydroxamic acid synthesis using this compound.
Comparative Analysis of Synthetic Reagents
The choice of hydroxylamine source is a critical decision in the synthesis of hydroxamic acids. Below is a comparison of this compound with other commonly used reagents.
| Reagent | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| This compound | Facile deprotection under mild acidic conditions; high yields.[1] | Higher cost compared to hydroxylamine hydrochloride. | Trifluoroacetic acid (TFA), BF3–etherate.[1] |
| Hydroxylamine Hydrochloride | Inexpensive and readily available. | Often requires strong basic conditions to generate free hydroxylamine, which can lead to side reactions and racemization; can result in lower yields.[1] | Not applicable (used directly or after in situ neutralization). |
| O-(Tetrahydro-2H-pyran-2-yl) hydroxylamine | Stable protecting group; good yields.[1] | Requires acidic conditions for deprotection, which may not be suitable for all substrates.[1] | Anhydrous HCl, aqueous HCl.[1] |
| O-Benzylhydroxylamine | Stable protecting group. | Requires hydrogenolysis for deprotection, which is not compatible with reducible functional groups (e.g., alkynes, alkenes, some aromatic systems).[7] | H2, Pd/C.[1] |
| O-(tert-Butyldimethylsilyl)hydroxylamine | Mild deprotection conditions. | Reagent can be costly; silyl group may be labile under certain reaction conditions. | Tetrabutylammonium fluoride (TBAF), CsF, trifluoroacetic acid.[1] |
Experimental Protocols
To provide a practical comparison, we present validated protocols for the synthesis of a model hydroxamic acid, benzohydroxamic acid, using both this compound and the more traditional hydroxylamine hydrochloride method.
Protocol 1: Synthesis of Benzohydroxamic Acid via this compound
Caption: Step-by-step workflow for benzohydroxamic acid synthesis using this compound.
Materials:
-
Benzoic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Coupling: To a solution of benzoic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in DMF, cool the mixture to 0°C.
-
Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude O-trityl benzohydroxamate by flash column chromatography.
-
Deprotection: Dissolve the purified O-trityl benzohydroxamate in DCM.
-
Add TFA (10 eq) and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid and wash with cold diethyl ether to afford pure benzohydroxamic acid.
Expected Outcome: This method typically provides high yields (often >80%) of the desired hydroxamic acid with high purity after a single purification step.
Protocol 2: Synthesis of Benzohydroxamic Acid via Hydroxylamine Hydrochloride
Materials:
-
Methyl benzoate
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Methanol
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) and potassium hydroxide (3.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes, during which a precipitate of potassium chloride will form.
-
Filter the mixture to remove the potassium chloride.
-
Add methyl benzoate (1.0 eq) to the filtrate.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of hot water and acidify with dilute HCl to precipitate the product.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure benzohydroxamic acid.
Expected Outcome: This method is often lower yielding and may require multiple recrystallizations to achieve high purity. The strongly basic conditions can be problematic for substrates with base-labile functional groups.
Conclusion: Strategic Reagent Selection for Optimal Outcomes
The synthesis of hydroxamic acids is a critical process in drug discovery and development. While traditional methods using hydroxylamine hydrochloride are cost-effective, they often suffer from limitations in terms of yield, purity, and substrate scope. The use of this compound offers a robust and versatile alternative. The key advantage of the trityl protecting group is its facile removal under mild acidic conditions, which preserves the integrity of complex molecules.[1] This feature, coupled with the high yields and purities typically achieved, makes this compound a superior choice for the synthesis of intricate and sensitive hydroxamic acid derivatives. By understanding the comparative advantages of different synthetic routes, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of novel therapeutics.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for Hydroxamic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagents for O-Tritylhydroxylamine
For researchers, scientists, and professionals in drug development, the synthesis of hydroxamic acids is a critical step in the creation of a wide array of therapeutic agents. O-Tritylhydroxylamine stands out as a key building block in this process, offering a stable, protected form of hydroxylamine that allows for precise chemical manipulations.[1] The bulky trityl group not only safeguards the reactive hydroxylamine moiety but also enhances solubility in common organic solvents, streamlining the synthetic workflow.[1] However, the success of synthesizing O-trityl protected hydroxamic acids hinges on the crucial step of coupling this compound with a carboxylic acid. The choice of coupling reagent for this transformation is paramount, directly influencing reaction efficiency, yield, and the purity of the final product.
This in-depth technical guide provides a comparative analysis of commonly employed coupling reagents for the acylation of this compound. We will delve into the mechanistic underpinnings of these reagents, present a framework for their empirical evaluation, and offer field-proven insights to guide your selection process, ensuring the integrity and success of your synthetic endeavors.
The Critical Juncture: Activating the Carboxyl Group
Direct condensation of a carboxylic acid with this compound is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. To overcome this thermodynamic barrier, coupling reagents are employed to "activate" the carboxylic acid, converting the carboxyl group into a more reactive intermediate that is susceptible to nucleophilic attack by the amino group of this compound. The efficacy of this activation and the subsequent coupling reaction is what differentiates the various classes of reagents.
A Comparative Analysis of Leading Coupling Reagents
The landscape of coupling reagents is diverse, with each class possessing distinct advantages and potential drawbacks. Here, we compare three major classes: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.
Carbodiimides: The Workhorses of Amide Bond Formation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their accessibility and effectiveness.[2] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Action with Additives:
To mitigate the risk of racemization and the formation of N-acylurea byproducts, carbodiimides are almost always used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[3][4] These additives intercept the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with this compound.[4][5]
Caption: EDC/HOBt Coupling Mechanism.
Advantages:
-
Cost-effective and readily available.
-
Water-soluble byproducts (for EDC), simplifying workup. [2]
Disadvantages:
-
Potential for racemization, though mitigated by additives. [2]
-
DCC can form an insoluble dicyclohexylurea byproduct, complicating purification in solution-phase synthesis. [2]
Uronium/Aminium Salts: The High-Performance Options
Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned for their high efficiency and rapid reaction times.[3][6]
Mechanism of Action:
These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA or NMM) to form an active ester in situ.[7] The key difference between various uronium/aminium salts lies in the nature of the active ester formed. HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[6] This increased reactivity translates to faster coupling and higher yields, particularly for sterically hindered substrates.[6][8]
Caption: HATU Coupling Mechanism.
Advantages:
-
High coupling efficiency and fast reaction rates. [6]
-
Low risk of racemization, especially with HATU. [6]
-
Well-suited for challenging couplings, including sterically hindered acids. [8]
Disadvantages:
-
Higher cost compared to carbodiimides.
-
Potential for side reactions if used in excess, as they can react with the unprotected N-terminal amine.
Phosphonium Salts: The Robust Alternatives
Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective coupling reagents.[9]
Mechanism of Action:
Similar to uronium salts, phosphonium reagents activate carboxylic acids in the presence of a base to form an active ester. PyBOP forms the same HOBt active ester as HBTU. A key advantage of phosphonium reagents like PyBOP is that they are less likely to cause guanidinylation of the free amine, a potential side reaction with uronium salts.
Advantages:
-
High coupling efficiency, comparable to HBTU.
-
Byproducts are generally less hazardous than those from some older phosphonium reagents like BOP.
Disadvantages:
-
Can be more expensive than carbodiimides.
Quantitative Comparison of Coupling Reagents
While the ideal coupling reagent can be substrate-dependent, a general performance comparison can be made based on established knowledge in peptide synthesis and related amide bond formations. The following table summarizes the expected performance of selected coupling reagents for the reaction of a generic carboxylic acid with this compound.
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Expected Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt | None (or mild base) | DCM, DMF | 2-12 hours | 60-90% | Water-soluble byproduct, cost-effective. | N-acylurea formation, potential for racemization. |
| HATU | None | DIPEA, NMM | DMF, NMP | 1-4 hours | 85-98% | High efficiency, fast, low racemization, good for hindered substrates.[6] | Guanidinylation of the amine if used in excess. |
| HBTU | None | DIPEA, NMM | DMF, NMP | 1-6 hours | 80-95% | High efficiency, widely used. | Higher risk of racemization than HATU.[6] |
| PyBOP | None | DIPEA, NMM | DMF, DCM | 1-6 hours | 80-95% | High efficiency, less hazardous byproducts than BOP. |
Experimental Protocols for Comparative Evaluation
To empirically determine the most effective coupling reagent for your specific carboxylic acid and this compound, a parallel screening experiment is highly recommended.
General Experimental Workflow
Caption: General Experimental Workflow for Comparing Coupling Reagents.
Protocol 1: Amide Coupling using EDC/HOBt
Materials:
-
Carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.[7]
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]
Protocol 2: General Amide Coupling using HATU
Materials:
-
Carboxylic acid
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Pre-activation (Recommended): In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[7]
-
Amine Coupling: Add this compound (1.2 equivalents) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[7]
-
Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
Conclusion and Recommendations
The selection of an optimal coupling reagent for the synthesis of O-trityl protected hydroxamic acids is a critical parameter that dictates the success of the reaction. For routine syntheses where cost is a primary consideration, EDC/HOBt offers a reliable and economical choice. However, for more challenging substrates, such as sterically hindered carboxylic acids, or when reaction speed and purity are paramount, uronium salts like HATU are demonstrably superior.[6][8] HATU's ability to form a highly reactive OAt-ester leads to faster reaction times and a lower propensity for side reactions, including epimerization.[6] Phosphonium reagents like PyBOP represent a robust alternative, offering high efficiency comparable to HBTU with a reduced risk of certain side reactions.
Ultimately, the most effective approach is an empirical one. By conducting a parallel screen using the protocols outlined in this guide, researchers can confidently identify the most efficient and reliable coupling reagent for their specific synthetic needs, ensuring the highest quality and yield of their target hydroxamic acid derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
Assessing the Orthogonality of the Trityl Protecting Group: A Comparative Guide for Synthetic Chemists
In the intricate discipline of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. The concept of orthogonality—the ability to deprotect one functional group in the presence of others through distinct and non-interfering reaction conditions—is the cornerstone of efficient and high-yielding synthetic routes.[1][2] Among the arsenal of protecting groups available to chemists, the triphenylmethyl (trityl, Tr) group holds a significant place, particularly for the protection of primary alcohols, amines, and thiols.[3][4] Its steric bulk and unique acid lability make it a powerful tool, but a nuanced understanding of its stability profile relative to other common protecting groups is essential for its successful application.
This guide provides an in-depth, objective comparison of the trityl protecting group's performance against key alternatives, supported by experimental data. We will explore the causality behind experimental choices, offering field-proven insights to aid researchers, scientists, and drug development professionals in designing robust and efficient synthetic strategies.
The Trityl Group: A Profile
The trityl group is introduced to a nucleophilic functional group, typically an alcohol, via reaction with trityl chloride (Tr-Cl) in the presence of a base such as pyridine, which also serves to neutralize the HCl byproduct.[3] The reaction proceeds through a stable trityl cation intermediate. Its considerable steric hindrance is a key feature, often allowing for the selective protection of less sterically hindered primary alcohols over secondary ones.[3][5]
The defining characteristic of the trityl group is its susceptibility to cleavage under mild acidic conditions. This lability is attributed to the formation of the highly stable trityl carbocation upon protonation of the ether oxygen and subsequent C-O bond cleavage.[3] This inherent acid sensitivity can be finely tuned by introducing electron-donating methoxy groups onto the phenyl rings, leading to the monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT) groups, which exhibit progressively increased rates of acid-catalyzed deprotection.[6]
Orthogonal Deprotection Strategies: A Comparative Analysis
The true utility of a protecting group is revealed in its compatibility with other protecting groups within a synthetic scheme. The trityl group's stability under basic, neutral, and hydrogenolytic conditions allows for its use in orthogonal protection strategies.[4]
Trityl vs. Silyl Ethers (TBDMS, TIPS)
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are a mainstay in alcohol protection. They are typically stable to a wide range of non-acidic and non-fluoride-containing reagents but are readily cleaved by fluoride ions (e.g., tetrabutylammonium fluoride, TBAF). This fundamental difference in deprotection conditions forms the basis of their orthogonality with the trityl group.
The trityl group can be selectively removed in the presence of a TBDMS ether using mild acidic conditions that leave the silyl ether intact. Conversely, the TBDMS group can be cleaved with a fluoride source without affecting the trityl ether.
Table 1: Orthogonal Deprotection of Trityl and TBDMS Ethers
| Protecting Group to be Cleaved | Reagents and Conditions | Stable Protecting Group | Typical Yield | Reference |
| Trityl (Tr) | 80% Acetic Acid (AcOH), room temp. | TBDMS | >90% | [6] |
| Trityl (Tr) | Formic Acid, room temp. | TBDMS | High | [3][7] |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF, room temp. | Trityl | >95% | [8] |
| TBDMS | HF-Pyridine in CH₃CN | Trityl | High | [7] |
This orthogonality is visually represented in the following workflow:
Trityl vs. Benzyl Ethers (Bn)
Benzyl ethers are another class of widely used alcohol protecting groups. They are notably stable to both acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[9] This provides a classic example of orthogonality with the acid-labile trityl group.
A trityl group can be removed with mild acid without affecting a benzyl ether, while a benzyl group can be hydrogenolyzed in the presence of a trityl group.[10][11]
Table 2: Orthogonal Deprotection of Trityl and Benzyl Ethers
| Protecting Group to be Cleaved | Reagents and Conditions | Stable Protecting Group | Typical Yield | Reference |
| Trityl (Tr) | Mild Acid (e.g., dilute HCl, formic acid) | Benzyl (Bn) | High | [12] |
| Benzyl (Bn) | H₂, Pd/C, various solvents | Trityl (Tr) | High | [9] |
The logical flow for this orthogonal pair is as follows:
Trityl vs. Carbamates (Boc, Fmoc)
In peptide synthesis, the orthogonality of protecting groups is critical. The trityl group is often used to protect the side chains of amino acids like histidine and cysteine.[13] Its acid lability is comparable to, but distinct from, the tert-butoxycarbonyl (Boc) group, which is also acid-labile. The relative stability often depends on the specific acidic conditions and the molecular context. For instance, a trityl group on a primary amine can be removed with 50% aqueous acetic acid while a Boc group remains intact.[13]
A more robust orthogonal relationship exists between the trityl group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The trityl group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, making this a widely used orthogonal pair in solid-phase peptide synthesis.[6][13]
Table 3: Comparative Stability of Trityl, Boc, and Fmoc Groups
| Protecting Group | Lability | Stability | Orthogonal to |
| Trityl (Tr) | Acid-labile | Bases, nucleophiles, hydrogenolysis | Fmoc (base-labile) |
| Boc | Acid-labile (generally more stable than Tr) | Bases, nucleophiles, hydrogenolysis | Fmoc (base-labile) |
| Fmoc | Base-labile (e.g., piperidine) | Acidic conditions | Trityl, Boc (acid-labile) |
The Critical Role of Scavengers in Trityl Deprotection
A crucial practical consideration when removing a trityl group under acidic conditions is the management of the resulting trityl cation. This highly stable and reactive electrophile can be trapped by nucleophilic functional groups within the molecule, leading to undesired side products. This is particularly problematic in peptide synthesis, where residues like tryptophan and methionine are susceptible to alkylation.[6][14]
To mitigate this, "scavengers" are added to the deprotection cocktail to trap the trityl cation. Trialkylsilanes, such as triisopropylsilane (TIS), are highly effective scavengers.[14][15][16] TIS acts as a hydride donor, irreversibly reducing the trityl cation to the inert triphenylmethane.[15]
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. rua.ua.es [rua.ua.es]
- 12. benchchem.com [benchchem.com]
- 13. media.neliti.com [media.neliti.com]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triisopropylsilane - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Product Identity Confirmation: A Comparative Analysis of NMR, IR, and MS
In the rigorous landscape of pharmaceutical development and manufacturing, the unambiguous confirmation of a product's identity is paramount.[1] For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data reliability, regulatory compliance, and ultimately, patient safety. This guide provides an in-depth comparison of three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into their application for confirming the identity of chemical products.
The core principle behind robust product identity confirmation lies in the concept of orthogonality . This approach utilizes multiple, independent analytical techniques that rely on different physicochemical principles to analyze the same sample attribute.[2] By combining methods like NMR, IR, and MS, we can eliminate reliance on a single result, reduce potential biases, and build a comprehensive, self-validating system for identity confirmation.[3]
The Orthogonal Approach to Identity Confirmation
The journey from a synthesized molecule to a confirmed product involves a multi-faceted analytical strategy. No single technique can provide all the necessary information. Instead, we leverage the unique strengths of NMR, IR, and MS in a complementary fashion to build a complete and trustworthy picture of the product's identity.
dot graph "Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Phase 1: Primary Structure & Composition"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Sample Received"]; B [label="Mass Spectrometry (MS)"]; C [label="High-Resolution MS (HRMS)"];
}
subgraph "cluster_1" { label="Phase 2: Functional Groups & Bonding"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Infrared (FTIR) Spectroscopy"]; F [label="Spectral Comparison to Reference"];
}
subgraph "cluster_2" { label="Phase 3: Definitive Structure & Connectivity"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="NMR Spectroscopy (¹H, ¹³C)"]; I [label="2D NMR (COSY, HSQC)"]; J [label="Full Structure Elucidation"];
}
node [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D; G; J;
node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Product Identity Confirmed"];
J -> K; } dot Caption: Orthogonal workflow for product identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic compound.[4][5] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6][7] When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their local chemical environment.[4][6]
Expertise & Causality: The true power of NMR lies in its ability to map out the atomic connectivity of a molecule.
-
Chemical Shift (δ): The position of an NMR signal (peak) on the spectrum indicates the electronic environment of the nucleus.[6][8] Protons attached to electronegative atoms are "deshielded" and appear at higher chemical shifts (downfield), providing direct clues about nearby functional groups.[7]
-
Integration: The area under an NMR peak is directly proportional to the number of nuclei it represents.[4] This allows for a quantitative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The splitting of an NMR signal into multiple lines reveals information about neighboring nuclei.[7] This is the key to assembling molecular fragments into a complete structure.
For identity confirmation, the ¹H NMR spectrum of a sample is compared to that of a well-characterized reference standard. A match in chemical shift, integration, and coupling patterns provides definitive evidence of structural identity.
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and a reference standard into separate clean NMR tubes.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without producing interfering signals.[4]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference point at 0 ppm.
-
Gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
Integrate all peaks to determine the relative ratios of protons.
-
Compare the resulting spectrum of the sample to the reference standard. Acceptance criteria should be pre-defined, requiring identical chemical shifts (within a narrow tolerance, e.g., ±0.02 ppm), coupling patterns, and relative integrations.
-
Infrared (IR) Spectroscopy: The Rapid Fingerprint of Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a fast, simple, and non-destructive technique that serves as an excellent tool for confirming the presence of key functional groups within a molecule.[1] The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed.[9][10] Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).[8]
Expertise & Causality: An IR spectrum provides a unique "molecular fingerprint."[9][11] While the entire spectrum is unique to a compound, the "functional group region" (typically 4000-1500 cm⁻¹) is particularly informative for identity confirmation.[9] For example, a sharp absorption band around 1700 cm⁻¹ is a strong indicator of a carbonyl (C=O) group, while a broad band above 3200 cm⁻¹ suggests the presence of a hydroxyl (O-H) group.[12]
For identity testing, the IR spectrum of the test sample must be concordant with the spectrum of a reference standard.[13]
Experimental Protocol: FTIR-ATR for Identity Confirmation
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. The background spectrum is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Data Processing & Analysis:
-
The software automatically performs the background subtraction.
-
Compare the sample spectrum to the reference standard's spectrum. The key acceptance criterion is the correspondence of absorption band positions (wavenumbers) and relative intensities, particularly in the fingerprint region (below 1500 cm⁻¹).[9][14]
-
Mass Spectrometry (MS): The Definitive Molecular Weight and Elemental Composition Detector
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][15] It is an indispensable tool for confirming the molecular weight of a product and, with high-resolution instruments (HRMS), its elemental composition.[16][17]
Expertise & Causality: The process involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them.
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The most critical piece of information for identity is the detection of an ion corresponding to the expected molecular weight of the compound (plus or minus a proton, depending on the ionization mode).[15]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap can measure m/z values with extremely high accuracy (typically <5 ppm).[16][17] This precision allows for the unambiguous determination of a molecule's elemental formula, providing a very high degree of confidence in its identity.
-
Fragmentation: In some MS techniques (e.g., tandem MS), molecules are intentionally fragmented. The resulting fragmentation pattern can serve as an additional fingerprint to confirm the structure.[16]
Experimental Protocol: LC-MS for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates components of a mixture before they enter the mass spectrometer.[13]
-
Sample Preparation:
-
Prepare a dilute solution of the sample and reference standard (typically 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system. The LC system separates the target compound from impurities.
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Acquire mass spectra across the chromatographic peak corresponding to the target compound. It is essential to acquire data in both positive and negative ion modes to ensure detection of the molecular ion.
-
-
Data Processing & Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
For HRMS data, compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula. The mass error should be within a pre-defined tolerance (e.g., < 5 ppm).
-
The retention time and mass spectrum of the sample must match those of the reference standard.
-
Comparative Guide: NMR vs. IR vs. MS
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Complete molecular structure, atomic connectivity, stereochemistry.[6][8] | Presence/absence of specific functional groups.[1][11] | Molecular weight and elemental composition (HRMS).[15][16] |
| Sensitivity | Low (mg scale).[18] | Moderate (mg scale).[1] | Very High (µg to ng scale).[1][18] |
| Specificity | Very High (unambiguous structure). | Moderate (confirms functional groups, not full structure).[1] | Very High (unambiguous molecular formula with HRMS).[19] |
| Sample Throughput | Low to Moderate. | High.[1] | High (especially with direct infusion). |
| Destructive? | No.[4] | No.[1] | Yes. |
| Key Application | Absolute structure elucidation, final confirmation of identity.[20] | Rapid screening, raw material ID, confirmation of key bonds.[1] | Molecular weight confirmation, impurity identification.[16] |
dot graph "Comparison" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];
subgraph "cluster_NMR" { label="NMR"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR"]; Structure [label="Full\nStructure", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Connectivity [label="Connectivity", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; NMR -- Structure; NMR -- Connectivity; }
subgraph "cluster_IR" { label="IR"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="IR"]; FuncGroups [label="Functional\nGroups", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Fingerprint [label="Fingerprint", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; IR -- FuncGroups; IR -- Fingerprint; }
subgraph "cluster_MS" { label="MS"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="MS"]; MolWeight [label="Molecular\nWeight", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Formula [label="Elemental\nFormula", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; MS -- MolWeight; MS -- Formula; }
node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Center [label="Confirmed\nIdentity", pos="0,0!"];
NMR -- Center [color="#EA4335"]; IR -- Center [color="#FBBC05"]; MS -- Center [color="#4285F4"]; } dot Caption: The synergistic roles of NMR, IR, and MS.
Conclusion: A Self-Validating System
The true strength of a product identity confirmation program lies not in the power of a single technique, but in the synergy of orthogonal methods.[3] MS provides the foundational confirmation of molecular weight. IR offers a rapid and reliable check for the expected chemical bonds and functional groups. Finally, NMR delivers the definitive and unambiguous evidence of the complete molecular structure.
By integrating these three pillars of spectroscopic analysis and adhering to validated procedures as outlined in guidelines like ICH Q2(R1), researchers and drug development professionals can build a self-validating system.[21][22][23] This ensures that every batch of product meets the highest standards of identity, purity, and quality, establishing a foundation of trust and scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. jaanoandseekho.in [jaanoandseekho.in]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. azooptics.com [azooptics.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 12. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. lehigh.edu [lehigh.edu]
- 15. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. bbhegdecollege.com [bbhegdecollege.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of O-Tritylhydroxylamine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis. The final, and arguably most critical, phase is its safe and compliant disposal. O-Tritylhydroxylamine, a versatile reagent in organic synthesis, demands a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid inhalation.[1][2]
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should not be a complex endeavor but rather a systematic process rooted in the principles of hazardous waste management. The following workflow provides a clear path from waste generation to final disposal.
Protocol 1: Waste Segregation and Containment
The fundamental principle of safe chemical disposal is the segregation of incompatible materials.[3][4] this compound is incompatible with strong oxidizing agents and strong bases.[5]
Step-by-Step Procedure:
-
Identify the Waste Stream: At the point of generation, identify all waste containing this compound. This includes unused product, contaminated labware (e.g., weigh boats, spatulas), and solvent rinses.
-
Segregate Incompatibles: Ensure that this compound waste is not mixed with strong oxidizing agents or strong bases.[5] Maintain separate, dedicated waste containers for each chemical class.[3]
-
Choose a Compatible Container: Select a waste container made of a material that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw cap.[3][4]
-
Properly Label the Container: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of all components in the waste mixture.[3]
-
The associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
Protocol 2: Accumulation and Storage
Designated and properly managed storage areas are crucial for maintaining a safe laboratory environment.
Step-by-Step Procedure:
-
Designate a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[3][6] This area should be under the control of the laboratory personnel.
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[3] Store the container in a well-ventilated area, away from heat and sources of ignition.[5]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]
-
Regular Inspections: The SAA should be inspected weekly for any signs of container leakage or deterioration.[3]
Prohibited Disposal Methods
Under no circumstances should this compound waste be disposed of via the regular trash or sanitary sewer system.[4][7] Improper disposal can lead to environmental contamination and potential reactions within the drainage system.
Scheduling Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EH&S) department is the primary point of contact for arranging waste pickup.[6] They will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[4]
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. O-三苯甲基羟胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. O-三苯甲基羟胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of O-Tritylhydroxylamine
Welcome to your essential guide for the safe handling, use, and disposal of O-Tritylhydroxylamine. As a cornerstone reagent in advanced organic synthesis, particularly for creating complex amines and nitrogen-containing heterocycles, its effective use is matched by the need for rigorous safety protocols.[1][2] This document provides in-depth, procedural guidance designed for the research and drug development professional. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the utmost confidence in your safety protocols.
Understanding the Hazard Profile of this compound
This compound is a white to off-white crystalline solid.[1][3] While stable under normal laboratory conditions, it is classified with specific hazards that demand respect and adherence to safety procedures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4]
Table 1: Key Safety and Handling Data for this compound
| Parameter | Guideline | Citations |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Appearance | White to Orange to Green powder to crystal. | [3] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |
The bulky trityl group, while beneficial for its role as a protecting group in synthesis, contributes to the compound's nature as a fine powder, which can easily become airborne if not handled correctly.[1] This airborne dust is the primary vector for respiratory and eye irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when working with this compound. The following diagram outlines the decision-making process for ensuring you are adequately protected.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection : Chemical safety goggles are mandatory to prevent airborne particles from causing severe eye irritation.[3] A face shield should be considered when handling larger quantities where the risk of splashing is increased.
-
Skin Protection : A standard laboratory coat should be worn and buttoned to its full length. Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Respiratory Protection : Due to the risk of respiratory irritation from inhaling the fine dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is essential. All handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound will ensure both experimental success and personal safety.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a cool, dry, and dark place, under an inert atmosphere if possible, and away from incompatible materials like strong oxidizing agents.[3][4][5] The recommended storage temperature is between 2-8°C.[3][4]
Step-by-Step Handling Protocol
-
Preparation : Before handling the solid, ensure your designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, within easy reach to minimize movement and potential for spills.
-
Donning PPE : Put on your lab coat, followed by safety goggles and your N95 dust mask. Finally, wear your nitrile gloves, ensuring they overlap with the cuffs of your lab coat.
-
Weighing the Reagent : Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to a tared weighing vessel. Avoid any rapid movements that could generate dust.
-
Transfer to Reaction Vessel : Once weighed, gently add the solid to your reaction vessel. If the solvent is already in the vessel, add the solid slowly to prevent splashing.
-
Securing the Reagent : Tightly close the this compound container and return it to its designated storage location.
-
Initiating the Reaction : Proceed with your experimental protocol, ensuring the reaction is conducted with appropriate engineering controls (e.g., fume hood, inert atmosphere if required).
-
Decontamination : After use, decontaminate your spatula and weighing vessel with an appropriate solvent. Wipe down the work surface in the fume hood.
-
Doffing PPE : Remove your gloves first, followed by your lab coat, dust mask, and finally your safety goggles. Wash your hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All materials contaminated with this compound, including weighing paper, gloves, and any absorbent materials from a spill, should be considered hazardous waste. Designate a specific, labeled, and sealed container for this solid waste. Unused or excess this compound should also be disposed of as hazardous waste and not mixed with other waste streams.
Disposal Procedure
Do not dispose of this compound down the drain or in regular trash.[5] All waste containing this compound must be disposed of through a licensed chemical waste disposal company.[6] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures: Spill and Exposure Management
Even with the best precautions, accidents can happen. Being prepared is key to mitigating any potential harm.
Spill Response
The following workflow outlines the immediate steps to take in the event of a small-scale spill of this compound in a laboratory setting.
Caption: Spill response workflow for this compound.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Exposure Response
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely harness the synthetic utility of this compound. Your commitment to safety is paramount to the success of your research and the well-being of your entire team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
